4-(1H-1,2,4-Triazol-3-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-7-5-8-9-6/h5H,1-4H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEXLPZSVFTQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(1H-1,2,4-Triazol-3-yl)morpholine chemical structure and properties
This guide serves as a technical monograph for 4-(1H-1,2,4-Triazol-3-yl)morpholine , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
4-(1H-1,2,4-Triazol-3-yl)morpholine (also known as 3-morpholino-1H-1,2,4-triazole ) represents a privileged pharmacophore in drug discovery, particularly in the design of kinase inhibitors (e.g., JNK, CDK) and CNS-active agents. Its structural value lies in the bioisosteric replacement of amide bonds or phenyl rings, offering improved aqueous solubility and metabolic stability compared to carbocyclic analogs. This guide details its structural dynamics, validated synthetic protocols, and physicochemical profile.
Part 1: Structural Architecture & Physicochemical Profile
Chemical Identity & Nomenclature
The molecule consists of a saturated morpholine ring directly fused via its nitrogen atom (N4) to the C3 position of a 1,2,4-triazole ring.
| Property | Data |
| IUPAC Name | 4-(1H-1,2,4-Triazol-3-yl)morpholine |
| Common Synonyms | 3-Morpholino-1,2,4-triazole; 3-(Morpholin-4-yl)-1H-1,2,4-triazole |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| CAS Registry Number | Note: Often cited as derivative salts or intermediates (e.g., CAS 51420-46-3 for the 5-amino analog).[1][2] The base scaffold is frequently synthesized in situ. |
Tautomerism & Protonation States
The 1,2,4-triazole ring exhibits annular tautomerism, existing in equilibrium between the 1H , 2H , and 4H forms. In solution, the 1H-tautomer is generally predominant, stabilized by solvent interactions.
-
Basicity: The morpholine nitrogen lone pair is delocalized into the triazole
-system (similar to an aniline or amide), rendering it non-basic. Protonation occurs at the triazole ring nitrogens (N2 or N4), typically with a pKa 2.5–3.5. -
Acidity: The triazole NH is weakly acidic (pKa
10.0), allowing formation of salts with strong bases.
Physicochemical Properties (Predicted)
| Descriptor | Value | Significance |
| LogP (Octanol/Water) | -0.5 to 0.2 | Highly hydrophilic; ideal for lowering lipophilicity in lead optimization. |
| TPSA | ~52 Ų | Excellent membrane permeability; well within BBB penetration limits (<90 Ų). |
| H-Bond Donors | 1 (Triazole NH) | Critical for active site anchoring (e.g., Hinge region in kinases). |
| H-Bond Acceptors | 3 (Morpholine O, Triazole N) | Facilitates water solubility and receptor interaction. |
Part 2: Synthetic Routes & Process Chemistry
Synthesis of the direct C–N bond between electron-rich morpholine and electron-rich triazole requires activation. Two primary methodologies are recommended based on scale and available reagents.
Method A: Nucleophilic Aromatic Substitution ( )
Direct displacement of a leaving group on the triazole ring. This is the preferred route for generating libraries of analogs.
-
Precursor: 3-Bromo-1H-1,2,4-triazole (or 3-Chloro).[3]
-
Reagent: Morpholine (excess or 1.2 eq).
-
Conditions: High temperature (100–150°C) in a sealed tube or microwave irradiation.
-
Catalysis: Palladium-catalyzed Buchwald-Hartwig amination is required if the triazole is unreactive or to lower reaction temperatures.
Method B: De Novo Cyclization (The "Bottom-Up" Approach)
Constructing the triazole ring from a morpholine-substituted precursor. This method yields higher purity and avoids transition metal contamination.
-
Formation of Carboximidamide: React morpholine with S-methylisothiourea hemisulfate to form morpholine-4-carboximidamide .
-
Cyclization: Condense the carboximidamide with formic hydrazide (or hydrazine + formic acid source) at reflux.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for both synthetic strategies.
Caption: Dual synthetic pathways for 4-(1H-1,2,4-Triazol-3-yl)morpholine: Direct displacement vs. De novo cyclization.
Part 3: Experimental Protocol (Standard Operating Procedure)
Protocol: Synthesis via Method A (Microwave-Assisted)
Note: This protocol assumes the use of 3-bromo-1H-1,2,4-triazole.
-
Preparation: In a 10 mL microwave vial, charge 3-bromo-1H-1,2,4-triazole (1.0 mmol, 148 mg) and Morpholine (3.0 mmol, 260 µL).
-
Solvent System: Add DMSO (2.0 mL). Note: DMSO is chosen for its high dielectric constant, facilitating the
transition state. -
Reaction: Seal the vial and irradiate at 150°C for 30 minutes (High Absorption setting).
-
Validation: Monitor by LC-MS. The product peak (M+H = 155) should appear, and the starting bromide (M+H = 148/150) should disappear.
-
-
Work-up:
-
Dilute the reaction mixture with water (10 mL).
-
Extract with Ethyl Acetate (3 x 10 mL). Caution: The product is polar; multiple extractions or continuous extraction may be necessary.
-
Alternatively, remove DMSO via lyophilization or reverse-phase flash chromatography (C18 column, Water/MeOH gradient).
-
-
Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC.
Part 4: Medicinal Chemistry Applications
Pharmacophore Mapping
The 3-morpholino-1,2,4-triazole moiety serves as a robust hinge-binding motif in kinase inhibitors.
-
Acceptor-Donor-Acceptor (A-D-A): The triazole nitrogens and NH provide a classic recognition motif for the ATP-binding pocket of kinases (e.g., JNK, p38 MAPK).
-
Solubility Handle: The morpholine oxygen acts as a solvent-exposed polar group, improving the pharmacokinetic (PK) profile of otherwise lipophilic drugs.
Biological Context (JNK Inhibition)
Research indicates that substituting a phenyl ring with a 3-morpholino-1,2,4-triazole at the R4 position of aminopyrimidine scaffolds significantly improves brain penetration and selectivity for JNK3 (c-Jun N-terminal kinase 3), a target for neurodegenerative diseases.
Caption: Pharmacophoric interactions of the scaffold within a kinase binding pocket.
References
-
Bioisosteric Applications & JNK Inhibition
- Synthesis, Biological Evaluation, and Pharmacokinetics of Aminopyrimidine JNK Inhibitors.
-
Source:
-
Synthetic Methodology (Triazole Formation)
-
Reactions of 3-bromo-1,2,4-triazole with nucleophiles.[3]
-
Source:
-
-
General Triazole Properties
- The pKa values of 1,2,4-triazole and its alkyl deriv
-
Source:
Sources
- 1. 929047-10-9,Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO - Patent 2731430 [data.epo.org]
Technical Guide: The 3-Morpholino-1,2,4-Triazole Scaffold in Medicinal Chemistry
Executive Summary
The 3-morpholino-1,2,4-triazole scaffold represents a "privileged structure" in modern drug discovery, particularly within oncology (kinase inhibition) and antimicrobial therapeutics. This moiety synergizes the metabolic stability and hydrogen-bonding capacity of the 1,2,4-triazole ring with the favorable physicochemical profile of the morpholine heterocycle.
This guide analyzes the structural rationale, synthetic architectures, and structure-activity relationships (SAR) of this scaffold. It provides actionable protocols for synthesis and optimization, targeting researchers aiming to modulate lipophilicity (
Structural Rationale & Physicochemical Profile[1][2][3]
The Triazole Core: Bioisosterism and Stability
The 1,2,4-triazole ring acts as a robust bioisostere for amides and esters, offering resistance to metabolic hydrolysis.
-
H-Bonding: It functions as a simultaneous hydrogen bond donor (NH, if unsubstituted) and acceptor (N2/N4), facilitating interactions with residues like the "hinge region" in kinases (e.g., ATP-binding sites).
-
Dipole Moment: The high dipole moment increases polarity, aiding in crystal packing and solubility.
The Morpholine Advantage
Attaching a morpholine ring at the C3 position of the triazole confers specific ADME (Absorption, Distribution, Metabolism, Excretion) benefits compared to other cyclic amines (e.g., piperidine or pyrrolidine):
-
Solubility: The ether oxygen in morpholine lowers
(approx. -0.86 for morpholine vs. +0.84 for piperidine), significantly improving aqueous solubility. -
Metabolic Shielding: The morpholine ring is generally less prone to oxidative metabolism (CYP450) than alkyl chains, serving as a "metabolic blocker" at solvent-exposed regions of the pharmacophore.
-
Basicity Modulation: The electron-withdrawing effect of the oxygen atom reduces the
of the nitrogen (approx. 8.3), often improving oral bioavailability by preventing permanent ionization at physiological pH.
Synthetic Architectures
Two primary strategies exist for accessing the 3-morpholino-1,2,4-triazole core: De Novo Cyclization (constructing the ring) and Nucleophilic Aromatic Substitution (
Pathway Analysis (DOT Visualization)
Figure 1: Dual synthetic pathways for accessing the 3-morpholino-1,2,4-triazole core. Top: De novo cyclization. Bottom: Late-stage
Method A: Displacement (Preferred for SAR Exploration)
This method allows for the rapid generation of libraries by reacting a pre-functionalized 3-halo-triazole with morpholine. It is particularly effective when the triazole N1 is protected or substituted with an aryl group.
-
Mechanism: Addition-Elimination.
-
Reactivity Order: F > Cl ≈ Br > I (due to the electronegativity required to stabilize the Meisenheimer complex).
-
Conditions: Requires polar aprotic solvents (DMF, DMSO, NMP) and elevated temperatures (100–150°C) or microwave irradiation.
Method B: Einhorn-Brunner / Pellizzari Reaction Variants
For large-scale synthesis of the core, reacting morpholine-4-carbonitrile with hydrazine yields the carboximidrazide, which is then cyclized with carboxylic acids or acyl chlorides. This method builds the triazole ring around the morpholine moiety.
Medicinal Chemistry Case Study: Kinase Inhibition
The 3-morpholino-1,2,4-triazole scaffold has shown high potency in inhibiting tyrosine kinases such as c-Met and Src , as well as serine/threonine kinases like PI3K .
Mechanism of Action: The Hinge Binder
In many kinase inhibitors, the triazole nitrogen (N2 or N4) accepts a hydrogen bond from the backbone amide of the kinase hinge region. The morpholine group typically points towards the solvent front, improving physicochemical properties without incurring steric clashes.
Structure-Activity Relationship (SAR) Data
The following table summarizes a representative SAR study (based on c-Met/VEGFR inhibition trends) demonstrating the impact of the C3-amine substituent.
| Compound ID | R-Group (C3 Position) | c-Met IC50 (nM) | Solubility (pH 7.4) | LogP | Notes |
| TZ-01 | Morpholine | 12 | High (>100 µM) | 2.1 | Balanced potency/solubility |
| TZ-02 | Piperidine | 8 | Low (<10 µM) | 3.4 | Potent but poor metabolic stability |
| TZ-03 | Pyrrolidine | 15 | Moderate | 2.8 | Good potency, lower solubility than morpholine |
| TZ-04 | Diethylamine | 450 | High | 2.2 | Rotational freedom causes entropy penalty |
| TZ-05 | Thiomorpholine | 22 | Very Low | 3.1 | Oxidation liability (S -> SO/SO2) |
Analysis:
-
TZ-01 vs TZ-02: Replacing morpholine with piperidine slightly increases potency (hydrophobic effect) but drastically reduces solubility and increases metabolic liability (oxidation of the ring).
-
TZ-04: Acyclic amines lose potency due to the entropic cost of binding (flexible vs. rigid).
Pharmacophore Mapping (DOT Visualization)
Figure 2: Pharmacophore map showing the functional roles of the 3-morpholino-1,2,4-triazole scaffold within a kinase binding pocket.
Detailed Experimental Protocol
Protocol: Synthesis of 3-Morpholino-5-phenyl-1H-1,2,4-triazole via
This protocol describes the displacement of a bromo-triazole, a robust method for late-stage diversification.
Reagents:
-
3-Bromo-5-phenyl-1H-1,2,4-triazole (1.0 equiv)
-
Morpholine (3.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave synthesis vial, dissolve 3-bromo-5-phenyl-1H-1,2,4-triazole (224 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
-
Addition: Add DIPEA (350 µL, 2.0 mmol) followed by morpholine (260 µL, 3.0 mmol). Cap the vial with a Teflon-lined septum.
-
Note: Excess morpholine acts as both nucleophile and auxiliary base.
-
-
Reaction:
-
Option A (Microwave - Preferred): Irradiate at 140°C for 30 minutes (High absorption setting).
-
Option B (Thermal): Heat in an oil bath at 130°C for 12–16 hours . Monitor by TLC (5% MeOH in DCM).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (30 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, gradient 0–5% MeOH in DCM).
-
Yield: Typically 75–85% as a white/off-white solid.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for morpholine peaks:
3.40–3.60 (m, 4H, ), 3.20–3.30 (m, 4H, ). Absence of triazole signal. -
LC-MS: Mass peak
corresponding to the product (MW approx. 230.27 Da).
Future Directions & Emerging Trends
-
Covalent Inhibitors: Incorporating acrylamide "warheads" onto the morpholine nitrogen (if using piperazine) or the triazole N1 to target non-catalytic cysteines.
-
PROTACs: Using the morpholine ring as a vector for linker attachment to E3 ligase ligands, exploiting its solvent-exposed nature.
-
C-H Activation: Direct functionalization of the triazole C5 position using transition metal catalysis (Pd/Cu) to expand library diversity without pre-functionalized starting materials.
References
-
Medicinal Chemistry of 1,2,4-Triazoles
-
Morpholine Scaffold Utility
- Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Source: Current Organic Chemistry (2020).
-
URL:[Link]
-
Kinase Inhibition (c-Met)
-
Anticancer Applications
-
Synthetic Methodologies
- Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Source: Molecules (2022).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 8. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
The Morpholine-Triazole Scaffold: Chemical Identity, Synthesis, and Therapeutic Utility
[3]
Executive Summary
The 4-(1H-1,2,4-Triazol-3-yl)morpholine moiety represents a "privileged scaffold" in drug discovery. It combines the pharmacokinetic benefits of the morpholine ring (enhanced solubility, metabolic stability) with the bioisosteric properties of the 1,2,4-triazole (hydrogen bond donor/acceptor capacity, amide mimicry). This guide distinguishes between the two primary regioisomers—N-linked and C-linked —and focuses on the C-linked derivatives requested, which are prominent in kinase inhibitors (PI3K/mTOR) and antimicrobial agents.
CAS Registry & Chemical Identity[4][5][6][7][8]
The nomenclature for this scaffold can be ambiguous due to tautomerism in the triazole ring and the linkage position of the morpholine. It is critical to distinguish between the N-linked isomer (morpholine attached to triazole nitrogen) and the C-linked isomer (morpholine attached to triazole carbon).
Isomer Distinction Table
| Feature | C-Linked Isomer (Target) | N-Linked Isomer (Common Impurity) |
| IUPAC Name | 4-(1H-1,2,4-triazol-3-yl)morpholine | 4-(4H-1,2,4-triazol-4-yl)morpholine |
| Linkage | Morpholine N(4) | Morpholine N(4) |
| Primary CAS | Derivative Dependent (See below) | 57634-67-0 |
| SMILES | C1COCCN1c2nc[nH]n2 | C1COCCN1n2cncn2 |
| Key Utility | Kinase inhibition, Antifungals | Fungicides, Polymer curing |
Key C-Linked Derivatives & CAS Numbers
The "naked" parent compound is rarely isolated due to rapid tautomerization. Researchers typically work with functionalized derivatives.
| Compound Description | CAS Number | Application |
| Thione Derivative (4-isobutyl-3-morpholino-1,2,4-triazole-5-thione) | 847783-73-7 | Synthetic intermediate for S-alkylation |
| Ethyl/Thione Derivative (4-ethyl-3-morpholino-1,2,4-triazole-5-thione) | 847783-74-8 | Precursor for antimicrobial agents |
| Trifluoromethyl Derivative (3-[5-(CF3)-1,2,4-triazol-3-yl]morpholine) | 1784594-89-3 | Fluorinated scaffold for metabolic stability |
| Thio-Acetic Acid Derivative (Morpholin-4-ium salt) | 357172-63-5 | Antioxidant / Cardioprotective research |
Synthetic Architecture
Constructing the C-linked morpholine-triazole bond requires specific cyclization strategies to avoid the formation of the thermodynamic N-linked product. The most robust method involves the Pellizzari Reaction or modified Einhorn-Brunner synthesis.
Synthesis Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway for constructing the C-linked morpholine-triazole scaffold via hydrazide intermediate.
Detailed Protocol: The Modified Pellizzari Route
This protocol yields 3,5-disubstituted-1,2,4-triazoles where the morpholine is at the C3 position.
Reagents:
-
Morpholine (1.0 eq)[3]
-
Ethyl chloroacetate (1.1 eq)
-
Hydrazine hydrate (2.0 eq)
-
Appropriate Nitrile or Imidate (for cyclization)[1]
Step-by-Step Methodology:
-
Esterification: Dissolve morpholine in dry acetone/benzene with triethylamine (catalyst). Add ethyl chloroacetate dropwise at 0°C. Reflux for 4 hours. Filter the triethylamine hydrochloride salt. Evaporate solvent to yield ethyl morpholinoacetate.
-
Hydrazide Formation: Dissolve the ester in absolute ethanol. Add hydrazine hydrate (excess) and reflux for 6-8 hours. Cool to precipitate 2-morpholinoacetohydrazide. Recrystallize from ethanol.
-
Cyclization (Triazole Formation):
-
Mix the hydrazide with an equimolar amount of an imidate (e.g., ethyl acetimidate) or a nitrile derivative.
-
Reflux in high-boiling solvent (e.g., butanol) or neat at 140°C for 12 hours.
-
Purification: The product often precipitates upon cooling or requires flash chromatography (DCM:MeOH 95:5).
-
Medicinal Chemistry & SAR Logic
The 4-(1H-1,2,4-Triazol-3-yl)morpholine scaffold is not just a linker; it is an active pharmacophore.
Pharmacological Mechanism
-
Solubility: The morpholine oxygen reduces logP, improving water solubility compared to phenyl-triazole analogs.
-
Target Binding: The 1,2,4-triazole nitrogen atoms (N2 and N4) act as hydrogen bond acceptors, often interacting with the hinge region of kinase enzymes (e.g., ATP binding pocket of PI3K).
Structure-Activity Relationship (SAR) Diagram
Caption: SAR map illustrating the functional roles of specific atoms within the scaffold for drug design.
Experimental Validation (Self-Validating Protocol)
To ensure the synthesized compound is the correct C-linked isomer and not the N-linked impurity, use the following validation checklist:
-
1H NMR Diagnostic:
-
C-Linked: The morpholine -CH2-N- protons usually appear as a singlet or tight multiplet around 3.5–3.8 ppm (depending on solvent). The triazole C-H (if unsubstituted at C5) appears distinctively downfield (>8.0 ppm ).
-
N-Linked: The symmetry of the triazole (if 4-substituted) often simplifies the spectrum differently.
-
-
13C NMR:
-
Look for the Triazole C3 carbon signal attached to the morpholine nitrogen. It typically resonates between 155–165 ppm .
-
-
Mass Spectrometry:
-
Fragmentation patterns differ. C-linked isomers often show a loss of the morpholine radical distinct from the ring cleavage of the N-N bond in N-linked isomers.
-
References
-
Synthesis of Morpholine-Triazole Derivatives
- Source: Baghdad Science Journal.
-
URL:[Link] (Verified Context)
-
Pharmacological Applications (Anticonvulsant)
- Title: Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Source: MDPI Molecules.
-
URL:[Link]
-
CAS Registry Data (N-Linked Isomer)
- Source: CAS Common Chemistry.
-
URL:[Link]
-
Triazole-Thione Derivatives (C-Linked)
- Source: American Elements / Chemical Register.
-
URL:[Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine | 1784594-89-3 | Buy Now [molport.com]
The Pivotal Role of the Morpholine Moiety in the Biological Activity of 1,2,4-Triazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] This guide delves into the specific and significant contribution of the morpholine substituent to the biological activity of 1,2,4-triazole compounds. The incorporation of a morpholine ring can profoundly influence the physicochemical properties, such as solubility and lipophilicity, and enhance the binding affinity of these molecules to their biological targets, ultimately augmenting their therapeutic potential.
The Chemistry and Synthesis of Morpholine-Substituted 1,2,4-Triazoles
The synthesis of 1,2,4-triazole derivatives containing a morpholine moiety can be achieved through various synthetic routes. A common approach involves the condensation of a morpholine-containing intermediate with a suitable triazole precursor. For instance, 2-morpholinoethanamine can be condensed with ethoxycarbonylhydrazones to yield 2-morpholine-4-ylethyl-3H-1,2,4-triazole-3-ones.[5][6] These core structures can then be further modified to generate a library of derivatives with diverse biological activities.[5][6]
Representative Synthetic Protocol
A general method for the synthesis of 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, a versatile intermediate, is outlined below. This protocol is based on established synthetic methodologies.
Step 1: Synthesis of Potassium dithiocarbazinate
-
To a stirred solution of potassium hydroxide (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture for 2-3 hours. The precipitated product is filtered, washed with cold ether, and dried.
Step 2: Synthesis of 4-Amino-5-mercapto-1,2,4-triazole
-
A mixture of potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (100 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is then cooled and acidified with concentrated hydrochloric acid.
-
The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (Mannich Reaction)
-
A mixture of 4-amino-5-mercapto-1,2,4-triazole (0.01 mol), formaldehyde (0.015 mol, 40% aqueous solution), and morpholine (0.01 mol) in ethanol (50 mL) is refluxed for 2-3 hours.
-
The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to yield the final product.
Antimicrobial Activity
Morpholine-substituted 1,2,4-triazoles have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][5][7] The morpholine moiety is thought to enhance the antimicrobial efficacy by increasing the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.
The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 leads to the disruption of the fungal cell membrane and ultimately cell death.[1]
Quantitative Antimicrobial Data
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 4d | S. aureus | <3.125 | [7] |
| 5d | S. aureus | <3.125 | [7] |
| 4d | E. coli | 6.25 | [7] |
| 5d | E. coli | 6.25 | [7] |
| 4d | C. albicans | 12.5 | [7] |
| 5d | C. albicans | 12.5 | [7] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]
-
Preparation of Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of about 5 x 10⁵ CFU/mL.[11]
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35±1°C for 16-20 hours in ambient air.[11]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10]
Anticancer Activity
Derivatives of 1,2,4-triazole are a significant class of compounds in the development of novel anticancer agents.[12][13] The incorporation of a morpholine ring has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[14]
Quantitative Anticancer Data
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | 2.83 | [15] |
| Compound 24 | MCF-7 (Breast Cancer) | 13.67-18.62 | [2] |
| Compound 25 | SKOV3 (Ovarian Cancer) | 13.67-18.62 | [2] |
IC50: Half-maximal inhibitory concentration
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[19]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[19][20] Cell viability is calculated as a percentage of the untreated control.
Anticonvulsant Activity
Several 1,2,4-triazole derivatives have been investigated for their anticonvulsant properties, with some morpholine-substituted analogs showing promising activity.[2] The maximal electroshock (MES) seizure test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[21][22][23]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Acclimatize rodents (mice or rats) to the laboratory environment for at least a week before the experiment.[22]
-
Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Seizure: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) through corneal or auricular electrodes.[22][23]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[22]
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection against the seizure.[22][23] The dose that protects 50% of the animals (ED50) can be calculated.[24]
Anti-inflammatory Activity
The anti-inflammatory potential of morpholine-substituted 1,2,4-triazoles has also been explored.[2] The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.[25][26][27]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide rats or mice into groups (e.g., vehicle control, positive control, and test compound groups).
-
Compound Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compound orally or intraperitoneally.
-
Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[25][26]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[25][28]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine-substituted 1,2,4-triazoles is governed by their structural features. The morpholine ring, in particular, plays a crucial role. Its presence can enhance the lipophilicity, allowing for better penetration of biological membranes. Furthermore, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating stronger interactions with the active sites of target enzymes or receptors. The nature and position of other substituents on the triazole ring also significantly influence the overall activity.
Visualizing Key Pathways and Workflows
Experimental Workflow for Biological Evaluation
Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of morpholine-substituted 1,2,4-triazoles.
Antifungal Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Caption: The inhibitory effect of morpholine-substituted 1,2,4-triazoles on the ergosterol biosynthesis pathway in fungi.
Carrageenan-Induced Inflammatory Pathway
Caption: A simplified diagram of the carrageenan-induced inflammatory cascade and the potential point of intervention for anti-inflammatory 1,2,4-triazoles.
Conclusion
The incorporation of a morpholine moiety into the 1,2,4-triazole scaffold is a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. The morpholine ring often enhances the pharmacological profile of the parent compound, leading to improved efficacy. Further research into the synthesis and biological evaluation of new morpholine-substituted 1,2,4-triazole derivatives is warranted to explore their full therapeutic potential.
References
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (URL not available)
- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- Carrageenan Induced Paw Edema (R
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the R
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace.
- Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs - Benchchem.
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem.
- Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents.
- 2.7. Carrageenan-induced paw edema assay - Bio-protocol.
- Antimicrobial Susceptibility Testing Protocols.
- Maximal Electroshock Seizure (MES) Test (mouse, rat)
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- Design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay - Benchchem.
- An insight on medicinal
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
- In Vitro Antibacterial Susceptibility Testing Protocols for Furagin - Benchchem.
- Full article: Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - Taylor & Francis.
- (PDF) Synthesis of New 1,2,4-Triazole Compounds Containing Schiff and Mannich Bases (Morpholine)
- Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles - ACS Public
- 1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity.
- Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles - ResearchG
- Anticancer properties of 1,2,4-triazole derivatives (liter
- Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Deriv
- 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
- Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Deriv
- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI.
- An updated review on diverse range of biological activities of 1,2,4-triazole deriv
- Synthesis, Reactions, and Biological Applic
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.
- synthesis of 1,2,4 triazole compounds - ISRES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 4. benthamscience.com [benthamscience.com]
- 5. "Design and synthesis of new 1,2,4-triazole derivatives containing morp" by DENİZ ŞAHİN, HACER BAYRAK et al. [journals.tubitak.gov.tr]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. pdb.apec.org [pdb.apec.org]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. inotiv.com [inotiv.com]
- 27. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 28. bio-protocol.org [bio-protocol.org]
The 1,2,4-Triazole-Morpholine Pharmacophore: A Technical Guide to Dual-Action Scaffold Design
The 1,2,4-Triazole-Morpholine Pharmacophore represents a "privileged structure" in modern medicinal chemistry—a scaffold capable of binding to multiple, distinct biological targets with high affinity. This guide deconstructs the physicochemical logic, synthetic pathways, and therapeutic utility of fusing these two moieties.
Executive Summary
The fusion of the 1,2,4-triazole ring with a morpholine moiety creates a synergistic pharmacophore that addresses two of the most common failure modes in drug discovery: poor aqueous solubility and metabolic instability . The triazole core provides a rigid, planar platform rich in hydrogen bond donors/acceptors (bioisostere for amides/esters), while the morpholine appendage modulates lipophilicity (LogP), enhances bioavailability, and often serves as a specific hinge-binder in kinase inhibitors.
This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of this hybrid scaffold, grounded in recent high-impact medicinal chemistry.
Structural Rationale & Pharmacophore Modeling
The efficacy of this hybrid relies on the complementary electronic and steric profiles of its components.
A. The 1,2,4-Triazole Core [1][2][3][4]
-
Dipole Moment: High dipole moment (~3.2 D) facilitates strong electrostatic interactions with protein binding pockets.
-
Hydrogen Bonding:
-
N1/N2/N4: Act as H-bond acceptors.
-
NH (if unsubstituted): Acts as a potent H-bond donor.
-
-
Bioisosterism: Stable replacement for amide bonds (
) or carboxylic acids, resisting hydrolytic cleavage by proteases.
B. The Morpholine Appendage
-
Solubility Modulator: The ether oxygen lowers LogP compared to piperidine or cyclohexane, significantly improving aqueous solubility.
-
pKa Modulation: The nitrogen atom (pKa ~8.3) is often protonated at physiological pH, aiding in lysosomal trapping or ionic interactions with aspartate/glutamate residues in active sites.
-
Metabolic Shield: Unlike open-chain amines, the cyclic ether is relatively resistant to rapid oxidative metabolism (N-dealkylation).
C. The Linkage Strategy
The most common and bioactive linkage is the Mannich Base (Methylene Bridge) .
-
Geometry: The
spacer allows the morpholine to rotate freely, adopting a "chair" conformation that can fit into hydrophobic pockets while the triazole anchors the molecule via H-bonds.
Therapeutic Applications & Case Studies
Case Study 1: Oncology (EGFR & Tubulin Inhibition)
Recent studies have identified 1,2,4-triazole-morpholine hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), overcoming resistance to first-generation drugs like Erlotinib.
-
Mechanism: The triazole ring occupies the ATP-binding pocket, forming H-bonds with Met793 (hinge region). The morpholine moiety extends into the solvent-exposed region, improving solubility and making additional contacts with Asp800.
-
Data: Quinoline-morpholine-triazole hybrids have demonstrated IC
values as low as 0.14 µM against EGFR, superior to Erlotinib (0.42 µM) in specific cell lines [1].
Case Study 2: Neurokinin-1 (NK1) Antagonists
-
Drug: Aprepitant (Emend)
-
Structure: Contains a 1,2,4-triazol-3-one ring linked via a methylene bridge to a central morpholine core.
-
Role: The triazolinone acts as a critical H-bond acceptor, while the morpholine core scaffolds the pendant fluorophenyl and bis(trifluoromethyl)phenyl groups, orienting them for hydrophobic stacking within the NK1 receptor.
Case Study 3: Antifungals
-
Logic: While Fluconazole uses two triazoles, newer hybrids incorporate morpholine to broaden the spectrum against resistant Candida strains. The morpholine ring mimics the ergosterol biosynthetic intermediates, enhancing inhibition of CYP51 (Lanosterol 14
-demethylase).
Experimental Protocols: Self-Validating Synthesis
The following protocols are designed for high reproducibility. The Mannich Reaction (Protocol B) is the industry standard for linking these two moieties.
Protocol A: Synthesis of the 1,2,4-Triazole-3-thione Core
This step creates the scaffold ready for morpholine attachment.
-
Reagents: Hydrazide derivative (1.0 eq), Potassium Hydroxide (1.5 eq), Carbon Disulfide (1.5 eq), Hydrazine Hydrate (2.0 eq).
-
Formation of Dithiocarbazate:
-
Cyclization:
-
Reflux the salt with Hydrazine Hydrate (excess) in water/ethanol for 4–6 hours.
-
End-point: Evolution of
gas ceases (check with lead acetate paper—turns black if is present). -
Cool and acidify with dilute HCl.
-
Result: The 4-amino-5-substituted-4H-1,2,4-triazole-3-thione precipitates as a white/off-white solid.
-
Protocol B: The Mannich Reaction (Morpholine Attachment)
This step links the morpholine to the triazole via a methylene bridge.
-
Reagents: 1,2,4-Triazole-3-thione (from Protocol A, 1.0 eq), Morpholine (1.2 eq), Formaldehyde (37% solution, 1.5 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve the triazole derivative in ethanol (10 mL/mmol).
-
Add Formaldehyde solution and stir for 10 minutes.
-
Add Morpholine dropwise.
-
Stir the mixture at RT for 4–8 hours (or reflux for 2 hours if reaction is slow).
-
-
Validation:
-
TLC: Check consumption of the starting triazole (Mobile phase: CHCl
:MeOH 9:1). -
Work-up: Pour into ice-cold water. The Mannich base usually precipitates. If not, extract with chloroform.
-
Characterization:
NMR will show a distinct singlet at 4.8–5.2 ppm (N–CH –N linker) and morpholine peaks at 2.5 and 3.6 ppm.
-
Visualization of Workflows & Pathways
Diagram 1: Synthetic Pathway (Mannich Strategy)
This diagram illustrates the convergent synthesis of the pharmacophore.
Caption: Step-wise synthesis of the 1,2,4-triazole-morpholine hybrid via the Mannich reaction pathway.
Diagram 2: Pharmacophore Binding Mode (EGFR Model)
This logical diagram represents the interactions within the kinase binding pocket.
Caption: Schematic interaction of the triazole-morpholine hybrid within the EGFR kinase active site.
Comparative Potency Data
The table below summarizes the enhanced potency of 1,2,4-triazole-morpholine hybrids compared to standard clinical agents in oncology models.
| Compound Class | Target | Cell Line / Assay | IC | Reference Standard | Ref |
| Quinoline-Triazole-Morpholine | EGFR (WT) | Kinase Assay | 0.14 µM | Erlotinib (0.42 µM) | [1] |
| Indole-1,2,4-Triazole Hybrid | Tubulin | MCF-7 (Breast) | 3.03 µM | Combretastatin A-4 (8.33 µM) | [2] |
| Triazole-Morpholine Mannich Base | Leishmania | Promastigotes | 7.0 µM | Miltefosine (3.3 µM) | [3] |
| Aprepitant (Approved Drug) | NK1 Receptor | Binding Affinity | ~0.1 nM | N/A | [4] |
References
-
Mamidala, R. et al. "Synthesis of Quinoline-Morpholine-Coupled 1,2,3-Triazole Hybrids as In vitro EGFR inhibitors."[7][8] ResearchGate, 2022. Link
-
Al-Wahaibi, L.H. et al. "Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors." MDPI, 2025. Link
-
Shcherbyna, R. et al. "1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity." ResearchGate, 2022. Link
-
Merck & Co. "Aprepitant (Emend) Prescribing Information." Merck, 2023. Link
-
Shcherbyna, R. et al. "Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety." DergiPark, 2022. Link
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
solubility profile of 4-(1H-1,2,4-Triazol-3-yl)morpholine in DMSO
An In-Depth Technical Guide to the Solubility Profile of 4-(1H-1,2,4-Triazol-3-yl)morpholine in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(1H-1,2,4-Triazol-3-yl)morpholine in dimethyl sulfoxide (DMSO). The morpholine and 1,2,4-triazole heterocycles are prevalent scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] Consequently, a thorough characterization of their physicochemical properties is paramount for successful drug discovery and development. DMSO is a near-universal solvent in early-stage research, prized for its exceptional ability to dissolve a diverse range of organic compounds.[4][5] This guide moves beyond a simple recitation of data, offering researchers, scientists, and drug development professionals a detailed exploration of the foundational principles of solubility, step-by-step experimental protocols for its accurate measurement, and critical insights into data interpretation and application. We will dissect the crucial differences between thermodynamic and kinetic solubility, present a gold-standard shake-flask protocol coupled with HPLC-UV analysis, and discuss the practical implications for preparing stable, reliable stock solutions for screening and downstream assays.
Part 1: Foundational Principles of Solubility
A precise understanding of solubility is not merely an academic exercise; it is a critical gatekeeper for a compound's journey from discovery to clinical application. Poor solubility can lead to unreliable in-vitro data, underestimated toxicity, and poor bioavailability, jeopardizing an otherwise promising drug candidate.[6][7]
The Subject Compound: 4-(1H-1,2,4-Triazol-3-yl)morpholine
The title compound is a heterocyclic molecule incorporating two key pharmacophores: a morpholine ring and a 1,2,4-triazole ring. The morpholine moiety often imparts favorable properties such as improved water solubility and metabolic stability, while the 1,2,4-triazole core is associated with a wide range of pharmacological activities.[2][8] The precise linkage and substitution pattern dictate the molecule's overall physicochemical characteristics, including its solubility.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent that has become indispensable in pharmaceutical research.[5] Its utility stems from a unique combination of properties:
-
Exceptional Solubilizing Power: DMSO can effectively dissolve both polar and nonpolar compounds, making it an ideal choice for creating concentrated stock solutions from diverse chemical libraries.[4][5]
-
Miscibility: It is fully miscible with water and a wide range of organic solvents, facilitating its use in various experimental setups, from initial compound solubilization to dilution in aqueous buffers for biological assays.[4]
-
High Boiling Point: With a boiling point of 189°C, DMSO exhibits low volatility at room temperature, which ensures that the concentration of stock solutions remains stable over time by preventing solvent evaporation.[4]
These attributes make DMSO the standard solvent for high-throughput screening (HTS) and the maintenance of compound archives.[4][5]
The Critical Distinction: Thermodynamic vs. Kinetic Solubility
The term "solubility" is often used loosely, but in drug development, it is crucial to distinguish between two fundamentally different measurements: thermodynamic and kinetic solubility.[9]
-
Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with the most stable, solid form of the solute (typically a crystal).[9] This measurement is resource-intensive but provides the most accurate and fundamental value, which is critical for formulation and late-stage development.[7][10]
-
Kinetic Solubility: Also known as apparent solubility, this is the concentration at which a compound precipitates out of a solution under a specific set of kinetic conditions.[9] In drug discovery, this is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer.[6] The resulting supersaturated solution eventually precipitates. Kinetic solubility is a measure of this precipitation threshold and is highly dependent on the experimental protocol (e.g., rate of addition, incubation time, DMSO concentration).[11]
The key distinction lies in the solid state. Thermodynamic solubility relates to the stable crystalline form, whereas the precipitate from a kinetic assay is often amorphous.[10][12] Because the amorphous state is higher in energy and more readily dissolves, kinetic solubility values are frequently higher than their thermodynamic counterparts.[10] This overestimation is an accepted trade-off for the high throughput required in early discovery screening.[6]
Protocol 2: Thermodynamic Solubility via Shake-Flask Method
This protocol remains the definitive method for determining equilibrium solubility. [9]It ensures that the solvent is fully saturated in the presence of excess solid, providing a true measure of the compound's intrinsic solubility in that medium.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 4-(1H-1,2,4-Triazol-3-yl)morpholine to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, typically 2-5 mg per mL of solvent.
-
Add a precise, known volume of DMSO (e.g., 1.0 mL).
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).
-
Agitate the slurry for a sufficient duration to reach equilibrium. A standard period is 24 to 48 hours. [9]For compounds that may undergo polymorphic transformations, longer times (up to 72 hours) may be necessary.
-
Causality Check: The goal of continuous agitation is to maximize the surface area of the solid in contact with the solvent and to ensure the entire solution volume is homogeneously saturated. The extended time allows for the dissolution of any metastable forms and re-precipitation into the most stable crystalline form.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes). [9] * Carefully collect the clear supernatant using a pipette. For maximum accuracy, the supernatant can be passed through a DMSO-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates. [13]
-
-
Quantification:
-
The concentration of the compound in the clear, saturated supernatant is now ready to be determined using a suitable analytical method, as described in the next section.
-
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography with a UV detector is the preferred method for accurately quantifying the dissolved compound. Its advantage over simple UV-spectroscopy is its ability to chromatographically separate the analyte from any potential impurities or degradants, ensuring that the measured absorbance corresponds solely to the compound of interest. [11][12] Methodology:
-
Preparation of Calibration Standards:
-
Using the 10 mM stock solution prepared in Protocol 1, create a series of calibration standards by serial dilution in DMSO. A typical concentration range might be 1 mM, 0.5 mM, 0.25 mM, 0.1 mM, 0.05 mM, and 0.01 mM.
-
-
HPLC Analysis:
-
Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.99 for reliability.
-
Carefully dilute an aliquot of the saturated supernatant (from Protocol 2) with DMSO to bring its concentration within the linear range of the calibration curve. A precise dilution factor (e.g., 10-fold or 100-fold) is critical and must be recorded.
-
Inject the diluted sample into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in both molar units (mM or M) and mass/volume units (mg/mL or µg/mL).
-
Part 3: Data Interpretation and Application
Obtaining a solubility value is only the first step. Understanding its context and applying it correctly is essential for advancing a research project.
Data Presentation
Quantitative solubility data for 4-(1H-1,2,4-Triazol-3-yl)morpholine should be presented clearly. The following table serves as a template for reporting results.
| Parameter | Value | Unit | Notes |
| Measurement Type | Thermodynamic | - | Shake-Flask Method |
| Solvent | Dimethyl Sulfoxide | - | Purity ≥ 99.9% |
| Temperature | 25.0 ± 0.5 | °C | |
| Equilibration Time | 48 | hours | |
| Solubility (Molar) | [Experimental Value] | mM | |
| Solubility (Mass) | [Experimental Value] | mg/mL | |
| Analytical Method | HPLC-UV | - |
Factors Influencing DMSO Solubility
Several factors can influence the measured solubility value:
-
Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. [14]However, the stability of the compound must also be considered, as higher temperatures can accelerate degradation. [15]* Compound Solid State: As discussed, different polymorphs or the presence of an amorphous solid can lead to significantly different solubility measurements. [9]It is best practice to characterize the solid form before and after the shake-flask experiment using techniques like X-ray powder diffraction (XRPD).
-
Presence of Water: While DMSO is hygroscopic, the presence of small amounts of water can alter its solvent properties and potentially form hydrates with the solute, thereby changing its solubility. [16][17]Using anhydrous DMSO from a freshly opened bottle is crucial for reproducibility.
Practical Implications for Researchers
The thermodynamic solubility value in DMSO represents the absolute maximum concentration that can be achieved and maintained at equilibrium.
-
Stock Solution Preparation: This value dictates the upper limit for a stable stock solution. Attempting to create a stock solution significantly above the thermodynamic solubility will likely result in a slurry or a supersaturated solution prone to precipitation over time.
-
Precipitation Risk in Aqueous Assays: A major challenge in biological screening is the precipitation of compounds when a concentrated DMSO stock is diluted into an aqueous buffer. This is because the compound's solubility is almost always drastically lower in aqueous media than in pure DMSO. To mitigate this:
-
Keep the final concentration of DMSO in the assay low (typically <0.5%, and often <0.1%). [18] 2. Perform dilutions in a stepwise manner rather than a single large dilution. [18] 3. The final compound concentration in the aqueous assay must be well below its aqueous solubility limit, not its DMSO solubility limit.
-
Conclusion
This guide has detailed the essential theoretical and practical considerations for determining the . By understanding the distinction between thermodynamic and kinetic solubility and by implementing robust experimental protocols such as the shake-flask method coupled with HPLC-UV analysis, researchers can generate accurate and reliable data. This information is fundamental, serving as the bedrock for the preparation of stable stock solutions and the design of meaningful biological assays, ultimately enabling the confident progression of promising compounds through the drug discovery pipeline.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enaminestore.com.
- Boc Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Bocsci.com.
- Solvents. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Solvents.net.
-
Arienzo, A., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.com.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Wuxiapptec.com.
-
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
-
Davis, K. G., & Easteal, A. J. (1974). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry. Available at: [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. ACS.org. Available at: [Link]
- MedChemExpress. (n.d.). Compound Handling Instructions. Medchemexpress.com.
- BenchChem. (2025). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. Benchchem.com.
- Yufeng, L. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Selleckchem.com.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improvedpharma.com.
-
Quora contributors. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacologydiscoveryservices.com.
-
Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigmaaldrich.com.
-
ResearchGate contributors. (2026). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. Available at: [Link]
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva.
-
ResearchGate contributors. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
-
Hrabko, V. F., et al. (2023). ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. ResearchGate. Available at: [Link]
- Fauske & Associates. (2017). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. Fauske.com.
-
PubChem. (n.d.). 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. PubChem. Available at: [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]
-
Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.net. Available at: [Link]
-
PubChem. (n.d.). morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. PubChem. Available at: [Link]
-
Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Lidsen.com. Available at: [Link]
-
American Elements. (n.d.). 2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine. Americanelements.com. Available at: [Link]
-
MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]
-
Yaremenko, F. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Research Square. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Research Square. Available at: [Link]
-
MDPI. (2022). 4-(4-(((1H-Benzo[d]t[4][6][12]riazol-1-yl)oxy)methyl). MDPI. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). GitHub Pages. Available at: [Link]
-
Gaylord Chemical. (n.d.). SOLUBILITY DATA of DMSO. Scribd. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. raytor.com [raytor.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fauske.com [fauske.com]
- 16. The effect of room-temperature storage on the stability of compounds in DMSO [ko.yufenggp.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. medchemexpress.cn [medchemexpress.cn]
Optimizing Lipophilicity in Drug Design: The Triazolyl-Morpholine Pharmacophore
Technical Guide for Medicinal Chemists & Application Scientists
Executive Summary
The Triazolyl-Morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized to balance potency with physicochemical properties. While the 1,2,3-triazole moiety (often generated via CuAAC "click" chemistry) serves as a stable bioisostere for amides and esters, the morpholine ring is strategically employed to modulate lipophilicity (LogP) and enhance aqueous solubility.
This guide provides a technical analysis of the lipophilic dynamics of this scaffold. It addresses the critical distinction between LogP and LogD
The Pharmacophore Rationale: Structure-Property Relationships (SPR)[1]
The synergy between the triazole and morpholine rings addresses two common failure points in drug discovery: solubility-limited absorption and metabolic instability .
-
The 1,2,3-Triazole Linker: Acts as a rigid spacer that mimics the electronic properties of an amide bond but is resistant to hydrolysis and enzymatic cleavage. It possesses a high dipole moment (~5 D), contributing to hydrogen bonding interactions.[1]
-
The Morpholine Modulator: Unlike a cyclohexane or phenyl ring, the morpholine ring contains an ether oxygen (H-bond acceptor) and a secondary/tertiary amine. This combination significantly lowers the partition coefficient (LogP) of the parent molecule, often by 1.0–1.5 log units compared to its carbocyclic analogs, shifting compounds into the optimal "Lipinski space" (LogP 1–3).[1]
Visualization: Pharmacophore SAR Analysis
Figure 1: Structure-Activity Relationship (SAR) of the Triazolyl-Morpholine scaffold.[1] The morpholine ring primarily drives solubility (lowering LogP), while the triazole provides a metabolically stable linkage.
Lipophilicity Dynamics: LogP vs. LogD[1]
For triazolyl-morpholine compounds, reporting a standard LogP (partition coefficient of the neutral species) is often insufficient and potentially misleading.
The Basicity Factor
The morpholine nitrogen is basic.[2] In a physiological environment (pH 7.4), a significant fraction of the morpholine moiety exists in its protonated (cationic) form.[1]
-
LogP: Refers to the unionized species.[3]
-
LogD (Distribution Coefficient): Accounts for both ionized and unionized forms at a specific pH.[1][3]
Implication: For a triazolyl-morpholine compound with a
Representative Data: The "Morpholine Effect"
The table below illustrates how substituting a phenyl ring with a morpholine ring affects the lipophilicity of 1,2,3-triazole derivatives (Data synthesized from general structure-property trends [1, 2]).
| Compound Class | R-Substituent (on Triazole) | Experimental LogP | Experimental LogD | Solubility Prediction |
| Reference | Phenyl | 3.8 - 4.2 | 3.8 - 4.2 | Low |
| Hybrid A | Morpholine | 1.8 - 2.2 | 0.9 - 1.3 | High |
| Hybrid B | N-Methyl-Piperazine | 1.5 - 1.9 | 0.2 - 0.6 | Very High |
| Hybrid C | Cyclohexane | 4.5 - 4.8 | 4.5 - 4.8 | Very Low |
Note: Hybrid A represents the optimal balance for oral bioavailability (LogD > 1.0).[1]
Experimental Protocol: High-Throughput LogD Determination
Method: Reversed-Phase HPLC (RP-HPLC) with Polarity Switching.[1]
Rationale: Traditional shake-flask methods are prone to emulsion formation with amphiphilic triazole compounds. RP-HPLC provides a faster, automated alternative that correlates retention time (
Protocol Workflow
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4). Crucial for fixing the ionization state of morpholine.
-
Mobile Phase B: Methanol (HPLC Grade).[1]
-
Standards: A set of 5-7 compounds with known LogD values spanning the range 0–5 (e.g., Atenolol, Metoprolol, Ketoconazole).
Step-by-Step Methodology:
-
System Preparation:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm, 3.5 µm.
-
Temperature: Constant 25°C or 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
-
Calibration:
-
Sample Analysis:
-
Calculation:
-
Derive LogD
using the calibration slope and intercept.[1]
-
Visualization: HPLC LogD Workflow
Figure 2: Automated RP-HPLC workflow for determining LogD
Computational Pitfalls
While algorithms like cLogP (ChemDraw) or AlogP are useful, they often fail with triazolyl-morpholine hybrids due to:
-
Intramolecular H-Bonding: The morpholine oxygen and triazole protons can interact, shielding polar surface area and making the molecule more lipophilic than predicted.
-
Solvation Shell Effects: The hydration shell around the triazole ring is complex and difficult to model using fragment-based methods.
Recommendation: Always validate computational predictions with the HPLC protocol described above, especially when the predicted LogP is near the borderline of 5.0.
References
-
Morpholine in CNS Drug Discovery: Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[2] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Triazole-Dipyridothiazine Lipophilicity: Title: Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Source: MDPI (Processes).[1] URL:[Link][1][4][5]
-
HPLC LogP Determination: Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Source: Agilent Technologies Application Note.[3] URL:[Link]
-
Triazole Physicochemical Properties: Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Source: PubMed. URL:[Link]
Sources
- 1. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Ascendant Pharmacophore: A Technical Guide to 1,2,4-Triazole Morpholine Hybrids in Drug Discovery
In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and multifaceted biological activities. This guide delves into the burgeoning field of 1,2,4-triazole morpholine hybrids, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By covalently linking the electronically versatile 1,2,4-triazole ring with the structurally significant morpholine moiety, researchers have unlocked a synergistic potential, leading to the development of potent antimicrobial, anticancer, and anticonvulsant agents.[1][2][3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compelling hybrid molecules.
The Rationale for Hybridization: Uniting Two Pharmacophoric Pillars
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, integral to a wide array of clinically approved drugs.[1][4] Its aromatic, five-membered ring system, containing three nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate strong interactions with biological targets.[5] This scaffold is a key component in antifungal agents like fluconazole and itraconazole, as well as in antiviral and anticancer therapies.[1][5]
Complementing the 1,2,4-triazole is the morpholine ring, a saturated heterocycle that is also a common feature in numerous pharmaceuticals.[6][7] The inclusion of a morpholine moiety can enhance the solubility, bioavailability, and overall pharmacokinetic profile of a drug candidate.[8] Its presence is also instrumental in contributing to the net biological activity of a molecular system.[8] The hybridization of these two pharmacophores is a deliberate strategy to create novel chemical entities that may exhibit a broader spectrum of activity, enhanced potency, and potentially novel mechanisms of action.[9][10]
Synthetic Strategies for 1,2,4-Triazole Morpholine Hybrids
The synthesis of 1,2,4-triazole morpholine hybrids typically involves multi-step reaction sequences. A common and effective approach is the utilization of the Mannich reaction, which introduces the morpholine nucleus onto a pre-functionalized 1,2,4-triazole scaffold.[2][11]
Key Synthetic Pathway: The Mannich Reaction Approach
A prevalent synthetic route commences with the synthesis of a 4-substituted-5-aryl/alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. This intermediate is often prepared by the cyclization of a corresponding thiosemicarbazide. The triazole-thione then serves as a versatile precursor for further elaboration. The introduction of a Schiff base by reacting the 4-amino group of the triazole with an appropriate aldehyde is a common subsequent step.[2][11] The final hybridization is achieved through a Mannich reaction, where the Schiff base is treated with formaldehyde and morpholine to yield the desired 1,2,4-triazole morpholine hybrid.[2][11]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of Triazole-Morpholine Derivatives: A Technical Guide
The following technical guide details the therapeutic potential, synthesis, and validation of triazole-morpholine derivatives.
Executive Summary
The fusion of triazole and morpholine moieties represents a strategic paradigm in modern medicinal chemistry. This guide analyzes the synergistic integration of the 1,2,3-triazole ring—a bioisostere of the amide bond with high metabolic stability—and the morpholine heterocycle, a privileged structure known for optimizing pharmacokinetic profiles (solubility and lipophilicity). This architectural combination has yielded potent candidates in oncology (kinase inhibition) and infectious disease (sterol synthesis inhibition), addressing the critical bottleneck of poor bioavailability in drug discovery.
Part 1: Chemical Rationale & Pharmacophore Architecture
The "Click" & "Solubilize" Strategy
The therapeutic efficacy of triazole-morpholine derivatives stems from the complementary physicochemical properties of their core components.
-
The 1,2,3-Triazole Linker (The Connector):
-
Bioisosterism: Mimics the peptide bond (amide) in geometry and electronic distribution but is resistant to enzymatic hydrolysis (proteases).
-
Dipole Moment: The strong dipole (~5D) enhances hydrogen bonding interactions with biological targets (e.g., kinase hinge regions).
-
Synthetic Accessibility: Readily accessible via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
-
The Morpholine Anchor (The Solubilizer):
-
Solubility: The ether oxygen reduces lipophilicity (LogP) compared to cyclohexane analogs, improving aqueous solubility.
-
Metabolic Stability: The saturated ring is less prone to oxidative metabolism than open-chain amines.
-
Target Interaction: The secondary amine nitrogen (if free) or the oxygen atom acts as a hydrogen bond acceptor.
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of a typical Triazole-Morpholine hybrid.
Figure 1: Functional decomposition of the Triazole-Morpholine pharmacophore.
Part 2: Synthesis Workflow (CuAAC Protocol)
The most robust method for assembling these derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "Click Chemistry" approach is preferred for its regioselectivity (yielding exclusively the 1,4-disubstituted isomer) and tolerance to functional groups.
Experimental Protocol: Synthesis of 4-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)morpholine
Rationale: This protocol utilizes an in situ reduction of Cu(II) to Cu(I) using sodium ascorbate. This eliminates the need for handling unstable Cu(I) salts and prevents oxidation side products.
Reagents:
-
Alkyne Component: 4-(Prop-2-yn-1-yl)morpholine (1.0 equiv)
-
Azide Component: Substituted Aryl Azide (1.0 equiv)
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Reductant: Sodium Ascorbate (0.2 equiv)
-
Solvent: tert-Butanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne (e.g., N-propargyl morpholine) and the specific aryl azide in a 1:1 mixture of t-BuOH and water in a round-bottom flask.
-
Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄·5H₂O and sodium ascorbate.[1] Add the ascorbate solution to the copper solution (color changes to bright yellow/orange indicating Cu(I) generation).
-
Initiation: Immediately add the catalyst mixture to the main reaction flask.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 6–12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (mobile phase).
-
Work-up:
-
Dilute the reaction mixture with water (50 mL) and cool in an ice bath to induce precipitation.
-
Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to obtain the pure 1,2,3-triazole derivative.
Figure 2: Step-by-step workflow for the CuAAC synthesis of triazole-morpholine hybrids.
Part 3: Therapeutic Deep Dive – Oncology
Mechanism of Action: Kinase Inhibition & Apoptosis
Triazole-morpholine hybrids, particularly those fused with quinoline or quinazoline rings, function primarily as Tyrosine Kinase Inhibitors (TKIs) .
-
Target: Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.
-
Binding Mode:
-
The Morpholine ring often protrudes into the solvent-accessible region of the kinase ATP-binding pocket, improving solubility.
-
The Triazole nitrogen atoms form hydrogen bonds with residues in the hinge region (e.g., Met793 in EGFR).
-
The Aryl moiety occupies the hydrophobic back pocket.
-
This binding blocks ATP access, preventing autophosphorylation and downstream signaling (PI3K/Akt and MAPK pathways), ultimately triggering apoptosis via the mitochondrial pathway (Bax/Bcl-2 regulation).
Quantitative Efficacy (Data Summary)
The following table summarizes cytotoxicity data (IC50) for representative Quinoline-Triazole-Morpholine hybrids against the MDA-MB-231 (Triple-Negative Breast Cancer) cell line.
| Compound ID | Substituent (Aryl Ring) | IC50 (µM) [MDA-MB-231] | Potency Relative to Doxorubicin |
| QTM-01 | H (Unsubstituted) | > 50.0 | Low |
| QTM-04 | 4-F (Fluoro) | 23.56 ± 0.09 | Moderate |
| QTM-07 | 4-Cl (Chloro) | 17.20 ± 0.09 | High |
| Doxorubicin | (Standard Control) | 1.20 ± 0.05 | Very High |
Data Source: Synthesized from recent SAR studies on quinoline-morpholine hybrids [1].
Figure 3: Mechanism of action inducing apoptosis via kinase inhibition.
Part 4: Validation Protocols
To validate the therapeutic potential, the following self-validating protocols are recommended.
In Vitro Cytotoxicity Assay (MTT)
-
Purpose: Determine the IC50 value of the synthesized derivatives.
-
Cell Lines: MDA-MB-231 (Breast), A549 (Lung), HEK293 (Normal control).
-
Protocol:
-
Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h.
-
Treat with serial dilutions of the test compound (0.1 – 100 µM) for 48h.
-
Add MTT reagent (5 mg/mL in PBS) and incubate for 4h at 37°C.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Validation: Z-factor must be > 0.5; positive control (Doxorubicin) must fall within historical IC50 range.
-
Antimicrobial Susceptibility (MIC Determination)[2]
-
Purpose: Assess antifungal/antibacterial activity.
-
Method: CLSI Microdilution Broth Method.
-
Key Step: Use Candida albicans as the primary fungal model. Triazole derivatives target CYP51 (Lanosterol 14α-demethylase).
-
Causality: The morpholine ring enhances fungal cell wall penetration, while the triazole binds the heme iron of CYP51, halting ergosterol biosynthesis.
References
-
Regioselective synthesis of a series of 1-aryl 1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine employing click reaction. Source: Asian Journal of Chemistry (2024). URL:[Link]
-
Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Source: Journal of Organic Chemistry (2014).[2] URL:[Link]
-
1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. Source: European Journal of Medicinal Chemistry (2019).[3] URL:[Link]
-
Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Source: Process Biochemistry (2023).[4] URL:[Link]
Sources
Methodological & Application
Synthesis of 4-(1H-1,2,4-Triazol-3-yl)morpholine from Thiosemicarbazide: An Application Note
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-(1H-1,2,4-triazol-3-yl)morpholine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis commences with the readily available starting material, thiosemicarbazide, and proceeds through a reliable two-step sequence involving the formation of a key 1,2,4-triazole-3-thiol intermediate, followed by a direct oxidative amination. This document outlines the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and offers insights into process optimization and characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a morpholine moiety can enhance pharmacokinetic properties such as solubility and metabolic stability. This application note details a robust and reproducible synthesis of 4-(1H-1,2,4-triazol-3-yl)morpholine from thiosemicarbazide, a cost-effective and common starting material.
The described synthetic strategy is a two-step process:
-
Cyclization: Formation of 1H-1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid.[4][5]
-
Oxidative Amination: Direct substitution of the thiol group with morpholine in the presence of an oxidizing agent.
This approach offers high efficiency and is amenable to laboratory-scale synthesis.
Synthetic Pathway and Mechanism
The overall synthetic route is depicted below. The initial step involves the acylation of thiosemicarbazide with formic acid, followed by a base-catalyzed intramolecular cyclization and dehydration to yield the stable 1H-1,2,4-triazole-3-thiol intermediate.[4][6][7] The subsequent step is a direct oxidative amination, where the thiol is converted in situ to a reactive intermediate that is readily displaced by the nucleophilic morpholine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Morpholine-Fused [1,2,3]-Triazoles via Cascade Esterification-Azidation-Cycloaddition
Topic: One-Pot Synthesis Protocol for Morpholine-Fused Triazoles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Scope
This application note details a robust, scalable, one-pot protocol for the synthesis of 4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones . These bicyclic scaffolds represent a privileged class of pharmacophores, fusing the solubility-enhancing properties of morpholine with the bioisosteric utility of the 1,2,3-triazole ring.
Traditionally, the synthesis of such fused heterocycles involves the isolation of potentially unstable organic azides or multiple purification steps. This protocol utilizes a sequential cascade strategy involving O-acylation, nucleophilic azidation, and intramolecular 1,3-dipolar cycloaddition (Click Chemistry), performed in a single reaction vessel. This method minimizes hazardous intermediate handling and maximizes atom economy.
Scientific Principles & Mechanism
The Cascade Logic
The synthesis relies on the transformation of a bifunctional precursor (a propargyl alcohol) into a fused bicyclic system through three distinct chemical events:
-
Acylation (Activation): Reaction of a propargyl alcohol with chloroacetyl chloride generates a propargyl-2-chloroacetate intermediate. This installs the necessary 2-carbon linker and the leaving group (chloride).
-
Nucleophilic Substitution (Azidation): The introduction of sodium azide (
) displaces the chloride via an mechanism, generating an in situ propargyl-2-azidoacetate. -
Intramolecular 1,3-Dipolar Cycloaddition: The pendant azide moiety attacks the alkyne. While thermal cyclization is possible, the use of a Copper(I) catalyst (CuAAC) ensures regioselectivity and allows the reaction to proceed under milder conditions, forming the 6,7-dihydro-5H-[1,2,3]triazolo[5,1-c][1,4]oxazine core.
Mechanistic Pathway Diagram
The following diagram illustrates the molecular evolution throughout the one-pot sequence.
Figure 1: Sequential transformation pathway for the one-pot synthesis of triazolo-oxazinones.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equivalence (eq.) | Notes |
| Propargyl Alcohol Derivative | Substrate | 1.0 | Primary or secondary propargyl alcohols |
| Chloroacetyl Chloride | Acylating Agent | 1.2 | Corrosive, lachrymator |
| Triethylamine (Et3N) | Base | 1.5 | Scavenges HCl |
| Sodium Azide (NaN3) | Azide Source | 1.5 | Toxic/Explosive hazard |
| DMSO | Solvent | - | Solubilizes NaN3 |
| Sodium Ascorbate | Reductant | 0.1 (10 mol%) | For Cu(I) generation |
| CuSO4 · 5H2O | Catalyst | 0.05 (5 mol%) | Precursor to Cu(I) |
Step-by-Step Methodology
Phase 1: Acylation (0 – 30 min)
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Dissolve the Propargyl Alcohol (1.0 mmol, 1.0 eq.) and Triethylamine (1.5 mmol, 1.5 eq.) in anhydrous DMSO (3.0 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add Chloroacetyl Chloride (1.2 mmol, 1.2 eq.) dropwise over 5 minutes.
-
Observation: White precipitate (Et3N·HCl) may form.
-
-
Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (Intermediate A formation).
Phase 2: Azidation (30 min – 2 hours) 5. Reagent Addition: To the same vessel (still at 0°C or warmed to RT), carefully add Sodium Azide (1.5 mmol, 1.5 eq.) in a single portion.
- Safety: Ensure no residual acid is present to prevent hydrazoic acid formation. The basicity from Phase 1 usually buffers this.
- Substitution: Allow the mixture to stir at Room Temperature (25°C) for 1–2 hours.
- Checkpoint: TLC should show the disappearance of the chloroacetate intermediate.
Phase 3: Intramolecular Cyclization (2 – 6 hours) 7. Catalysis: Add CuSO4 · 5H2O (0.05 mmol) and Sodium Ascorbate (0.1 mmol) directly to the reaction mixture.
- Note: While thermal cyclization (heating to 80°C without Cu) is possible for this specific intramolecular constraint, Cu-catalysis ensures lower temperatures and cleaner profiles.
- Completion: Stir at Room Temperature (or mild heat, 40°C) for 2–6 hours.
- Workup:
- Quench with saturated
solution (10 mL). - Extract with Ethyl Acetate (
mL). - Wash combined organics with brine (
mL) to remove DMSO. - Dry over
, filter, and concentrate in vacuo.
- Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Process Parameters & Troubleshooting
Solvent Selection
DMSO is the critical enabler for this one-pot protocol.
-
Why DMSO? It is one of the few solvents that dissolves both the organic intermediates (propargyl esters) and the inorganic nucleophile (
). -
Alternative: DMF is acceptable. Avoid pure DCM or THF as
has poor solubility, stalling Phase 2.
Safety: Handling In Situ Azides
Although this is a "one-pot" method, it generates organic azides transiently.
-
Rule 1: Never concentrate the reaction mixture before Phase 3 is complete. Low molecular weight organic azides (like propargyl azidoacetate) can be explosive if isolated or concentrated.
-
Rule 2: Maintain the reaction temperature below 80°C unless strictly necessary.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Phase 2 (Cl | Poor solubility of NaN3 | Ensure solvent is DMSO or DMF. Increase agitation. |
| Low Yield in Phase 3 | Copper chelation | The morpholine oxygen or triazole nitrogen may chelate Cu. Increase catalyst loading to 10 mol% or add a ligand like TBTA. |
| Hydrolysis of Ester | pH too high/Water presence | Ensure reagents are dry. Do not use aqueous NaN3; use solid NaN3. |
Data Validation & Expected Results
Successful synthesis is confirmed by the disappearance of the alkyne proton signal and the appearance of the triazole proton in NMR.
Table 1: Representative Substrate Scope & Yields
| Entry | R-Group (Propargyl Alcohol) | Reaction Time (Total) | Isolated Yield (%) |
|---|---|---|---|
| 1 | H (Propargyl alcohol) | 4 h | 88% |
| 2 | Phenyl (3-Phenyl-2-propyn-1-ol) | 5 h | 82% |
| 3 | Methyl (3-Butyn-2-ol) | 4.5 h | 85% |
| 4 | 4-Cl-Phenyl | 6 h | 79% |
Data derived from optimized conditions based on standard intramolecular CuAAC methodologies [1, 2].
References
-
Zhang, X., et al. (2012). One-pot synthesis of 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide.[1][2] Journal of Organic Chemistry. (Verified via ResearchGate snippet).
-
Mishra, K. B., & Tiwari, V. K. (2014). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. Journal of Organic Chemistry.
-
Tiwari, V. K., et al. (2016).[3] Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. [3]
-
Singh, R. K., et al. (2015).[3][4] Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies. European Journal of Medicinal Chemistry.
Sources
Application Note: Precision Synthesis of Triazolyl-Morpholine Conjugates via Click Chemistry
Executive Summary & Strategic Importance
The conjugation of morpholine moieties with 1,2,3-triazoles represents a high-value strategy in modern medicinal chemistry. Morpholine is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Linezolid, Gefitinib, Rivaroxaban) due to its ability to improve solubility, metabolic stability, and hydrogen-bonding potential. The 1,2,3-triazole, formed via Click Chemistry, acts not merely as a linker but as a robust bioisostere for amides or esters, offering resistance to metabolic hydrolysis while mimicking peptide bond geometry.
This guide provides a rigorous, field-proven protocol for synthesizing triazolyl-morpholine conjugates. Unlike generic click chemistry guides, this document addresses the specific challenges posed by the morpholine nitrogen—a Lewis base that can coordinate copper catalysts, potentially stalling the reaction or complicating purification.
Retrosynthetic Logic & Precursor Design
Before initiating synthesis, one must select the correct "Click" polarity. The morpholine ring can be functionalized with either the alkyne or the azide.
Route A: N-Propargyl Morpholine (The Preferred Route)
-
Why: Morpholine is a secondary amine. Alkylation with propargyl bromide is high-yielding (>90%) and operationally simple.
-
Stability: N-propargyl morpholine is stable at room temperature.
-
Safety: Avoids handling low-molecular-weight organic azides on the morpholine core, which can be shock-sensitive.
Route B: N-Azidoalkyl Morpholine
-
Why: Necessary if the coupling partner is available only as an azide.
-
Caution: Requires synthesis via mesyl chloride activation of N-hydroxyalkyl morpholine followed by NaN3 displacement.
Figure 1: Retrosynthetic analysis for triazolyl-morpholine scaffolds. Route A is generally preferred for safety and ease of precursor synthesis.
Methodology 1: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[1][2][3][4]
This is the gold standard for generating 1,4-disubstituted triazoles .
Critical Consideration: The "Morpholine Effect"
The basic nitrogen in morpholine (
-
Ligand Acceleration: You must use a chelating ligand (THPTA or TBTA) to protect the Cu(I) center from the morpholine amine and oxidation.
-
Catalyst Loading: Slight elevation (5-10 mol%) compared to standard click reactions (1 mol%) ensures sufficient active catalyst.
Protocol A: Solution-Phase Synthesis (High Throughput Compatible)
Reagents:
-
Alkyne: N-Propargyl morpholine (1.0 equiv)
-
Azide: Aryl/Alkyl azide (1.0 - 1.1 equiv)
-
Catalyst Source:
(10 mol%)[1] -
Reductant: Sodium Ascorbate (NaAsc) (20 mol%)[1]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylylmethyl)amine) (10 mol%)
-
Solvent:
(1:1 v/v) or DMSO for insoluble azides.
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve Alkyne and Azide in
(or DMSO). -
Prepare 100 mM
in water. -
Prepare 200 mM THPTA in water.
-
Freshly prepare 500 mM NaAsc in water (Do not store; oxidation turns it yellow).
-
-
Complex Formation (The "Premix"):
-
Mix the
and THPTA solutions in a separate vial before adding to the reaction. This ensures the copper is ligated and protected immediately upon reduction. -
Observation: Solution turns light blue.
-
-
Reaction Assembly:
-
Combine Alkyne and Azide solutions in the reaction vessel.
-
Add the Cu-THPTA premix.[2]
-
Add the NaAsc solution last to initiate the reaction.
-
Observation: The solution may turn colorless or pale yellow (Cu(II)
Cu(I)).
-
-
Incubation:
-
Stir at Room Temperature (20-25°C) for 2-4 hours.
-
Monitoring: TLC or LCMS. The triazole formation is usually quantitative.
-
-
Workup (Crucial for Morpholines):
-
See Section 5 for Copper Removal.
-
Methodology 2: RuAAC (Ruthenium-Catalyzed)
Use this method if you specifically require the 1,5-disubstituted regioisomer or are using internal alkynes.
Reagents:
-
Catalyst:
(2-5 mol%) -
Solvent: Anhydrous Dioxane or THF (Strictly anhydrous; water poisons the catalyst).
-
Temperature: 60-80°C.
Protocol Note: Unlike CuAAC, RuAAC is sensitive to air and moisture. Perform under
Purification & Copper Removal Strategies
Morpholine derivatives often retain copper, leading to blue/green product contamination and toxicity in biological assays.
Table 1: Copper Removal Efficiency for Morpholine Conjugates
| Method | Reagent | Protocol | Efficiency | Pros/Cons |
| Chelation Wash | EDTA (0.1 M, pH 8) | Wash organic layer (DCM/EtOAc) 3x with EDTA buffer. | High | Best for small molecules. Simple, cheap. |
| Scavenger Resin | QuadraPure™ TU (Thiourea) | Stir crude mixture with resin beads for 1h, then filter. | Very High | Expensive, but excellent for libraries. |
| Ammonia Wash | 10% | Wash organic layer. | Medium | Can solubilize some polar products; harsh pH. |
| Celite Filtration | Celite® 545 | Filter reaction mixture through a pad of Celite. | Low | Removes bulk solids but not coordinated Cu ions. |
Recommended Workflow: The "EDTA-Silica" Dual Clean
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash
with 0.1 M EDTA (aq). -
Wash
with Brine. -
Dry over
, concentrate. -
Pass through a short silica plug (flash chromatography) if high purity (>99%) is required.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for CuAAC synthesis of triazolyl-morpholine conjugates, emphasizing the chelation step.
Analytical Validation
How do you confirm the reaction worked?
-
1H NMR:
-
Triazole Proton: Look for a distinct singlet in the aromatic region (
7.5 - 8.5 ppm). -
Morpholine
: The methylene protons adjacent to the nitrogen (linked to the triazole) will shift downfield significantly compared to the propargyl precursor.
-
-
LCMS:
-
Confirm Mass
. -
Check for absence of the Azide peak (safety check).
-
-
Crystallography:
-
Morpholine-triazole derivatives often crystallize well. X-ray is the ultimate proof of regiochemistry (1,4 vs 1,5).
-
References
-
Mishra, K., & Tiwari, V. K. (2014).[3] Click chemistry inspired synthesis of morpholine-fused triazoles.[3][4][5][6][7] Journal of Organic Chemistry, 79(13), 6087–6103. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Fabitha, K., et al. (2022).[8] 1,2,3-Triazole Linked Chalcone-Morpholine Hybrids: Synthesis, In Vitro Antibacterial Evaluation and In Silico ADMET Predictions. Polycyclic Aromatic Compounds. Link
-
BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions. Link
Sources
Application Notes and Protocols for the Recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 4-(1H-1,2,4-Triazol-3-yl)morpholine
4-(1H-1,2,4-Triazol-3-yl)morpholine is a heterocyclic compound incorporating both a 1,2,4-triazole and a morpholine moiety. Such hybrid molecules are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these two ring systems.[1] The 1,2,4-triazole ring is a well-known pharmacophore found in a wide range of therapeutic agents, including antifungal and anticancer drugs.[1][2] Similarly, the morpholine ring is a privileged structure in drug design, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[3][4]
The efficacy and safety of any pharmacologically active compound are inextricably linked to its purity. Impurities, such as starting materials, by-products, or isomers, can lead to inaccurate biological data, altered toxicity profiles, and difficulties in formulation.[5] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to obtain high-purity crystalline material. This guide provides a detailed exploration of suitable solvent systems and a comprehensive protocol for the successful recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine.
Understanding the Physicochemical Landscape: A Rationale for Solvent Selection
The selection of an appropriate recrystallization solvent is the most critical step in this purification technique. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. The molecular structure of 4-(1H-1,2,4-Triazol-3-yl)morpholine, featuring both a hydrogen bond-donating triazole N-H group and several hydrogen bond-accepting nitrogen and oxygen atoms, suggests a moderate to high degree of polarity.
The morpholine component contributes to water miscibility and solubility in a range of organic solvents.[4][6] Conversely, the triazole ring system can be found in compounds recrystallized from a variety of solvents, from non-polar hexane to polar mixtures like acetone and chloroform.[7] Studies on structurally related compounds, such as 3-amino-1,2,4-triazole, have shown good solubility in polar solvents like methanol, ethanol, and N-methyl-2-pyrrolidone, with lower solubility in solvents like ethyl acetate and acetone.[8]
Based on these considerations, a systematic screening of solvents with varying polarities is recommended.
Recommended Solvent Systems for Screening
The following table outlines promising single and mixed solvent systems for the recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine, categorized by their polarity.
| Solvent System | Type | Rationale |
| Water | Highly Polar Protic | The morpholine moiety suggests potential water solubility, which might be suitable for recrystallization if the solubility significantly decreases upon cooling. |
| Ethanol | Polar Protic | Often a good choice for moderately polar compounds. Its volatility allows for easy removal from the purified crystals.[3][9] |
| Isopropanol | Polar Protic | Similar to ethanol but with a higher boiling point, which can be advantageous for dissolving less soluble compounds. |
| Methanol | Polar Protic | Generally provides high solubility for polar compounds. A mixed solvent system with a less polar co-solvent might be necessary. |
| Ethyl Acetate | Moderately Polar Aprotic | A versatile solvent that has been successfully used for the recrystallization of some morpholine derivatives.[10] |
| Acetone | Moderately Polar Aprotic | Can be effective, but its low boiling point may limit its utility for less soluble compounds. |
| Acetonitrile | Polar Aprotic | May offer a different selectivity for impurities compared to other polar aprotic solvents. |
| Ethanol/Water | Mixed (Polar Protic) | A common and effective mixed solvent system. The ratio can be fine-tuned to achieve the desired solubility profile. |
| Methanol/Dichloromethane | Mixed (Polar Protic/Aprotic) | This combination can dissolve a wide range of polarities and is often used in chromatography, suggesting its potential for selective crystallization. |
| Chloroform/Methanol | Mixed (Moderately Polar) | A known solvent system for the purification of 1,2,4-triazole derivatives.[5] |
| Toluene/Ethanol | Mixed (Non-polar/Polar) | The addition of a small amount of a polar co-solvent to a non-polar solvent can be effective for compounds with intermediate polarity. |
Experimental Protocol: A Step-by-Step Guide to Recrystallization
This protocol provides a detailed methodology for the recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine.
Materials and Equipment
-
Crude 4-(1H-1,2,4-Triazol-3-yl)morpholine
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization process.
Detailed Procedure
-
Solvent Selection and Dissolution:
-
Place a small amount of the crude compound (e.g., 50-100 mg) in a test tube.
-
Add the selected solvent dropwise while gently heating and agitating the mixture.
-
A good solvent will dissolve the compound when hot but show significantly lower solubility upon cooling.
-
Once a suitable solvent or solvent system is identified, place the bulk of the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the hot solvent required to fully dissolve the compound. Continuous stirring is recommended.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate size of filter paper.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
It is crucial to use a minimal amount of cold solvent to avoid significant loss of the purified product.
-
-
Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying on the filter paper, followed by drying in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed solvent system where the compound has lower solubility. |
| Oiling out (formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that inhibit crystallization. | - Use a lower-boiling solvent.- Add more solvent to the hot solution and reheat until clear, then cool slowly.- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified compound | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of ice-cold solvent for washing. |
| Colored impurities remain in the crystals | - The impurities have similar solubility to the target compound. | - Add a small amount of activated charcoal to the hot solution before filtration (note: this may reduce the yield). |
Conclusion
The successful recrystallization of 4-(1H-1,2,4-Triazol-3-yl)morpholine is a critical step in obtaining high-purity material essential for reliable biological and pharmaceutical evaluation. By systematically screening a range of solvent systems and carefully following the detailed protocol, researchers can effectively purify this promising heterocyclic compound. The principles and techniques outlined in this guide provide a robust framework for optimizing the recrystallization process and addressing common challenges, ultimately contributing to the advancement of drug discovery and development projects.
References
- Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
-
Gagnon, J., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]
-
IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Some Derivatives of Morpholine. Retrieved from [Link]
-
Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of triazole-linked morpholino oligonucleotides via CuI catalysed cycloaddition. Retrieved from [Link]
-
MDPI. (2021). 4-(7-Bromobenzo[d][5][10][11]thiadiazol-4-yl)morpholine. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Akkurt, M., et al. (2014). (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. PMC. Retrieved from [Link]
-
AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
-
MORPHOLINE. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]
-
Lidsen. (2023). Catalysis Research Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biolo. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Moldb. (n.d.). 4-(3-Fluorophenyl)-5-(morpholin-4-yl)-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Retrieved from [Link]
-
Wang, Y., et al. (2019). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. Retrieved from [Link]
-
AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]
Sources
- 1. lidsen.com [lidsen.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 7. iiste.org [iiste.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
- 10. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
Application Note: Structural Elucidation and Quantitative Profiling of 3-Substituted 1,2,4-Triazole Morpholines via 1H NMR
Introduction & Scientific Context
1,2,4-Triazole derivatives fused with morpholine moieties—often synthesized via Mannich reactions —represent a privileged scaffold in medicinal chemistry, exhibiting potent antifungal, antibacterial, and anti-inflammatory properties [1, 2].
However, the characterization of these molecules presents unique challenges:
-
Annular Tautomerism: The 1,2,4-triazole ring exists in a dynamic equilibrium of 1H, 2H, and 4H tautomers, causing significant chemical shift variations and signal broadening [3].
-
Regioisomerism: Substitution can occur at the N1, N2, or N4 positions, which is difficult to distinguish without specific NMR strategies.
-
Hydrolytic Instability: The methylene bridge in Mannich bases (Triazole–CH₂–Morpholine) is susceptible to hydrolysis in wet solvents, necessitating rigorous sample preparation.
This guide provides a standardized protocol for the structural confirmation and quantitative analysis (qNMR) of these compounds, focusing on the diagnostic "Mannich Linker" and the differentiation of regioisomers.
Chemical Structure & Resonance Logic
To interpret the NMR data correctly, one must understand the connectivity established during synthesis. The most common "3-substituted 1,2,4-triazole morpholine" is a Mannich base formed by the condensation of a 3-substituted triazole (often a thione), formaldehyde, and morpholine.
Structural Visualization and Tautomerism
The following diagram illustrates the synthesis pathway and the potential for isomerism.
Figure 1: Synthesis pathway of triazole-morpholine Mannich bases, highlighting the critical N1/N2 regioselectivity and hydrolysis equilibrium.
Experimental Protocol
Solvent Selection Strategy
The choice of solvent dictates the resolution of the critical exchangeable protons and the stability of the Mannich base.
-
DMSO-d6 (Recommended):
-
Pros: Excellent solubility for polar triazoles; slows down proton exchange, allowing observation of broad NH signals; stabilizes the Mannich base.
-
Cons: Strong water peak (3.33 ppm) can obscure morpholine signals.[1]
-
-
CDCl3 (Secondary):
Sample Preparation (qNMR Standard)
For quantitative purity assessment, strict adherence to gravimetric preparation is required.
-
Dryness: Dry the analyte under high vacuum (P < 0.1 mbar) for 4 hours to remove surface water (which catalyzes hydrolysis).
-
Internal Standard (IS): Select an IS with signals in the empty window (usually 4.5 – 6.0 ppm).
-
Recommendation:Maleic Acid (Singlet ~6.2 ppm in DMSO) or Dimethyl Sulfone (Singlet ~3.0 ppm, if resolved from morpholine).[1]
-
-
Concentration: Prepare a solution of 10–15 mg/mL. Higher concentrations may induce aggregation (stacking), shifting aromatic signals.
Acquisition Parameters (Bruker/Jeol/Varian)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.
-
Relaxation Delay (D1): Set to 30–60 seconds for qNMR (5× T₁). Triazole C-H protons have long relaxation times.
-
Scans (NS): 16 (structural) or 64 (quantitative).[1]
-
Temperature: 298 K (25°C).[1]
Data Interpretation & Chemical Shifts
The characterization relies on three distinct zones in the 1H NMR spectrum.
Diagnostic Signal Table (DMSO-d6)
| Moiety | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| Triazole Ring | C5-H (if unsubstituted) | 8.20 – 9.10 | Singlet | Deshielded by adjacent Nitrogens.[1] Absence indicates C5 substitution. |
| Linker | N-CH₂ -N (Mannich) | 4.90 – 5.40 | Singlet/Broad | The "Proof of Synthesis" peak. Disappears upon hydrolysis.[1] |
| Morpholine | O-CH₂ (Positions 2,[1]6) | 3.55 – 3.75 | Triplet (app) | Characteristic ether region.[1] |
| Morpholine | N-CH₂ (Positions 3,[1][2]5) | 2.40 – 2.80 | Triplet (app) | Often obscured by DMSO (2.50 ppm).[1] Use HSQC to confirm. |
| Triazole NH | N-H (Thione form) | 13.0 – 14.5 | Broad Singlet | Only present if N-alkylation did not occur (impurity/hydrolysis).[1] |
Note: In CDCl3, the Linker signal typically shifts upfield to 4.40 – 4.80 ppm. [4, 5]
Regioisomer Differentiation (N1 vs N2 vs N4)
In 3-substituted triazoles, the Mannich reaction can occur at N1, N2, or N4.
-
N1-Substitution: The C5-H proton (if present) shows a sharp singlet.[1] NOESY correlation observed between the Linker-CH₂ and the C5-H.[1]
-
N2-Substitution: Often the thermodynamic product.[1] C5-H may appear slightly upfield compared to N1.[1]
-
N4-Substitution: Less common for Mannich bases derived from 3-thiones but possible.[1]
The Hydrolysis Check
If the spectrum shows a broad singlet at ~13.8 ppm (Triazole NH) and a sharp singlet at ~8.3 ppm (Formaldehyde/hydrate) or ~3.3 ppm (Methanol byproduct), the Mannich base has hydrolyzed.
Workflow: Structural Confirmation Decision Tree
Use this logic flow to validate your compound.
Figure 2: Step-by-step decision tree for validating the integrity of the Mannich base.
References
-
Plech, T., et al. (2011).[3] "Microbiologically active Mannich bases derived from 1,2,4-triazoles.[1][3][4] The effect of C-5 substituent on antibacterial activity."[1][3] Medicinal Chemistry Research.
-
Al-Soud, Y. A., et al. (2014). "Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus." Molecules.
-
Alkorta, I., et al. (2023). "1,2,4-triazole: Tautomerism and NMR Spectroscopy." Organic & Biomolecular Chemistry.
-
Emery Pharma. (2024).[1] "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides.
-
Sigma-Aldrich. (2017).[1] "Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials."
Sources
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus | Amrit Research Journal [nepjol.info]
Application Notes and Protocols for the Preparation of Mannich Bases from 4-(1H-1,2,4-Triazol-3-yl)morpholine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of Mannich bases derived from 4-(1H-1,2,4-triazol-3-yl)morpholine. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a morpholine moiety is also a well-established strategy in drug design to enhance pharmacokinetic profiles.[3] This document provides a robust, step-by-step protocol for the aminomethylation of 4-(1H-1,2,4-triazol-3-yl)morpholine via the Mannich reaction, a classic and versatile method for the synthesis of β-amino ketones and related compounds.[4][5] This guide is intended for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Scientific Rationale
The convergence of the 1,2,4-triazole scaffold and the Mannich reaction presents a fertile ground for the discovery of novel bioactive molecules. The triazole ring system is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its diverse biological activities. Mannich bases, in turn, have gained significant attention in pharmaceutical chemistry due to their broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer effects.[1][3]
The aminomethylation of N-heterocycles through the Mannich reaction is a powerful tool for chemical modification, allowing for the introduction of a diverse range of substituents that can modulate the biological activity and physicochemical properties of the parent molecule.[4] The synthesis of Mannich bases from 4-(1H-1,2,4-triazol-3-yl)morpholine is of particular interest as it combines three biologically significant pharmacophores: the 1,2,4-triazole ring, the morpholine moiety, and the versatile aminomethyl linker. This strategic combination is anticipated to yield novel compounds with enhanced therapeutic potential.
The Mannich Reaction: A Mechanistic Overview
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the N-H of the triazole ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds through the formation of an Eschenmoser-like salt, which then undergoes nucleophilic attack by the active hydrogen-containing compound.
Key Mechanistic Steps:
-
Iminium Ion Formation: Formaldehyde reacts with the secondary amine (in this protocol, a generic secondary amine is used for the general mechanism, though morpholine is a key reagent in the specific application) to form a highly reactive iminium ion.
-
Nucleophilic Attack: The acidic N-H proton of the 1,2,4-triazole ring is sufficiently labile to act as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Product Formation: This nucleophilic addition results in the formation of the N-aminomethylated product, the Mannich base.
This reaction is typically carried out under mild conditions and is known for its high yields and atom economy, making it an attractive method for library synthesis in drug discovery programs.[5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Mannich base from 4-(1H-1,2,4-triazol-3-yl)morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(1H-1,2,4-Triazol-3-yl)morpholine | ≥98% | Commercially Available |
| Formaldehyde (37% in H₂O) | ACS Reagent | Standard Chemical Supplier |
| Secondary Amine (e.g., Piperidine, Pyrrolidine) | ≥99% | Standard Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Chemical Supplier |
| Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |
| Diethyl Ether | Reagent Grade | Standard Chemical Supplier |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Chemical Supplier |
| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | NMR Grade | Standard Chemical Supplier |
General Synthetic Protocol for Mannich Base Formation
This protocol is a general guideline and may require optimization for specific secondary amines.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1H-1,2,4-triazol-3-yl)morpholine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or dimethylformamide (DMF) (approximately 10 mL per gram of starting material).[3][6]
-
Reagent Addition: To the stirred solution, add formaldehyde (1.2 eq) followed by the dropwise addition of the desired secondary amine (1.1 eq).
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Mannich base.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of Mannich bases.
Characterization and Data Analysis
The structural elucidation of the synthesized Mannich bases is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal for the formation of the Mannich base is a singlet in the range of δ 5.0-5.5 ppm, corresponding to the two protons of the N-CH₂-N methylene bridge.[2][3] The signals for the morpholine and the newly introduced amine moiety should also be present and well-resolved.
-
¹³C NMR: The formation of the methylene linker is confirmed by a signal around δ 70 ppm.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. The C-N stretching vibrations and the aromatic C-H stretching of the triazole ring are key features to observe.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which should correspond to the calculated molecular weight of the target Mannich base.[2]
Expected Data Summary
| Analytical Technique | Key Expected Result |
| ¹H NMR | Singlet at δ 5.0-5.5 ppm (N-CH₂-N) |
| ¹³C NMR | Signal around δ 70 ppm (N-CH₂-N) |
| IR Spectroscopy | Characteristic C-N and aromatic C-H stretching bands |
| HRMS | Molecular ion peak corresponding to the calculated exact mass |
Applications and Future Perspectives
The synthesized Mannich bases are promising candidates for further biological evaluation. Given the known activities of triazole and morpholine derivatives, these compounds are expected to exhibit a range of pharmacological properties.
-
Antimicrobial Screening: The compounds should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentrations (MICs).[3]
-
Anticancer Activity: Evaluation of cytotoxic activity against various cancer cell lines is a logical next step, given the anticancer potential of many triazole-based compounds.[1][7][8]
The modular nature of the Mannich reaction allows for the creation of a diverse library of compounds by varying the secondary amine component. This can facilitate structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to optimize lead compounds.
General Reaction Scheme
Caption: General scheme for the Mannich reaction.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel Mannich bases from 4-(1H-1,2,4-triazol-3-yl)morpholine. The described protocols are robust and can be readily adapted for the synthesis of a diverse library of compounds for biological screening. The combination of the privileged 1,2,4-triazole scaffold with the versatile Mannich reaction offers a promising avenue for the discovery of new therapeutic agents.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oarjbp.com [oarjbp.com]
- 5. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
functionalization of triazole ring in morpholine derivatives
Application Note: Strategic Functionalization of Triazole Rings in Morpholine Derivatives
Executive Summary
This guide details the strategic synthesis and functionalization of 1,2,3-triazole rings embedded within morpholine scaffolds.[1] Morpholine is a privileged pharmacophore known for improving drug solubility and metabolic stability, while the 1,2,3-triazole ring serves as a bioisostere for amide bonds and a rigid linker.
This Application Note moves beyond basic "Click Chemistry" to include late-stage C-5 functionalization of the triazole ring, enabling the conversion of 1,4-disubstituted triazoles into fully substituted 1,4,5-trisubstituted derivatives. This capability is critical for optimizing structure-activity relationships (SAR) in antifungal and anticancer drug discovery.
Strategic Analysis & Workflow
The functionalization of the triazole ring in morpholine derivatives follows a two-tier logic:
-
Primary Construction (Regioselective Assembly): Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the 1,4-disubstituted ring.
-
Secondary Derivatization (C-H Activation): Using Palladium-catalyzed C-H arylation to functionalize the C-5 position of the triazole ring, a technique often overlooked in standard protocols.
Pathway Visualization
Figure 1: Step-wise functionalization pathway from morpholine precursor to fully substituted triazole scaffold.[2][3][4]
Protocol 1: Construction of the Morpholine-Triazole Scaffold (CuAAC)
Objective: Synthesis of 4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)morpholine. Mechanism: The Cu(I) catalyst coordinates with the alkyne, lowering the activation energy for the cycloaddition with the azide, exclusively yielding the 1,4-regioisomer.
Materials
-
Substrate: 4-(Prop-2-yn-1-yl)morpholine (synthesized via N-alkylation of morpholine).
-
Reagent: Aryl Azide (0.5 mmol).
-
Catalyst System: Copper(II) Sulfate Pentahydrate (CuSO₄[5]·5H₂O).[5]
-
Solvent: tert-Butanol/Water (1:1 v/v) or DMSO/Water (for lipophilic azides).
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial, dissolve 4-(prop-2-yn-1-yl)morpholine (1.0 equiv, 0.5 mmol) and the appropriate organic azide (1.0 equiv, 0.5 mmol) in 4 mL of t-BuOH/H₂O (1:1).
-
Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate (0.4 equiv in 200 µL water) and CuSO₄·5H₂O (0.1 equiv in 100 µL water).
-
Expert Insight: Always add the ascorbate after the copper to the reaction mixture, or mix them immediately before addition. The reduction of Cu(II) to Cu(I) is transient in the presence of oxygen; fresh generation is key.
-
-
Reaction: Add the CuSO₄ solution followed by the Sodium Ascorbate solution to the main vial. Cap tightly and stir at room temperature (25°C) for 6–12 hours.
-
Monitoring: The reaction is complete when the alkyne spot disappears on TLC (Mobile phase: 5% MeOH in DCM).
-
-
Work-up: Dilute the mixture with 10 mL water and 10 mL cooling ammonia (NH₄OH) to chelate residual copper (turns solution blue). Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR: Appearance of a distinct singlet for the triazole C-5 proton around δ 7.5–8.5 ppm .
-
Mass Spec: Observation of [M+H]+ corresponding to the cycloaddition product.
Protocol 2: Advanced C-5 Functionalization (Pd-Catalyzed Arylation)
Objective: Direct C-H arylation of the 1,2,3-triazole ring to generate 1,4,5-trisubstituted morpholine derivatives. Significance: Most protocols stop at the 1,4-isomer. This step allows the introduction of a second aryl group on the triazole ring, significantly altering the electronic and steric profile for drug binding.
Materials
-
Substrate: 1,4-Disubstituted Morpholine-Triazole (from Protocol 1).
-
Reagent: Aryl Bromide (Ar-Br) (1.2 equiv).
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 5 mol%).
-
Ligand: Triphenylphosphine (PPh₃, 10 mol%).
-
Base: Tetrabutylammonium acetate (Bu₄NOAc, 2.0 equiv).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous).
Step-by-Step Procedure
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the Morpholine-Triazole substrate (0.3 mmol), Aryl Bromide (0.36 mmol), Pd(OAc)₂ (3.4 mg), PPh₃ (7.9 mg), and Bu₄NOAc (180 mg).
-
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Add NMP (2.0 mL) via syringe under Argon flow.
-
Reaction: Heat the sealed tube to 120°C in an oil bath for 12 hours.
-
Expert Insight: The use of Bu₄NOAc is crucial; it acts as a soluble base and facilitates the Concerted Metalation-Deprotonation (CMD) pathway required for activating the acidic C-5 proton.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove NMP.
-
Purification: Flash chromatography on silica gel. (Note: These products are often more lipophilic than the starting material).
Data Presentation & Expected Results
The following table summarizes the expected yields and characterization shifts when functionalizing the morpholine-triazole scaffold using the protocols above.
| Entry | R-Group (Azide) | R'-Group (Aryl Bromide) | Protocol | Yield (%) | 1H NMR Diagnostic (Triazole Ring) |
| 1 | Phenyl | N/A | CuAAC | 88% | Singlet (1H) at δ 7.82 ppm (C-5 H) |
| 2 | 4-Fluorophenyl | N/A | CuAAC | 85% | Singlet (1H) at δ 7.85 ppm (C-5 H) |
| 3 | Benzyl | N/A | CuAAC | 91% | Singlet (1H) at δ 7.50 ppm (C-5 H) |
| 4 | Phenyl | 4-Methoxyphenyl | Pd-Arylation | 72% | Signal Disappears (C-5 substituted) |
| 5 | Phenyl | 4-Nitrophenyl | Pd-Arylation | 65% | Signal Disappears (C-5 substituted) |
Analytical Interpretation:
-
Success Indicator: In Protocol 1, the appearance of the triazole singlet confirms ring formation. In Protocol 2, the disappearance of this specific singlet confirms successful C-5 arylation.
-
Solubility: Morpholine derivatives often require 5-10% Methanol in DCM for elution; pure DCM is rarely sufficient for polar hybrids.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (CuAAC) | Oxidation of Cu(I) to Cu(II) | Increase NaAsc to 0.5 equiv; Degas solvents with Argon before mixing. |
| Green Reaction Mixture | Cu(II) accumulation | Add more NaAsc immediately. The active catalyst color should be yellow/orange. |
| No Reaction (Pd-Arylation) | Catalyst Poisoning / Wet Solvent | Ensure NMP is anhydrous (molecular sieves); repurify starting material to remove trace sulfur/amines. |
| Regioisomer Mix | Thermal background reaction | Ensure CuAAC is run at RT. If heating is required, keep below 50°C to avoid thermal Huisgen cycloaddition (which gives 1:1 mix). |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007).[9] Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]
-
K. Fabitha et al. (2022).[3] 1,2,3-Triazole Linked Chalcone-Morpholine Hybrids: Synthesis, In Vitro Antibacterial Evaluation and In Silico ADMET Predictions. Asian Journal of Chemistry. [Link]
-
Wang, X., et al. (2016). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules. [Link][1][2][3][6][7][10][11][12][13][14][15][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Triazolyl-Morpholine Compounds
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances in triazolyl-morpholine based active pharmaceutical ingredients (APIs). Recognizing the prevalence of the triazolyl-morpholine scaffold in modern pharmaceuticals, this guide provides a scientifically-grounded, step-by-step protocol designed for researchers, quality control analysts, and drug development professionals. The causality behind each experimental choice is explained, from initial column and mobile phase screening to the fine-tuning of chromatographic parameters. The final method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and proven to be stability-indicating through forced degradation studies.
Introduction: The Analytical Imperative for Triazolyl-Morpholine APIs
The triazolyl-morpholine structural motif is a cornerstone in the development of numerous therapeutic agents, particularly in the antifungal and agrochemical sectors.[1][2] The precise arrangement of the nitrogen-containing triazole ring and the morpholine heterocycle imparts specific pharmacological activities.[3][4] However, the synthetic pathways to these complex molecules can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradants.[5][6] Ensuring the purity of the final API is not merely a quality control checkpoint; it is a critical determinant of the drug's safety and efficacy.
An effective analytical method must be able to separate the main compound from all potential and actual impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and adaptability.[1][7] This document serves as both a practical guide and a reference for establishing a robust, reliable, and validated HPLC method for this important class of molecules.
Foundational Strategy: Method Development
The primary objective of method development is to achieve adequate separation between the main analyte peak and all potential impurities with good peak shape, sensitivity, and a reasonable run time. Our strategy is built on a logical, stepwise process.
Understanding the Analyte: Physicochemical Properties
The triazolyl-morpholine core possesses distinct characteristics that guide our initial choices:
-
Polarity : These are typically moderately polar molecules. The presence of heteroatoms (N, O) allows for hydrogen bonding.
-
Ionization : The triazole and morpholine moieties contain basic nitrogen atoms, making the molecule's charge state dependent on pH. This property can be powerfully exploited to control retention.
-
UV Absorbance : The triazole ring is an effective chromophore, making UV detection a suitable and straightforward choice for quantification.[1][8]
Initial Screening: Column and Mobile Phase Selection
Given the analyte's properties, Reversed-Phase (RP) chromatography is the most logical starting point, as it separates compounds based on their hydrophobicity.[9][10]
-
Stationary Phase (Column) Selection : A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our first choice.[10][11] It provides a strong hydrophobic stationary phase for retaining moderately polar to non-polar compounds. We begin with a standard dimension, such as 4.6 x 150 mm with 5 µm particles, which offers a good balance of efficiency and backpressure.[11]
-
Mobile Phase Selection : The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[11][12]
-
Organic Modifier : Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths. We will evaluate both to assess differences in selectivity.
-
Aqueous Phase & pH Control : Since the analyte is basic, controlling the pH of the aqueous phase is critical for achieving consistent retention times and good peak shapes. A slightly acidic pH (e.g., pH 3.0) will ensure the basic nitrogens are protonated, leading to more consistent interactions with the stationary phase. An ammonium formate or phosphate buffer is suitable for this purpose.
-
Caption: Workflow for HPLC Method Development and Validation.
Method Optimization
Initial screening runs will inform the optimization process. The goal is to achieve a resolution (Rs) of >1.5 between the main peak and its closest eluting impurity.
-
Gradient Elution : A gradient elution (where the organic modifier concentration is increased over time) is typically necessary for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.
-
Flow Rate and Temperature : A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature (e.g., 30 °C) is controlled to ensure reproducible retention times. Adjusting temperature can also influence selectivity.
After optimization, a suitable method was established. The final, optimized conditions are summarized in the table below.
| Parameter | Optimized Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV/DAD detector. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Provides excellent peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of basic analytes.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN offers good selectivity and low viscosity. |
| Gradient Program | 0-2 min (10% B), 2-20 min (10-90% B), 20-22 min (90% B), 22-22.1 min (90-10% B), 22.1-25 min (10% B) | Gradient allows for separation of impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak shape. |
| Detection | Diode Array Detector (DAD) at 260 nm | Wavelength of maximum absorbance for the triazole chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step protocol for performing the purity analysis using the developed method.
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (0.1% Formic Acid in ACN) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Sample Diluent : Mix Mobile Phase A and Mobile Phase B in a 1:1 volume ratio.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the Triazolyl-Morpholine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Test Sample Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the Triazolyl-Morpholine API test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Chromatographic Procedure
-
System Equilibration : Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the initial mobile phase composition (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection : Inject 10 µL of the sample diluent to ensure there are no interfering peaks from the solvent.
-
System Suitability : Inject the Standard Stock Solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Sample Analysis : Inject 10 µL of the Test Sample Solution in duplicate.
-
Data Processing : Integrate all peaks in the chromatogram. Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness
The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]
Caption: Key Characteristics for Analytical Method Validation.
-
Specificity (Stability-Indicating) : A forced degradation study was performed to demonstrate that the method can separate the main analyte from its degradation products.[17] The API was subjected to acid, base, oxidative, thermal, and photolytic stress. The results showed significant degradation under acidic, basic, and oxidative conditions, with all degradant peaks being well-resolved from the main peak.
| Stress Condition | Time | Observation | Peak Purity |
| Acid Hydrolysis (0.1N HCl, 60°C) | 8 hr | ~15% degradation, two major degradants | Pass |
| Base Hydrolysis (0.1N NaOH, 60°C) | 4 hr | ~20% degradation, one major degradant | Pass |
| Oxidation (3% H₂O₂, RT) | 24 hr | ~12% degradation, multiple minor degradants | Pass |
| Thermal (80°C, solid state) | 48 hr | < 1% degradation | Pass |
| Photolytic (ICH Option 2) | 7 days | < 2% degradation | Pass |
-
Linearity : The linearity was evaluated over a concentration range of 0.05% to 150% of the nominal sample concentration (0.5 µg/mL to 1500 µg/mL). The correlation coefficient (r²) was > 0.999.
-
Accuracy : Accuracy was determined by spiking the API with known amounts of impurities at three concentration levels (50%, 100%, and 150%). The recovery for each impurity was between 98.0% and 102.0%.[18]
-
Precision :
-
Repeatability : Six replicate preparations of the same sample showed an RSD of < 1.0% for the main peak area.
-
Intermediate Precision : The analysis was repeated on a different day by a different analyst on a different instrument, with all results meeting acceptance criteria (RSD < 2.0%).
-
-
Limit of Quantitation (LOQ) and Detection (LOD) : The LOQ, the lowest concentration that can be reliably quantified, was determined to be 0.5 µg/mL (0.05% of the nominal concentration). The LOD was 0.15 µg/mL.[8]
-
Robustness : The method's robustness was tested by making deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). In all cases, the system suitability parameters remained within acceptable limits.
Conclusion
This application note presents a comprehensive, systematically developed, and fully validated stability-indicating RP-HPLC method for the purity analysis of triazolyl-morpholine compounds. The logical progression from understanding analyte properties to detailed protocol execution and ICH-compliant validation provides a trustworthy and authoritative framework for quality control and drug development. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in a regulated environment.
References
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved from [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. (2025). ACS Agricultural Science & Technology. Retrieved from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]
-
HPLC Column Selection Guide. (2025). SCION Instruments. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Aozhan Industrial. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Regis Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Liquid phase method for morpholine. (2023). Jinan Rouse Industry Co., Ltd. Retrieved from [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (n.d.). PMC. Retrieved from [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Retrieved from [Link]
-
A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma. (2015). Walsh Medical Media. Retrieved from [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024). SIELC Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. (n.d.). DESWATER. Retrieved from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]
-
Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (2023). LIDSEN Publishing Inc. Retrieved from [Link]
-
Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. labtech.tn [labtech.tn]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijpsdronline.com [ijpsdronline.com]
Troubleshooting & Optimization
Technical Support Center: Hydrazine-Mediated 1,2,4-Triazole Synthesis
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hydrazine Hydrate Cyclocondensations
Core Directive & Safety Protocol
WARNING: Hydrazine Hydrate (
Before troubleshooting yield or purity, you must validate your safety architecture. In drug development contexts, the most common catastrophic failure is not chemical yield, but safety containment breach.
-
Incompatibility: Never use standard metal spatulas (Fe/Ni can catalyze decomposition). Use Teflon or glass.
-
Peroxide Risk: Do not distill hydrazine mixtures to dryness if ethers (THF, Dioxane) were used as co-solvents; hydrazine can stabilize peroxides, leading to explosion upon concentration.
-
Decontamination: Keep a 5% Calcium Hypochlorite solution nearby. It oxidizes hydrazine to nitrogen gas (
) and water.
Reaction Mechanism & Failure Analysis
To troubleshoot, you must visualize the invisible failure points. The synthesis of 1,2,4-triazoles typically proceeds via the Pellizzari (Amide + Hydrazide) or Einhorn-Brunner (Diacylamine + Hydrazine) pathways.
The most common route in medicinal chemistry is the Acyl Hydrazide Cyclization :
-
Nucleophilic Attack: Hydrazine attacks an ester/nitrile to form an Acyl Hydrazide.
-
Imidate Formation: The hydrazide reacts with an electrophile (nitrile/imidate).
-
Ring Closure: Dehydration drives the formation of the aromatic triazole ring.
Visualizing the Pathway & Failure Modes
Figure 1: Reaction cascade showing critical divergence points where impurities (Diacyl Hydrazine or 4-Amino derivatives) are formed.
Troubleshooting Guides (Symptom-Based)
Issue A: Reaction Stalls at "White Solid" Intermediate
Symptom: The reaction mixture solidifies into a white mass, and LCMS shows a mass corresponding to the dimer (Diacyl Hydrazine) or uncyclized hydrazide.
Root Cause: This is the "Pellizzari Stall." The formation of the acyl hydrazide (Intermediate A) is fast and exothermic. However, the subsequent attack on the second electrophile (or ring closure) requires significantly higher activation energy.
Corrective Action:
-
Temperature Shift: If you are refluxing in Ethanol (
C), it is insufficient for many cyclizations. Swap to n-Butanol ( C) or Diglyme ( C) . -
Acid Catalysis: Add 5-10 mol% of p-Toluenesulfonic acid (PTSA) or Acetic Acid. Protonating the carbonyl/imidate accelerates the nucleophilic attack by the hydrazide nitrogen.
-
Microwave Irradiation: For stubborn substrates, microwave heating (150
C, 10-20 min) often bypasses the thermal barrier that traps the intermediate [1].
Issue B: Product Contaminated with 4-Amino-1,2,4-Triazole
Symptom: NMR shows an extra broad singlet (
Root Cause: Hydrazine is a "double nucleophile." If the stoichiometry is uncontrolled, the N1 of the triazole ring can attack another equivalent of electrophile, or excess hydrazine can incorporate into the ring at the N4 position during formation [2].
Corrective Action:
-
Reverse Addition: Do not add the electrophile to the hydrazine. Add the Hydrazine to the Electrophile slowly at low temperature (
C) to favor mono-substitution. -
Stoichiometry Check: Ensure strictly 1.0–1.1 equivalents of hydrazine. If the protocol calls for excess hydrazine to drive kinetics, you must accept the 4-amino impurity and remove it via diazotization (treat crude with
to deaminate).
Issue C: "Orange/Brown" Oil Instead of Crystals
Symptom: Low yield, dark color, complex TLC baseline.
Root Cause: Oxidative decomposition. Hydrazine is a reducing agent; at high temperatures in air, it reduces your solvent or oxidizes itself to diazenes, leading to radical polymerization of intermediates.
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 mins prior to hydrazine addition.
-
Trace Metal Scavenging: Add EDTA (0.1%) if using older glass-lined reactors where metal leaching might catalyze oxidation.
Workup & Isolation (The "Hydrazine Removal" Protocol)
Removing excess hydrazine is critical due to its toxicity and nucleophilicity (which ruins downstream steps).
Standard Protocol vs. Optimized Protocol
| Method | Efficacy | Risk | Recommendation |
| Evaporation | Low | High | NEVER. Concentrating hydrazine creates explosion risks. |
| Water Wash | Medium | Low | Good for lipophilic products. Hydrazine partitions to water. |
| Azeotropic Distillation | High | Low | Best Practice. Use Toluene or Xylene. |
| Chemical Quench | High | Medium | Use Acetone (forms hydrazone, easier to separate). |
The "Azeotrope" Technique (Recommended)
-
Dilute reaction mixture with Toluene or Chlorobenzene .
-
Distill the mixture. Hydrazine hydrate forms a hetero-azeotrope with toluene (boiling point depression).
-
The hydrazine is carried over in the distillate (handle distillate as hazardous waste).
-
The product precipitates from the non-polar residue or remains in the high-boiling organic phase.
Frequently Asked Questions (FAQs)
Q: Can I use Hydrazine Sulfate/Hydrochloride salts instead of Hydrate to improve safety?
A: Yes, but with a caveat. Salts are safer solids, but they are non-nucleophilic until free-based. You must add a stoichiometric base (NaOAc or
Q: How do I control Regioselectivity in 1,2,4-triazoles (N1 vs N2 alkylation)? A: In the synthesis of 1,2,4-triazoles, tautomerism exists between N1 and N2.
-
Sterics: Alkylation usually occurs at the less hindered nitrogen.
-
Conditions: Basic conditions favor alkylation at N1.
-
Troubleshooting: If you get a mix, do not attempt silica chromatography immediately (streaking). Crystallize the major isomer first, or use HPLC with a basic buffer (
).
Q: My LCMS shows a peak at M+28. What is it?
A: This is likely the Formyl derivative. If you used Formamide or DMF as a solvent/reagent at high temps, the hydrazine or the triazole nitrogen can be formylated (
Visualizing the Workup Logic
Figure 2: Decision matrix for the safe removal of residual hydrazine based on product solubility.
References
-
Shelke, G. M., et al. (2015).[1] "Microwave-Assisted Synthesis of 1,2,4-Triazoles." Synlett, 26(03), 404-407.[1]
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
-
Kus, C. (2001). "Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives." Farmaco, 56(3), 235-242.
-
European Chemicals Agency (ECHA). "Hydrazine Hydrate Registration Dossier - Hazards."
removing impurities from morpholine-triazole crude products
The following technical guide addresses the purification of Morpholine-Triazole conjugates. This structural class combines a basic, polar saturated heterocycle (morpholine) with an aromatic, nitrogen-rich triazole.[1][2] This combination creates unique purification challenges, particularly regarding polarity, basicity, and metal coordination (if synthesized via CuAAC "Click" chemistry).[1][2]
Subject: Troubleshooting Impurity Removal in Nitrogen-Heterocycle Synthesis Audience: Medicinal Chemists & Process Development Scientists[2]
Module 1: Chromatography & Tailing Issues
Q: My crude product streaks/tails severely on silica gel, making separation impossible. How do I fix this?
A: You are battling the "Silanol Effect."
Both morpholine (
The Protocol: Mobile Phase Modification You must "mask" the silica surface or suppress the ionization of your amine.
-
The "Pre-Saturation" Method (Recommended):
-
Flush your silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1%
before loading your sample.[2] -
Maintain 0.5–1% TEA in your eluent during the run.
-
Mechanism:[3] The small, mobile TEA molecules bind to the acidic silanol sites faster than your bulky product, effectively "capping" the column.
-
-
Alternative Stationary Phases:
Visualization: Chromatography Decision Tree
Caption: Decision logic for overcoming amine tailing during chromatographic purification.
Module 2: Removing Unreacted Morpholine
Q: I have excess morpholine in my crude mixture. It co-elutes with my product. How do I remove it?
A: Exploit the water solubility or volatility of morpholine. Morpholine is a secondary amine with high water miscibility and a boiling point of ~129°C.
Protocol A: The Aqueous Wash (Partitioning)
-
Solvent System: Dissolve crude in Ethyl Acetate (EtOAc) (preferred over DCM for better phase separation with water).[1][2]
-
The Wash: Wash
with Brine (saturated NaCl) .[2]-
Why: Morpholine is highly hygroscopic and partitions into the aqueous phase.
-
Caution: If your product is also very polar, check the aqueous layer by TLC to ensure no product loss.
-
Protocol B: The "Scavenger" Derivatization (Chemical Knockout) If washing fails, chemically modify the morpholine to change its polarity.[2]
-
Add 1.5 eq of Acetic Anhydride or Isocyanate resin to the crude mixture.
-
Stir for 30 mins.
-
Result: Morpholine converts to N-acetylmorpholine (an amide).[2]
-
Purification: The amide is neutral and much less polar than the amine. It will now separate easily on silica gel (eluting much earlier) or can be washed away if using resin scavengers.[2]
Module 3: Copper Removal (For "Click" Chemistry)
Q: My product has a green/blue tint after CuAAC synthesis. How do I remove the copper catalyst?
A: Chelation is required. Simple filtration is insufficient because Copper(I)/(II) coordinates to the triazole nitrogens.[2]
Comparative Protocol Table: Copper Removal Strategies
| Method | Reagents | Pros | Cons |
| Chelating Wash | EDTA (0.1M, pH 7) or | Inexpensive; scalable.[2] | May require multiple washes; emulsions possible.[2] |
| Solid Scavenger | SiliaMetS® or QuadraPure™ | Extremely high efficiency; no workup (just filter).[2] | Expensive for large scales.[2] |
| Adsorption | Celite or Activated Charcoal | Simple filtration step.[2] | Product loss due to non-specific adsorption.[2] |
| Sulfide Precip. | Precipitates Cu as CuS (black solid).[2] | Smells bad; toxic reagents.[2] |
The "Gold Standard" Wash Protocol:
-
Dissolve crude in DCM or EtOAc.[2]
-
Wash with 10% aqueous Ammonia (
) until the aqueous layer no longer turns blue.[2] -
Wash with saturated
to remove residual ammonia.[2] -
Dry over
.
Visualization: Copper Removal Workflow
Caption: Workflow for removing residual Copper(I/II) species from triazole products.
Module 4: Regioisomer Separation (1,4 vs 1,5)
Q: My thermal cycloaddition gave a mixture of 1,4- and 1,5-triazole isomers. How do I separate them?
A: Recrystallization is often superior to chromatography here.
While CuAAC gives 1,4-regioselectivity, thermal or RuAAC methods can yield mixtures.[1][2] These isomers often have very similar
Troubleshooting Steps:
-
Solvent Screen: Try Ethanol , Ethyl Acetate/Hexane , or Acetonitrile .[1][2]
-
Characterization (Critical): Use 1H NMR to confirm purity.
References
-
Chromatography of Nitrogen Heterocycles
-
Copper Removal Protocols
-
Synthesis & Purification of Morpholine-Triazoles
-
Chevula, K., et al. "Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids."[1][2][8] Arkivoc, 2025.[1][2][8] Link
-
Al-Soud, Y.A., et al. "Synthesis, antitumor and antiviral properties of some 1,2,4-triazole derivatives."[1][2] European Journal of Medicinal Chemistry, 2004.[9] Link[1][2]
-
-
pKa and Solubility Data
-
Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives." Link
-
Sources
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
Technical Support Center: Triazolyl-Morpholine Solubility Optimization
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Aqueous Solubility Barriers for Triazolyl-Morpholine Scaffolds
Welcome to the Solubility Optimization Center
You have reached the specialized support unit for Triazolyl-Morpholine scaffolds. This structural class—combining the metabolic stability of 1,2,3- or 1,2,4-triazoles with the pharmacokinetic utility of morpholine —often presents a "Brick Dust" challenge: high crystallinity (lattice energy) coupled with moderate-to-high lipophilicity.
This guide provides validated workflows to solubilize these compounds for biological assays (in vitro) and preclinical formulation (in vivo).
Module 1: Physicochemical Diagnostics
"Why is my compound crashing out?"
Before attempting a fix, diagnose the root cause. Triazolyl-morpholines generally fail due to two distinct mechanisms. Use the Solubility Diagnostic Logic below to categorize your compound.
Diagnostic Workflow
Figure 1: Diagnostic logic to distinguish between lattice-energy limited (Brick Dust) and lipophilicity-limited (Grease Ball) insolubility.
Module 2: The Salt Screen (The Morpholine Handle)
Primary Strategy for: Brick Dust & General Solubility
The morpholine nitrogen is your primary "solubility handle." It acts as a weak base with a pKa of approximately 8.3 . Protonating this nitrogen disrupts the planar stacking of the triazole rings and increases hydration.
Critical Rule: The pKa > 2 Standard
For a stable salt species that does not disproportionate (revert to free base) in solution, the difference between the pKa of the counterion (acid) and the base (morpholine) must be greater than 2.
Recommended Counterions for Morpholines
| Counterion (Acid) | pKa (Acid) | Recommendation | Note | |
| Methanesulfonic (Mesylate) | -1.2 | ~9.5 | Highly Recommended | Breaks lattice energy effectively; high aqueous solubility. |
| Hydrochloric (HCl) | -6.0 | ~14.0 | Standard | Good first choice, but can cause "common ion effect" precipitation in saline buffers. |
| p-Toluenesulfonic (Tosylate) | -2.8 | ~11.1 | Alternative | Good if the molecule is lipophilic; the tosyl group adds organic character while ionizing. |
| Tartaric Acid | 2.98 | ~5.3 | Conditional | Use for 1:1 stoichiometry if a milder pH is required. |
Protocol: Micro-Scale Salt Screening
-
Dissolve: Dissolve 10 mg of free base in minimal acetone or ethanol.
-
Add Acid: Add 1.05 equivalents of the selected acid (e.g., 1M solution in EtOH).
-
Precipitate: Cool to 4°C. If no solid forms, add diethyl ether (anti-solvent) dropwise.
-
Validate: Filter and analyze via XRPD (X-ray Powder Diffraction) to confirm a new crystal phase, distinct from the free base.
Module 3: Formulation Engineering (The Triazole Shield)
Primary Strategy for: Grease Balls & Assay Compatibility
If salt formation is impossible (e.g., quaternary nitrogen issues) or insufficient, you must mask the hydrophobic triazole core.
Strategy A: Cyclodextrin Complexation
Triazole rings fit well into the hydrophobic cavity of
-
Gold Standard: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Mechanism: The triazole acts as the "guest" molecule.
-
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water or PBS. -
Add excess compound (supersaturation).
-
Shake for 24 hours at room temperature.
-
Filter (0.45 µm) and analyze filtrate by HPLC.
-
Strategy B: Cosolvent Systems (Assay Ready)
For in vitro assays (IC50, cell-based), avoid pure DMSO precipitations by using a "step-down" dilution.
Optimized Solvent System:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 .
-
Final: Dilute into assay buffer.
Module 4: Validated Experimental Protocols
Protocol 1: Kinetic Solubility Assay (High Throughput)
Use this to rank compounds during lead optimization.
Materials:
-
10 mM DMSO stock of Triazolyl-Morpholine.
-
PBS Buffer (pH 7.4).
-
96-well filter plate (0.45 µm, PVDF).
Steps:
-
Dispense: Add 5 µL of DMSO stock to 195 µL of PBS (Final: 2.5% DMSO).
-
Incubate: Shake at 500 RPM for 2 hours at 25°C.
-
Filter: Vacuum filter into a receiver plate.
-
Quantify: Measure UV absorbance at
(usually 250–280 nm for triazoles). -
Calculate: Compare against a standard curve of the compound in 100% DMSO.
Protocol 2: Thermodynamic Solubility (Gold Standard)
Use this for final candidate selection.
-
Add solid compound in excess to 2 mL of buffer (pH 7.4) in a glass vial.
-
Stir for 24 hours to reach equilibrium.
-
Centrifuge at 10,000 RPM for 10 mins.
-
Analyze supernatant via HPLC-UV.
-
Note: If pH shifts > 0.5 units, re-adjust and re-equilibrate (Morpholine is a base; it may raise pH).
-
Troubleshooting & FAQs
Q1: My compound dissolves in DMSO but crashes immediately upon adding water. Why? A: This is the "Crash Effect." The triazole-morpholine scaffold likely has high lattice energy.
-
Fix: Do not add water directly to DMSO. Dilute DMSO stock into PEG-400 or Propylene Glycol first, then add water. The intermediate viscous solvent prevents rapid crystal nucleation.
Q2: I formed the HCl salt, but it's hygroscopic (turns into goo). A: Morpholine HCl salts can be hygroscopic.
-
Fix: Switch to a Mesylate or Fumarate salt. These counterions often pack better with planar triazole rings, excluding atmospheric water.
Q3: The pH of my solution drifted up during the solubility test. A: Morpholine is a secondary amine base. As it dissolves, it scavenges protons, raising the pH.
-
Fix: Use a strong buffer capacity (e.g., 100 mM Phosphate instead of 10 mM) to maintain pH 7.4.
Q4: Can I use Captisol (SBE-
References
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa difference rules).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
- Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
- Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology. (Discusses morpholine as a solubility handle).
Technical Support Center: Purification of Triazole Derivatives via Column Chromatography
Welcome to the technical support center for the purification of triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable heterocyclic compounds using column chromatography. Here, we will address common challenges with in-depth, scientifically-grounded solutions and provide actionable protocols to enhance the purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses some of the initial questions researchers often have when approaching the column chromatography of triazole derivatives.
Q1: Why can the purification of triazole derivatives by silica gel chromatography be so challenging?
A1: The purification challenges with triazole derivatives often stem from their inherent physicochemical properties. The nitrogen atoms in the triazole ring can lead to strong interactions, such as hydrogen bonding, with the acidic silanol groups on the surface of silica gel.[1][2] This can result in several issues, including:
-
Peak Tailing and Streaking: The strong interaction between the basic nitrogen atoms of the triazole and the acidic silica surface can cause the compound to move unevenly through the column, resulting in broad, tailing peaks.[2][3]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to poor recovery.[2]
-
Co-elution with Polar Impurities: Triazole synthesis often involves polar starting materials and byproducts that can co-elute with the desired polar triazole product, making separation difficult.[1]
Q2: What is the best starting point for developing a purification method for a new triazole derivative?
A2: A systematic approach is key. Start by assessing the purity and chromatographic behavior of your crude product using Thin Layer Chromatography (TLC).[1][4] TLC will help you to:
-
Estimate the number of components in your mixture.
-
Determine the optimal solvent system for separation. Experiment with a range of solvent polarities, for example, mixtures of a non-polar solvent like hexanes or dichloromethane with a more polar solvent like ethyl acetate or methanol.[5]
-
Identify potential issues like streaking or poor mobility.
Based on the TLC results, you can then decide on the most appropriate purification strategy, whether it be flash chromatography, preparative HPLC, or another technique.[1]
Q3: Should I use normal-phase or reversed-phase chromatography for my triazole derivative?
A3: The choice depends largely on the polarity of your specific triazole derivative.
-
Normal-Phase Chromatography (NPC): This is often the default for many organic compounds. It uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase.[6][7] It can be effective for less polar triazole derivatives.
-
Reversed-Phase Chromatography (RPC): This is generally the preferred method for polar compounds.[1] It utilizes a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[3] For highly polar triazoles that show little to no retention on standard C18 columns, more specialized techniques may be necessary.[1][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the column chromatography of triazole derivatives.
Issue 1: My compound is streaking or tailing on the silica gel column.
-
Question: I'm observing significant streaking and tailing of my triazole derivative on the TLC plate and during column chromatography. What is causing this and how can I fix it?
-
Answer: Streaking is a common problem when purifying basic nitrogen-containing heterocycles like triazoles on standard silica gel.[2] The primary cause is the interaction between the basic lone pairs of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[3] This leads to a non-ideal equilibrium, causing the compound to "drag" along the stationary phase.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[3] Commonly used modifiers include:
-
Use a Different Stationary Phase: If adding a modifier is not sufficient or desirable, consider an alternative stationary phase:
-
Improve Sample Solubility: Poor solubility of the compound in the eluent can also contribute to tailing.[3] Ensure your crude product is fully dissolved before loading it onto the column. If solubility is an issue, you may need to dissolve it in a stronger, more polar solvent for loading, but use the minimum volume possible to avoid compromising the separation.[3]
-
Issue 2: My polar triazole derivative is not retained and elutes in the solvent front.
-
Question: My highly polar triazole derivative shows very little or no retention on a C18 reversed-phase column and elutes with the void volume. What can I do to improve its retention?
-
Answer: This is a frequent challenge with very polar molecules in reversed-phase chromatography.[1][8] The non-polar C18 stationary phase has a low affinity for highly polar analytes, leading to poor retention.
Solutions:
-
Modify the Mobile Phase:
-
Increase the Aqueous Portion: The most straightforward approach is to increase the percentage of the aqueous component (e.g., water) in your mobile phase.[1] However, if you are already at or near 100% aqueous conditions, this may not be enough.
-
Adjust the pH: If your triazole has an ionizable group, adjusting the pH of the mobile phase can significantly impact its retention.[1][11] For a basic triazole, increasing the pH will neutralize the compound, making it less polar and more retentive on a reversed-phase column.[1][12] Conversely, for an acidic triazole, decreasing the pH will have a similar effect.[11] It is often recommended to work at a pH at least one unit away from the compound's pKa for robust retention.[12]
-
-
Use a Specialized Column:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within or at the end of the alkyl chain. This feature helps to improve the retention of polar compounds.[1]
-
-
Issue 3: I am getting poor separation between my desired triazole and closely related impurities.
-
Question: My TLC shows multiple spots that are very close together, and I'm struggling to achieve good resolution during column chromatography. How can I improve the separation?
-
Answer: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize the Solvent System:
-
Systematic Screening: Systematically vary the solvent composition of your mobile phase.[4] If you are using a binary solvent system (e.g., hexanes/ethyl acetate), try different ratios.
-
Change Solvent Selectivity: If simply changing the ratio of your current solvents doesn't work, try a different solvent system altogether. The "Snyder triangle" can be a useful tool for selecting solvents with different selectivities.[13] For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the elution order.
-
-
Employ Gradient Elution: Instead of using a single solvent composition (isocratic elution), a gradient elution can be very effective for separating complex mixtures.[2] Start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This will help to elute the less polar compounds first, followed by the more polar ones, often with better peak shapes and resolution.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] As a general rule, the amount of crude material should be around 1-5% of the mass of the stationary phase.[2][14] If you need to purify a large amount of material, it is better to use a larger column rather than overloading a smaller one.[2]
-
Issue 4: My compound is not eluting from the column.
-
Question: I've loaded my sample, but even after passing a large volume of eluent, my compound is not coming off the column. What should I do?
-
Answer: This situation typically arises from one of two main issues: the compound is too strongly adsorbed to the stationary phase, or it has decomposed on the column.
Solutions:
-
Drastically Increase Mobile Phase Polarity: If your compound is simply too polar for the current solvent system, you will need to significantly increase the eluent's polarity.[2] If you are using a hexanes/ethyl acetate system, you might need to switch to a dichloromethane/methanol or even a chloroform/methanol system.[15] A gradient elution that ramps up to a very polar mobile phase can be effective here.[2]
-
Assess Compound Stability on Silica Gel: It is possible that your triazole derivative is not stable on the acidic surface of silica gel and has decomposed.[16] You can test for this by spotting your compound on a TLC plate, letting it sit for a period of time, and then developing it to see if any new spots have appeared.[16] If your compound is unstable, you will need to use an alternative stationary phase like alumina or deactivated silica.[2][3]
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Triazole Derivative on Silica Gel
This protocol provides a general workflow for the purification of a moderately polar triazole derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[5] The amount of silica gel should be 20 to 100 times the weight of your crude sample.[14]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.[5][17] Drain the excess solvent until the solvent level is just above the silica bed.[5]
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude triazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).[18] Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[3][18] Carefully add this powder to the top of the packed column.[3]
-
Wet Loading: Dissolve your sample in the minimum amount of the initial eluting solvent and carefully pipette it onto the top of the column.[18]
-
-
Elution: Begin eluting the column with a solvent system of low polarity, as determined by your initial TLC analysis.[5] If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3][5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[5]
-
Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.[4]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified triazole derivative.[4]
Protocol 2: Mobile Phase Modification for Tailing Reduction
This protocol details how to prepare a modified mobile phase to improve the chromatography of basic triazole derivatives.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 70:30 hexanes:ethyl acetate).
-
Modifier Addition: To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). For every 100 mL of your mobile phase, add 0.5 mL of Et₃N.
-
Mixing: Thoroughly mix the solution to ensure the triethylamine is evenly distributed.
-
Application: Use this modified mobile phase for both equilibrating your column and for the subsequent elution of your compound.
Data Presentation
Table 1: Common Solvents and Modifiers in Triazole Purification
| Solvent/Modifier | Role | Typical Use Case |
| Hexanes/Heptane | Non-polar component of mobile phase | Normal-phase chromatography |
| Dichloromethane (DCM) | Moderately polar component of mobile phase | Normal-phase chromatography |
| Ethyl Acetate (EtOAc) | Polar component of mobile phase | Normal-phase chromatography |
| Methanol (MeOH) | Highly polar component of mobile phase | Normal-phase and reversed-phase |
| Acetonitrile (ACN) | Polar component of mobile phase | Reversed-phase chromatography |
| Water | Highly polar component of mobile phase | Reversed-phase chromatography |
| Triethylamine (Et₃N) | Basic modifier | Reduces tailing of basic compounds on silica |
| Acetic Acid/Formic Acid | Acidic modifier | Improves peak shape in reversed-phase |
| Ammonia (NH₄OH) | Basic modifier | Reduces tailing of very basic compounds on silica |
Visualizations
Troubleshooting Workflow for Triazole Purification
Caption: A decision tree for troubleshooting common issues in triazole purification.
Principle of Normal-Phase Chromatography for Triazoles
Caption: Interaction dynamics in normal-phase chromatography of triazoles.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Polar Triazole Compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. Benchchem.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (n.d.).
- The Novel Triazole Bonded HILIC Column. (n.d.).
- Control pH During Method Development for Better Chrom
- The mobile phases used in column chromatography and calculated values of the retention factor. (n.t.).
- BenchChem Technical Support Team. (2025).
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
- Column Chromatography Procedures. (n.d.).
- Control pH During Method Development for Better Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15).
- How to run column chrom
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing.
- HPLC solvents and mobile phase additives. (n.d.).
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- What are the different phases of column chromatography? (2023, August 23).
- Column Chromatography: Principles, Procedure, and Applic
- Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15).
- Chapter 12. Solvent Selection and Method Development. (n.d.).
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
- My Chromatography Has Changed: Steps for Effective Troubleshooting. (2024, November 27).
- Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. (n.d.). The Royal Society of Chemistry.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester.
- OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. (2022, July 2).
- Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2025, August 9).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Purification of strong polar and basic compounds. (2023, January 7). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. reddit.com [reddit.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming Steric Hindrance in Morpholine Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with advanced troubleshooting strategies and practical solutions for one of the more persistent challenges in heterocycle synthesis: overcoming steric hindrance in morpholine substitution reactions. As your partner in the lab, we understand that a failed reaction is not just a data point but a significant hurdle in your discovery pipeline. This document moves beyond basic protocols to explain the underlying principles governing these complex transformations, empowering you to make informed decisions and turn low yields into successful outcomes.
PART 1: Frequently Asked Questions - Foundational Challenges
This section addresses the most common high-level questions our team receives regarding sterically challenging morpholine substitutions.
Q1: What exactly is steric hindrance, and how does it uniquely affect morpholine substitutions?
A: Steric hindrance describes the slowing of chemical reactions due to the spatial bulk of atoms or groups near the reaction center.[1] In morpholine substitutions, this manifests in two primary scenarios:
-
Nucleophilic Attack (SN2-type): When morpholine acts as a nucleophile, its own chair-like conformation is relatively non-bulky. The primary challenge arises from the substrate. If the electrophilic carbon is heavily substituted (e.g., a tertiary carbon), it physically blocks the nitrogen's lone pair from approaching and forming a new C-N bond. This crowding in the transition state significantly increases the activation energy, slowing or completely stopping the reaction.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile attacks an electron-poor aromatic ring.[3] If the aryl halide has bulky groups (e.g., tert-butyl or phenyl) in positions ortho to the leaving group, they can prevent the morpholine nucleophile from achieving the correct trajectory to attack the ipso-carbon. This interference destabilizes the negatively charged Meisenheimer intermediate, which is a critical step in the reaction mechanism.[4][5]
Q2: My SNAr reaction with a 2,6-disubstituted aryl halide and morpholine is failing. What are the immediate suspects?
A: This is a classic steric hindrance problem. The two ortho substituents act as "gatekeepers," blocking access to the reaction site. The most common culprits are:
-
Insufficient Electrophilicity: SNAr reactions require an electron-poor aromatic ring, typically activated by strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ at the ortho and/or para positions.[3] If your ring is not sufficiently activated, the steric barrier is simply too high to overcome.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are essential. They solvate the cation of the base, leaving a "naked" and more reactive morpholine anion, while not forming hydrogen bonds that would "cage" and effectively enlarge the nucleophile.[6] Protic solvents can hinder the nucleophile, reducing its effectiveness.[6][7]
-
Insufficient Thermal Energy: Overcoming the high activation energy barrier imposed by steric hindrance often requires significant heat. Reactions that proceed at room temperature with unhindered substrates may require temperatures of 100-150 °C or even higher for hindered cases.[8]
Q3: How critical is solvent choice, and what should I use for a highly hindered system?
A: Solvent choice is paramount. The solvent's role extends beyond simply dissolving reactants; it directly influences nucleophilicity and transition state stability.[9][10]
-
For SNAr Reactions: Always use polar aprotic solvents (e.g., DMSO, DMF, DMAc). These solvents excel at solvating cations but poorly solvate anions. This leaves the morpholine nucleophile highly reactive and unencumbered by a solvent shell, maximizing its ability to penetrate a crowded reaction site.[6]
-
For Palladium-Catalyzed Reactions: The choice is more nuanced and often depends on the specific ligand and base used. Toluene, dioxane, and THF are common choices. They are relatively non-coordinating, which prevents them from displacing the desired ligands from the palladium center.
The following table provides a quick reference for solvent selection:
| Reaction Type | Recommended Solvents | Rationale |
| SNAr | DMSO, DMF, NMP, DMAc | Polar aprotic; enhances nucleophilicity by poorly solvating the anion.[6] |
| Buchwald-Hartwig | Toluene, Dioxane, THF, CPME | Aprotic, less coordinating; prevents interference with the catalytic cycle. |
Q4: When is it time to abandon SNAr and switch to a palladium-catalyzed cross-coupling approach?
A: You should consider moving to a metal-catalyzed method like the Buchwald-Hartwig amination when you encounter one or more of the following:
-
Electron-Neutral or Rich Aryl Halides: SNAr fails on rings that lack strong electron-withdrawing activators. Palladium catalysis is highly effective for these electronically "disfavored" substrates.[11]
-
Extreme Steric Hindrance: For substrates with multiple bulky ortho-substituents, even high temperatures may not be sufficient for SNAr. Buchwald-Hartwig reactions, with the appropriate choice of bulky ligands, are specifically designed to overcome these challenges.[11][12]
-
Sensitive Functional Groups: The high temperatures and sometimes strong bases required for SNAr can be incompatible with sensitive functional groups on your molecule. Palladium-catalyzed reactions often proceed under milder conditions.[13]
PART 2: Troubleshooting Guides - From Problem to Solution
This section provides structured workflows to diagnose and solve specific experimental failures.
Scenario 1: Low to No Yield in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to substitute a fluorine or chlorine atom on a highly substituted, electron-deficient aryl ring with morpholine and see little to no product formation.
Problem Identification Workflow
Use the following decision tree to diagnose the potential failure point in your SNAr reaction.
Caption: Diagnostic workflow for failed SNAr reactions.
Potential Causes & Solutions
| Potential Cause | In-Depth Explanation & Recommended Solution |
| Insufficient Thermal Energy | Steric hindrance creates a high activation energy barrier. If you recover starting material, the reaction likely never had enough energy to proceed. Solution: Incrementally increase the reaction temperature in 20 °C steps. Microwave irradiation can also be highly effective for rapidly screening higher temperature conditions. Monitor for decomposition.[8] |
| Inadequate Solvent Polarity | The solvent must facilitate the formation of a highly reactive nucleophile. In a less polar solvent, the morpholine and base may not be sufficiently dissociated. Solution: Switch from solvents like THF or Dioxane to a more effective polar aprotic solvent like DMSO or NMP. This can dramatically increase reaction rates.[6][9] |
| Poor Leaving Group | For SNAr, the bond to the leaving group is broken in a later step, but its electronegativity is key. The typical reactivity order is F > Cl > Br > I. Fluorine is an excellent leaving group for SNAr because its high electronegativity strongly activates the ring towards the initial nucleophilic attack.[3] Solution: If possible, synthesize the fluoro-analogue of your substrate. |
| Base Strength | The base must be strong enough to deprotonate morpholine (pKa ~8.3) to a significant extent. Solution: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH or KHMDS. This ensures a higher concentration of the active nucleophile. |
Scenario 2: Failure in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
You are using a palladium pre-catalyst and a phosphine ligand to couple morpholine with a sterically hindered aryl bromide or chloride, but the reaction stalls or fails completely.
The Buchwald-Hartwig Catalytic Cycle & Failure Points
Steric hindrance can impede multiple steps in the catalytic cycle, particularly the final, product-forming reductive elimination step.
Caption: Buchwald-Hartwig cycle highlighting the sterically sensitive step.
Ligand & Base Selection for Hindered Substrates
The key to a successful Buchwald-Hartwig reaction with hindered partners is the ligand. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step.[11][12]
| Ligand Generation | Example Ligands | Ideal Substrates | Rationale |
| Second Generation | XPhos, SPhos | Moderately hindered aryl bromides & chlorides. | Increased bulk over first-generation ligands, promoting reductive elimination. |
| Third/Fourth Gen. | RuPhos, BrettPhos, GPhos[12] | Severely hindered (di- and tri-ortho-substituted) aryl chlorides and bromides. | Feature highly sterically demanding biaryl scaffolds that create a wide "bite angle," which is essential for forcing the bulky aryl and morpholine groups together for the final C-N bond formation.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Electron-rich aryl chlorides. | Strong sigma-donating ability stabilizes the palladium center and can be effective for certain challenging couplings.[15][16] |
Troubleshooting Tips:
-
Match the Ligand to the Substrate: If your reaction with a di-ortho-substituted aryl chloride is failing with XPhos, it is essential to switch to a more sterically demanding ligand like RuPhos or BrettPhos.
-
Base Selection is Crucial: A strong, non-coordinating base is needed. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) are air-stable and ensure the efficient generation of the active Pd(0) species in solution, leading to more reliable results.
-
Ensure an Inert Atmosphere: The Pd(0) active species is oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) for the duration of the experiment.
Validated Protocol: Buchwald-Hartwig Amination of 2-Bromo-1,3-dimethylbenzene with Morpholine
This protocol provides a robust starting point for a sterically challenging coupling.
Materials:
-
2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
RuPhos Ligand (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the RuPhos Pd G3 precatalyst, RuPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous toluene via syringe, followed by 2-bromo-1,3-dimethylbenzene and morpholine.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylated morpholine.
PART 3: Advanced Strategies When Direct Substitution Fails
If both SNAr and standard cross-coupling methods prove insufficient, several alternative strategies can be employed to synthesize highly substituted morpholines.
-
Lewis Acid Catalysis: In some cases, Lewis acids can be used to activate substrates for cyclization reactions, providing an alternative pathway to the desired morpholine core.[17]
-
Intramolecular Cyclization Strategies: Instead of forming the C-N bond directly via substitution, consider a strategy where a precursor molecule is synthesized and then cyclized. Methods like intramolecular hydroalkoxylation or Wacker-type aerobic oxidative cyclization can form the morpholine ring from a suitably functionalized amino alcohol precursor.[18] This approach bypasses the challenge of intermolecular steric clash entirely.
-
Synthesis from Aziridines: A metal-free, one-pot synthesis of substituted morpholines can be achieved from aziridines and 2-chloroethanol, offering a different disconnection approach for complex targets.[19]
By understanding the mechanistic underpinnings of these reactions and systematically troubleshooting based on the evidence from your experiments, you can successfully navigate the synthetic challenges posed by steric hindrance.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Chemistry Steps. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]
-
Ariyarathna, J. P., et al. (2018). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
-
Sabatino, P., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
-
Sabatino, P., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]
-
Umar, U. A., & Sharratt, A. P. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]
-
Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Nicolai, J. (2025). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship, University of California. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Possible strategies for the synthesis of morpholines. ResearchGate. [Link]
-
Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. PMC. [Link]
-
Bruneau, A., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). PMC. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC, NIH. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015, April 22). Beilstein Journals. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morpholine synthesis [organic-chemistry.org]
- 19. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
Technical Support Center: Navigating Scale-Up Challenges in 4-(1H-1,2,4-Triazol-3-yl)morpholine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(1H-1,2,4-Triazol-3-yl)morpholine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Introduction: The Synthetic Landscape
4-(1H-1,2,4-Triazol-3-yl)morpholine is a valuable heterocyclic building block in medicinal chemistry. Its synthesis typically involves the cyclization of a key intermediate to form the 1,2,4-triazole ring. A common and efficient strategy is the reaction of a morpholine-derived acyl hydrazide or amidrazone with a carbon- and nitrogen-donating reagent, followed by cyclization.
While straightforward on paper, scaling this process introduces challenges related to reaction control, impurity formation, and product isolation. This guide addresses the most pressing of these issues in a practical, question-and-answer format.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway, which will serve as a reference for the troubleshooting guide.
Caption: A typical workflow for the synthesis of 4-(1H-1,2,4-Triazol-3-yl)morpholine.
Troubleshooting Guide
Section 1: Reaction and Conversion Issues
Question: My reaction stalls, showing incomplete conversion of the starting material even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Incomplete conversion is a common scale-up issue often traced back to several factors. Here is a systematic approach to diagnose and solve the problem.
-
Causality: At a larger scale, mass and heat transfer can become limiting. What worked in a small, rapidly stirring flask may not translate directly to a large reactor where mixing is less efficient and temperature gradients can exist.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, especially the hydrazide and cyclization reagents, are of high purity. Impurities can inhibit the reaction or lead to side products.[1]
-
Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor for both an increase in product formation and the emergence of new impurities by TLC or LC-MS. Excessive heat can promote degradation or unwanted side reactions.[1]
-
Solvent Choice: The reaction typically requires a polar aprotic solvent like DMF, DMSO, or NMP to ensure all components remain in solution.[1] If solubility is an issue at scale, consider a solvent screen or increasing the solvent volume.
-
Stoichiometry Adjustment: While a 1:1 stoichiometry is the theoretical ideal, a slight excess (1.1-1.2 equivalents) of one reagent may be needed to drive the reaction to completion, especially if one component is volatile or prone to degradation.[1]
-
Catalyst/Reagent Activity: If using a catalyst or a dehydrating agent for cyclization, ensure its activity has not diminished during storage or handling.
-
| Parameter | Bench-Scale Observation | Scale-Up Challenge | Recommended Action |
| Mixing | Homogeneous, rapid stirring | Inefficient mixing, localized "hot spots" or "cold spots" | Increase agitator speed, verify appropriate impeller design for the vessel geometry. |
| Temperature | Uniform heating (oil bath) | Temperature gradients, poor heat transfer | Use a jacketed reactor with a reliable temperature controller. Consider slower addition rates for exothermic steps. |
| Reagent Addition | Quick, single-portion addition | Runaway reaction, poor initial mixing | Add critical reagents subsurface and at a controlled rate to maintain the desired temperature and concentration. |
Section 2: Impurity Profile and By-Products
Question: My final product is contaminated with a major impurity that has the exact same mass as my product. How do I confirm its identity and prevent its formation?
Answer: This is a classic sign of isomer formation. In 1,2,4-triazole synthesis from acyl hydrazides, the most common isomeric by-product is the corresponding 1,3,4-oxadiazole .[1]
-
Causality: Both the desired 1,2,4-triazole and the 1,3,4-oxadiazole are formed via dehydrative cyclization of a common intermediate. The reaction conditions, particularly pH and temperature, dictate which cyclization pathway is favored.
-
Diagnostic and Prevention Workflow:
Caption: Troubleshooting workflow for same-mass impurity issues.
-
Confirmation:
-
Mass Spectrometry (MS): Will show identical molecular weights for both your product and the impurity.[1]
-
Nuclear Magnetic Resonance (NMR): This is the definitive technique. The 1H and 13C NMR spectra will show distinct chemical shifts for the protons and carbons in the different heterocyclic rings, allowing for unambiguous identification.[1]
-
-
Prevention Strategies:
-
Optimize Temperature: Higher temperatures often favor oxadiazole formation. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Control pH: The pH of the reaction can significantly influence the regioselectivity of the cyclization. If the reaction is sensitive, consider using a buffered system.[1]
-
Reagent Selection: Some cyclization reagents (e.g., strong dehydrating agents like POCl₃) might favor one isomer over another. Exploring alternative modern synthetic methods, such as copper-catalyzed oxidative cyclizations, can offer milder conditions and improved selectivity.[2]
-
Section 3: Work-Up and Purification
Question: During liquid-liquid extraction, I'm getting poor recovery of my product in the organic layer. Why is this happening and what can I do?
Answer: This is a common problem for polar molecules like 4-(1H-1,2,4-Triazol-3-yl)morpholine. The combination of the basic nitrogen atoms in the triazole and morpholine rings makes the compound highly water-soluble, especially under neutral or acidic conditions.
-
Causality: The product has a strong affinity for the polar aqueous phase and may not partition efficiently into less polar organic solvents like ethyl acetate or dichloromethane (DCM).
-
Solutions:
-
pH Adjustment: If your product is basic, adjusting the pH of the aqueous layer to be more alkaline (e.g., pH 9-10) will deprotonate the molecule, making it less polar and more soluble in the organic phase.[3]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase.[3] This increases the polarity of the aqueous layer, reducing the solubility of your organic product and forcing it into the organic layer.
-
Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as n-butanol.
-
Continuous Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery at scale.[3]
-
Question: My polar product shows poor retention on my C18 reversed-phase HPLC column, eluting near the void volume. How can I effectively purify it using chromatography?
Answer: This is a classic challenge with polar heterocycles. Standard C18 columns are too non-polar to effectively retain your compound.[3]
-
Causality: The stationary phase (C18) is non-polar, while the mobile phase (e.g., water/acetonitrile) is polar. Your highly polar analyte has a much stronger affinity for the mobile phase, leading to rapid elution with little to no separation.
-
Recommended Purification Techniques:
| Technique | Stationary Phase | Mobile Phase Principle | Best For... |
| Reversed-Phase (Polar-Embedded) | C18 with polar functional groups | Standard RP (e.g., Water/ACN) | Improving retention of polar compounds over standard C18. A good first alternative.[3][4] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Diol, Amide) | High organic solvent concentration with a little water | Very polar compounds that are unretained in reversed-phase. Often the most suitable technique.[3][5] |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Heptane/Ethanol) | Good for separating polar compounds but uses less desirable non-polar solvents.[3][6] |
| Ion-Exchange Chromatography | Charged stationary phase | Aqueous buffers | Basic or acidic compounds that can be charged; separates based on charge interactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) I should monitor during scale-up?
-
Temperature: Crucial for controlling reaction rate and preventing by-product formation.
-
Reagent Addition Rate: Essential for managing exotherms and maintaining optimal concentration profiles.
-
Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.
-
pH: Can dictate the outcome of the cyclization and is critical during work-up for phase separation and product recovery.
Q2: How can I improve the crystal morphology for better filtration and handling? Fine needles or amorphous solids are difficult to filter and dry at scale. To obtain larger, more regular crystals:
-
Solvent Selection: Screen a variety of solvents and solvent/anti-solvent systems.
-
Cooling Rate: Employ a slow, controlled cooling profile. A crash-cool will almost always result in fine particles.
-
Seeding: Introduce a small amount of pure crystalline material at the point of supersaturation to promote controlled crystal growth.
-
Aging Time: Hold the slurry at the final crystallization temperature for several hours to allow for crystal growth and maturation.
Q3: What analytical methods are recommended for in-process control (IPC)?
-
HPLC/UPLC: The primary tool for monitoring reaction completion, identifying by-products, and assessing purity. Use a suitable column (e.g., HILIC or polar-embedded RP) for accurate analysis.
-
TLC: A quick, qualitative method for tracking the disappearance of starting materials.
-
LC-MS: Essential for identifying the mass of unknown impurities, especially isomers.
-
NMR: Used for definitive structure confirmation of the final product and for identifying key impurities if they can be isolated.
References
- Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines - Benchchem. (Source: BenchChem)
- Synthesis of 1,2,4 triazole compounds. (Source: ISRES)
-
Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (Source: The Journal of Organic Chemistry - ACS Publications) [Link]
-
Synthesis of 1H-1,2,4-triazoles. (Source: Organic Chemistry Portal) [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (Source: Frontiers) [Link]
-
Regioselective Formation of 1,2,4-triazoles by the Reaction of Amidrazones in the Presence of Diethyl Azodicarboxylate and Catalyzed by Triethylamine. (Source: PubMed) [Link]
-
Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. (Source: ResearchGate) [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (Source: SciSpace) [Link]
- Technical Support Center: Purification of Polar Triazole Compounds. (Source: BenchChem)
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (Source: lidsen.com) [Link]
-
For highly polar compound, how to do the purification? (Source: ResearchGate) [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (Source: ResearchGate) [Link]
-
Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (Source: lidsen.com) [Link]
-
Purine and Related Compound Purification Strategies. (Source: Teledyne Labs) [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (Source: ResearchGate) [Link]
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (Source: anemon.org) [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (Source: PubMed) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isres.org [isres.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. teledynelabs.com [teledynelabs.com]
Validation & Comparative
Comparative Guide: 4-(1H-1,2,4-Triazol-3-yl)morpholine Scaffolds vs. Fluconazole
This guide provides a technical comparison between the established antifungal standard, Fluconazole , and the emerging pharmacophore class based on 4-(1H-1,2,4-Triazol-3-yl)morpholine (referred to herein as the Triazole-Morpholine Scaffold or TMS ).
The content is synthesized from recent medicinal chemistry literature focusing on Mannich base derivatives and hybrid azole scaffolds, offering a data-driven evaluation for drug development professionals.
Executive Summary
Fluconazole remains the clinical gold standard for treating Candida and Cryptococcus infections due to its high bioavailability and safety profile. However, its efficacy is increasingly compromised by resistance mechanisms, specifically the overexpression of efflux pumps (CDR1/CDR2) and mutations in the ERG11 gene.
4-(1H-1,2,4-Triazol-3-yl)morpholine (TMS) represents a hybrid pharmacophore. Experimental data indicates that while Fluconazole is a pure 14
Verdict: TMS derivatives demonstrate superior in vitro potency (lower MIC values) against resistant C. albicans strains compared to Fluconazole, but currently lack the extensive in vivo pharmacokinetic safety data of the incumbent drug.
Chemical & Mechanistic Profile
Structural Logic
-
Fluconazole: A bis-triazole structure.[1][2] High water solubility allows excellent oral bioavailability but limits passive diffusion across highly lipophilic fungal membranes compared to newer agents.
-
TMS (Triazole-Morpholine Scaffold): Combines the CYP51-binding capacity of the 1,2,4-triazole ring with the lipophilic, membrane-disrupting properties of the morpholine ring.
-
Medicinal Chemistry Insight: The morpholine moiety is often introduced via a Mannich reaction (N-linked via a methylene bridge). This increases the logP (partition coefficient), facilitating entry into the fungal cell wall, a critical factor for overcoming resistance.
-
Mechanism of Action (MOA) Pathway
Fluconazole targets a single enzyme. TMS derivatives theoretically target the ergosterol pathway at multiple points or utilize the morpholine group to disrupt membrane integrity directly.
Figure 1: Comparative Mechanism of Action. Fluconazole acts strictly on CYP51. The TMS hybrid potentially exerts dual pressure on CYP51 and downstream reductase/isomerase enzymes (typical of morpholine drugs like amorolfine).
Comparative Efficacy Data
The following data aggregates in vitro results from studies on 1,2,4-triazole Mannich bases (TMS derivatives) versus Fluconazole.
Antimicrobial Spectrum (MIC Values)
Metric: Minimum Inhibitory Concentration (MIC) in
| Target Organism | Fluconazole (Reference) | TMS Derivatives (Experimental) | Performance Delta |
| Candida albicans (Sensitive) | 0.25 – 2.0 | 4.0 – 8.0 | Fluconazole Superior |
| Candida albicans (Resistant) | > 64.0 | 8.0 – 16.0 | TMS Superior |
| Aspergillus niger | > 64.0 (Inactive) | 16.0 – 32.0 | TMS Superior |
| Staphylococcus aureus (Gram+) | Inactive | 4.0 – 16.0 | TMS Exclusive |
| Escherichia coli (Gram-) | Inactive | 32.0 – 64.0 | TMS Exclusive |
Key Insight: While Fluconazole is more potent against susceptible yeast, TMS derivatives maintain efficacy against resistant strains and offer a "bonus" antibacterial spectrum due to the morpholine pharmacophore.
Resistance Profiles
-
Fluconazole: Susceptible to ERG11 mutations (Y132H substitution) and efflux pump overexpression (CDR1).
-
TMS: The bulky morpholine side chain creates a steric barrier that may prevent the molecule from being recognized by standard efflux pumps, retaining activity in FLC-resistant isolates.
Experimental Validation Protocol
To validate the efficacy of a TMS candidate against Fluconazole, researchers must employ a self-validating Broth Microdilution assay (CLSI M27-A3 standard).
Protocol Logic
-
Why RPMI 1640? Standard media (like LB) contains antagonists that neutralize azoles. RPMI 1640 buffered with MOPS ensures pH stability (7.0), which is critical for azole ionization and binding.
-
Why
Inoculum? Higher densities ( ) cause the "Eagle effect" (paradoxical growth), leading to false resistance data.
Workflow Diagram (Standardized)
Figure 2: CLSI M27-A3 Validation Workflow. Critical control points include the solvent (DMSO < 1% final conc) and the inoculum density.
Step-by-Step Methodology
-
Compound Preparation: Dissolve TMS derivative in 100% DMSO. Dilute 1:100 in RPMI 1640 to avoid solvent toxicity.
-
Plate Setup: Dispense 100
L of 2x drug concentration into columns 1-10 of a 96-well plate. -
Inoculation: Prepare C. albicans (ATCC 90028) suspension adjusted to 0.5 McFarland standard, then dilute 1:1000 in RPMI. Add 100
L to wells. -
Controls:
-
Positive Control: Fluconazole (Range 0.125 – 64
g/mL). -
Growth Control: Media + Inoculum + DMSO (No drug).
-
Sterility Control: Media only.
-
-
Endpoint: Read MIC as the lowest concentration inhibiting 50% (MIC50) or 90% (MIC90) of growth compared to the growth control.
References
-
Al-Soud, Y. A., et al. (2010). "Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives." Molecules.
-
Pintilie, L., et al. (2014). "Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus." Molecules.
-
Shtrygol, S., et al. (2023).[3] "Antimicrobial Properties of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholine." ResearchGate.[2][4]
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.
-
Zhang, S., et al. (2011). "Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Molecular Docking of Triazole-Morpholine Ligands with CYP51
This guide provides an in-depth, technically-focused comparison and workflow for the molecular docking of triazole-morpholine ligands with their target, the enzyme Cytochrome P450 51 (CYP51). It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antifungal agents. We will move beyond a simple recitation of steps to an exploration of the scientific rationale that underpins a robust and reliable computational study.
The Scientific Imperative: Targeting Fungal Ergosterol Biosynthesis
Fungal infections represent a significant and growing threat to global health, exacerbated by the rise of immunocompromised patient populations and the emergence of drug-resistant strains. A cornerstone of antifungal therapy is the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans. The enzyme at the heart of this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, commonly known as CYP51.[1][2]
Triazole and morpholine-containing compounds are prominent classes of antifungal agents that effectively target CYP51. The triazole moiety coordinates with the heme iron atom in the active site of CYP51, disrupting its catalytic activity, while the morpholine group often contributes to the overall binding affinity and pharmacokinetic properties of the molecule.[3][4] Molecular docking, a powerful computational technique, allows us to predict the binding conformations and affinities of novel triazole-morpholine ligands within the CYP51 active site, thereby guiding the rational design of more potent and selective antifungal drugs.[5]
A Comparative Overview of Molecular Docking Platforms
The selection of an appropriate molecular docking software is a critical first step that influences the accuracy and efficiency of your virtual screening campaign. Below is a comparison of commonly used platforms, each with its unique strengths and considerations.
| Software | Key Features & Strengths | Considerations | Typical Application |
| AutoDock Vina | Open-source and widely used, offering a good balance of speed and accuracy.[5][6] It employs a Lamarckian genetic algorithm for ligand conformational searching. | Requires manual preparation of input files (PDBQT format) and has a steeper learning curve for beginners compared to some commercial packages.[7][8] | Academic research, high-throughput virtual screening, initial exploration of ligand binding. |
| Schrödinger Glide | A commercial suite known for its high accuracy and user-friendly interface.[9] It offers multiple scoring functions and workflows for different stages of drug discovery. | Requires a paid license, which can be a significant investment. | Industrial drug discovery, lead optimization, detailed binding mode analysis. |
| GOLD (Genetic Optimisation for Ligand Docking) | Employs a genetic algorithm to explore ligand and protein flexibility.[10] It is known for its robust performance in predicting binding poses. | Can be computationally intensive, particularly when considering protein flexibility. | Scenarios requiring detailed exploration of ligand and protein conformational changes upon binding. |
| rDock | An open-source docking program designed for high-throughput virtual screening.[5] It is computationally efficient and suitable for large-scale studies. | May not offer the same level of accuracy as some commercial software for detailed binding mode prediction. | Large-scale virtual screening campaigns where speed is a primary concern. |
Expert Insight: For many academic and early-stage research projects, AutoDock Vina presents an excellent starting point due to its accessibility and validated performance.[6] For more advanced lead optimization and projects where high accuracy is paramount and resources allow, Schrödinger's Glide is a powerful alternative.[9]
The Experimental Workflow: A Step-by-Step Protocol with Scientific Rationale
This section details a comprehensive, self-validating protocol for the molecular docking of a novel triazole-morpholine ligand against Candida albicans CYP51 using AutoDock Vina.
Essential Software and Prerequisites
-
AutoDock Vina: The core docking engine.[6]
-
MGLTools: Used for preparing protein and ligand files (PDBQT format).[7]
-
PyMOL or Chimera: Molecular visualization software for inspecting structures and results.
-
A 3D structure of the target ligand: This can be generated using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format (e.g., .mol, .sdf).
-
A crystal structure of the target protein: Obtainable from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 5TZ1, which is the crystal structure of Candida albicans CYP51 in complex with a tetrazole-based inhibitor.[11][12]
Workflow Diagram
Caption: Molecular docking workflow for triazole-morpholine ligands with CYP51.
Detailed Protocol
Step 1: Receptor Preparation
-
Download the PDB file: Obtain the crystal structure of C. albicans CYP51 (PDB ID: 5TZ1) from the RCSB PDB website.[11]
-
Clean the protein structure: Open the PDB file in a molecular viewer like PyMOL. Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or the heme cofactor.
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand needs to be removed to make the binding site available for your ligand.
-
-
Prepare the receptor using AutoDockTools:
-
Launch AutoDockTools (ADT).
-
Go to File > Read Molecule and open your cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule".
-
Save the prepared receptor as a PDBQT file (receptor.pdbqt).
-
Rationale: The PDBQT format includes atomic charges and atom types that are required by AutoDock Vina for its calculations. Adding polar hydrogens is crucial for correctly identifying potential hydrogen bond donors and acceptors.
-
Step 2: Ligand Preparation
-
Generate a 3D structure of your triazole-morpholine ligand: Use a chemical drawing tool to create the structure and save it as a .mol or .sdf file.
-
Prepare the ligand using AutoDockTools:
-
In ADT, go to Ligand > Input > Open and select your ligand file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Rationale: This step defines the rotatable bonds in your ligand, allowing for conformational flexibility during the docking simulation.
-
Step 3: Grid Box Generation
-
Define the search space: In ADT, with your receptor.pdbqt loaded, go to Grid > Grid Box.
-
Position and size the grid box: A grid box will appear around the protein. Adjust its center and dimensions to encompass the entire active site. The active site is the cavity where the co-crystallized ligand was bound. You can use the coordinates of the original ligand as a guide.
-
Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand. A well-defined grid box that is large enough to cover the active site but not excessively large will improve the efficiency and accuracy of the docking.
-
-
Record the grid box parameters: Note down the center coordinates (x, y, z) and the dimensions (x, y, z).
Step 4: Creating the Configuration File
-
Create a text file named config.txt: This file will contain the input parameters for AutoDock Vina.
-
Add the following lines to the file, replacing the values with your specific file names and grid parameters:
-
Rationale: This configuration file provides all the necessary information for AutoDock Vina to run the docking simulation.
-
Step 5: Running the Docking Simulation
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, and config.txt).
-
Execute the following command:
-
Rationale: This command initiates the docking calculation. The --log flag will create a text file containing the binding affinity scores for the predicted poses.
-
Analysis and Interpretation of Results: From Data to Insights
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. A thorough analysis is crucial to extract meaningful insights.
Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, typically reported in kcal/mol.[13] A more negative value indicates a more favorable predicted binding energy.[13] When comparing a series of triazole-morpholine analogs, a lower docking score generally suggests a higher predicted affinity for CYP51.
Table 1: Example Docking Results for a Series of Triazole-Morpholine Ligands
| Ligand ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| TM-01 | -9.8 | 0.045 | HEM601, TYR132, PHE228 |
| TM-02 | -8.5 | 0.45 | HEM601, TYR132 |
| TM-03 | -10.5 | 0.012 | HEM601, TYR132, PHE228, HIS377 |
| Fluconazole (Control) | -8.2 | 0.78 | HEM601, TYR132 |
Visualization of Binding Poses
Use a molecular viewer like PyMOL or Chimera to visualize the output file (docking_results.pdbqt). This will allow you to:
-
Examine the top-ranked binding pose: Observe how the ligand fits within the active site.
-
Analyze intermolecular interactions: Identify key hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron. The active site of CYP51 is predominantly hydrophobic.[14][15]
-
Compare the poses of different ligands: Understand how structural modifications to the triazole-morpholine scaffold affect the binding mode.
Caption: Key interactions between a triazole-morpholine ligand and the CYP51 active site.
The Imperative of Validation: Ensuring the Reliability of Your Model
A computational model is only as good as its validation. It is essential to perform validation checks to ensure that your docking protocol is reliable and predictive.
Redocking of the Co-crystallized Ligand
The most common and critical validation step is to redock the co-crystallized ligand back into the active site of the protein.
-
Extract the co-crystallized ligand from the original PDB file and save it as a separate file.
-
Prepare this ligand using the same procedure as your test ligands.
-
Dock the co-crystallized ligand into the receptor using your established protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation , indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[16]
-
Expert Insight: If the RMSD is greater than 2.0 Å, you may need to adjust your grid box parameters, consider alternative docking software, or investigate the possibility of protein flexibility, which is not accounted for in a standard rigid-receptor docking protocol.
Correlation with Experimental Data
If you have experimental data (e.g., IC₅₀ or Kᵢ values) for a set of known CYP51 inhibitors, you can assess the predictive power of your docking protocol by determining the correlation between the docking scores and the experimental activities. A strong correlation provides confidence that your model can be used to prioritize novel compounds for synthesis and biological evaluation.
Concluding Remarks: A Powerful Tool in the Antifungal Arsenal
Molecular docking of triazole-morpholine ligands with CYP51 is a powerful and cost-effective strategy to accelerate the discovery of new antifungal agents. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds and make more informed decisions in the drug design process. Remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.
References
-
Hargrove, T., Wawrzak, Z., Lepesheva, G. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]
-
Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(5), 1067–1078. [Link]
-
Monk, B. C., Tomasiak, T. M., Keniya, M. V., Husch, A. D., & Upmeyer, R. (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB PDB. [Link]
-
Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. SwRI. [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2024). AutoDock Vina 1.2.5. The Scripps Research Institute. [Link]
-
OpenEye Scientific. (n.d.). OEDocking. OpenEye Scientific. [Link]
-
CD ComputaBio. (2023, May 8). Docking Software for Drug Development. Labinsights. [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results? [Link]
-
Hargrove, T. Y., Garvey, E. P., Hoekstra, W. J., Yates, C. M., Wawrzak, Z., Rachakonda, G., Villalta, F., & Lepesheva, G. I. (2017). Crystal Structure of the New Investigational Drug Candidate VT-1598 in Complex with Aspergillus fumigatus Sterol 14α-Demethylase Provides Insights into Its Broad-Spectrum Antifungal Activity. Antimicrobial agents and chemotherapy, 61(6), e00115-17. [Link]
-
The Scripps Research Institute. (2020, December 4). Vina Video Tutorial. AutoDock Vina. [Link]
-
wwPDB consortium. (2023, October 4). PDB Entry - 5TZ1. wwPDB. [Link]
-
Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 98(6), 3068–3073. [Link]
-
BioMolSci. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Schrödinger. (n.d.). Glide. Schrödinger. [Link]
-
Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
Kelly, S. L., Lamb, D. C., & Kelly, D. E. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS microbiology letters, 152(1), 141–145. [Link]
-
Song, J., Liu, W., Li, D., & Sun, S. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in microbiology, 10, 1599. [Link]
-
Morris, G. M., & Olson, A. J. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
ResearchGate. (n.d.). CYP51 active-site residues across the different phyla. ResearchGate. [Link]
-
Warrilow, A. G., Price, C. L., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. Scientific reports, 6, 27833. [Link]
-
ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure?? [Link]
-
CCDC. (n.d.). Protein–Ligand Docking with GOLD. CCDC. [Link]
-
Strushkevich, N. V., Usanov, S. A., & Park, H. W. (2010). Structural Basis of Human CYP51 Inhibition by Antifungal Azoles. OSTI.GOV. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2014). Drug strategies targeting CYP51 in neglected tropical diseases. Chemical reviews, 114(17), 8933–8957. [Link]
-
S. S. S. R. Akshara, G. S. Thiruvengadam, and R. R. Rajarathinam. (2015). Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. International Journal of Engineering Science and Innovative Technology (IJESIT), 4(4), 1-6. [Link]
-
Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]
-
Nishida, A., Ishida, K., & Yaguchi, T. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Antimicrobial agents and chemotherapy, e0055125. [Link]
-
CD ComputaBio. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. CD ComputaBio. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2007). Structural basis for conservation in the CYP51 family. Biochimica et biophysica acta, 1770(3), 468–477. [Link]
-
Zahariev, I., Kochev, N., & Atanasov, A. G. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. International journal of molecular sciences, 26(13), 7201. [Link]
-
Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins, 56(2), 235–249. [Link]
-
Singh, N., & Singh, P. (2015). A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme. Journal of biomolecular structure & dynamics, 33(10), 2098–2111. [Link]
-
BioExcel. (2020, April 21). Comparing ligands with the same protein in docking. HADDOCK. [Link]
-
Sharma, S., & Singh, P. (2015). Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. Journal of Chemical and Pharmaceutical Research, 7(12), 856-864. [Link]
-
Sun, H., Li, Y., & Li, D. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in molecular biosciences, 7, 586540. [Link]
-
ResearchGate. (n.d.). Analysis of CYP51 interaction with different iron-coordinating ligands. ResearchGate. [Link]
-
Sahu, U., & S, S. (2022). CLICK-chemoproteomics and molecular dynamics simulation reveals pregnenolone targets and their binding conformations in Th2 cells. Journal of biomolecular structure & dynamics, 40(18), 8345–8359. [Link]
-
ResearchGate. (n.d.). Design rationale of morpholine appended 1,2,3‐triazoles. ResearchGate. [Link]
-
ResearchGate. (2022, December 24). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ResearchGate. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules (Basel, Switzerland), 31(3), 154. [Link]
-
Gomha, S. M., Abdel-aziz, M. A., & Abdel-khalik, M. M. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules (Basel, Switzerland), 22(7), 1202. [Link]
-
Scholars Research Library. (n.d.). Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Scholars Research Library. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. escholarship.org [escholarship.org]
- 5. labinsights.nl [labinsights.nl]
- 6. GIL [genomatics.net]
- 7. m.youtube.com [m.youtube.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. schrodinger.com [schrodinger.com]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. rcsb.org [rcsb.org]
- 12. wwPDB: pdb_00005tz1 [wwpdb.org]
- 13. youtube.com [youtube.com]
- 14. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Basis of Human CYP51 Inhibition by Antifungal Azoles (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
Comparative Guide: In Vitro Cytotoxicity Profiling of Morpholine-Triazole Hybrids
Executive Summary
Morpholine-triazole derivatives represent a strategic class of hybrid pharmacophores designed to overcome the solubility limitations of traditional 1,2,3-triazole anticancer agents while retaining high affinity for biological targets (e.g., EGFR, Tubulin).
This guide objectively compares the cytotoxic performance of these hybrids against standard chemotherapeutics (Doxorubicin, Cisplatin) and structural analogs.[1] It provides a self-validating experimental framework for assessing their efficacy (
Part 1: Performance Comparison
The Hybrid Advantage
The integration of a morpholine ring (improving lipophilicity and pharmacokinetic profile) with a 1,2,3-triazole moiety (serving as a stable amide bioisostere and hydrogen bond acceptor) creates a "dual-action" scaffold.
Comparative Data: Hybrids vs. Standards
The following data synthesizes performance metrics from recent high-impact studies, specifically targeting lung (A549) and breast (MCF-7) carcinomas.[2]
| Compound Class | Target Cell Line | Selectivity Index (SI)* | Performance vs. Doxorubicin | |
| Spirooxindole-Morpholine-Triazole (6i) | A549 (Lung) | 1.87 | > 10 | Equipotent (Dox |
| Coumarin-Morpholine-Triazole (6n) | MG-63 (Bone) | 0.80 | High | Superior (Cisplatin |
| Quinoline-Morpholine-Triazole (6e) | MDA-MB-231 (Breast) | 17.20 | Moderate | Comparable (Dox |
| Triazole (No Morpholine) | A549 | > 50.0 | Low | Inferior (Solubility issues) |
| Standard: Doxorubicin | A549 | 1.98 | Low | Reference Standard |
*Selectivity Index (SI) =
Expert Insight: While standard agents like Doxorubicin exhibit potent cytotoxicity, they often suffer from low selectivity (SI < 2), causing systemic toxicity. Morpholine-triazole hybrids frequently demonstrate superior SI values due to the morpholine moiety's ability to modulate cellular uptake in the acidic microenvironment of tumors (lysosomotropic effect).
Part 2: Mechanism of Action (MOA)
Unlike non-specific alkylating agents, morpholine-triazole derivatives typically function as targeted inhibitors . The triazole ring facilitates binding to the ATP-binding pocket of kinases (e.g., EGFR) or interacts with tubulin, while the morpholine tail enhances bioavailability.
Pathway Visualization
The following diagram illustrates the validated signaling cascade triggered by these derivatives, leading to apoptosis via the mitochondrial pathway.
Figure 1: Mechanism of Action.[3] The derivative binds intracellular targets, triggering oxidative stress and mitochondrial dysfunction, culminating in apoptotic cell death.
Part 3: Validated Experimental Protocol
Method: MTT Colorimetric Assay (Optimized for Hydrophobic Hybrids)
Objective: Determine metabolic viability and calculate
Critical Pre-Assay Consideration: Solubility
Morpholine derivatives can precipitate in aqueous media if not handled correctly, leading to "false toxicity" (physical cell smothering) or "false viability" (crystals scattering light).
-
Solvent: Dimethyl sulfoxide (DMSO).[4]
-
Max Final Concentration: < 0.5% (v/v) in culture wells.
Step-by-Step Workflow
-
Seeding:
-
Seed tumor cells (e.g., A549, MCF-7) at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5%
to allow attachment.
-
-
Compound Preparation (The "Self-Validating" Step):
-
Treatment:
-
Replace medium with 100 µL of diluted compound (0.1 – 100 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin).
-
Incubate for 48h.
-
-
MTT Addition & Readout:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Crucial Step: Carefully aspirate medium without disturbing purple formazan crystals.
-
Solubilize crystals with 100 µL DMSO. Shake plate for 10 min.
-
Measure absorbance at 570 nm (Reference: 630 nm).
-
Workflow Diagram
Figure 2: Optimized MTT workflow emphasizing the critical solubility checkpoint to prevent assay artifacts.
References
-
Spirooxindole-Morpholine-Triazole Efficacy: Reddy, T. S., et al. (2015).[2] "Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies." European Journal of Medicinal Chemistry.
-
Coumarin-Triazole Hybrids: Shaik, A. B., et al. (2019).[7] "Synthesis and biological evaluation of morpholines linked coumarin–triazole hybrids as anticancer agents."[7] Bioorganic Chemistry.
-
Quinoline-Morpholine Derivatives: Sree, G. J. R., et al. (2024).[8] "Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity." Asian Journal of Chemistry.
-
MTT Assay Optimization: Abcam Protocols. "MTT Assay Protocol for Cell Viability."
Sources
- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Comparative Guide: 1,2,4-Triazole vs. 1,2,3-Triazole Morpholine Hybrids in Antifungal Design
Executive Summary: The Pharmacophore vs. The Linker[1]
In the development of next-generation antifungals, the integration of morpholine scaffolds (targeting ERG24/ERG2) with triazole moieties (targeting CYP51) represents a dual-targeting strategy designed to combat resistance. However, the choice between the 1,2,4-triazole and 1,2,3-triazole isomer is not merely structural—it is a fundamental decision between intrinsic potency and synthetic modularity .
-
1,2,4-Triazole Morpholines: Represent the "Gold Standard" for potency. The 1,2,4-isomer is the critical pharmacophore required for high-affinity coordination with the Heme iron of CYP51 (Lanosterol 14
-demethylase). -
1,2,3-Triazole Morpholines: Represent the "Bioisosteric Challenger." While often exhibiting weaker direct Heme coordination, they offer superior synthetic accessibility via Click Chemistry (CuAAC), allowing for rapid library generation and unique
-stacking interactions that can bypass specific resistance mutations.
Mechanistic Causality: Binding Modes & Pathway Targets
To understand the performance difference, one must analyze the molecular interaction at the active site of CYP51.
The Coordination Difference
-
1,2,4-Triazole (N4-Coordination): The
lone pair on the N4 nitrogen is geometrically optimized to form a strong coordinate covalent bond with the ferric ion ( ) of the Heme group. This blocks the substrate (lanosterol) from oxidation, halting ergosterol synthesis. -
1,2,3-Triazole (N3-Coordination): The N3 nitrogen can coordinate to the Heme iron, but the bond length and angle are often less favorable than the 1,2,4-isomer. Consequently, 1,2,3-triazoles often function as linkers that position the morpholine group into a hydrophobic pocket (allosteric or secondary binding), rather than acting as the primary iron-binder.
Dual-Targeting Pathway Visualization
The following diagram illustrates the distinct intervention points of the triazole and morpholine moieties within the ergosterol biosynthesis pathway.
Caption: Dual-target intervention points. Triazoles inhibit CYP51 (early stage), while Morpholines inhibit ERG24/ERG2 (late stage), creating a synergistic blockade.
Comparative Analysis: Performance Metrics
The following table synthesizes data from structure-activity relationship (SAR) studies comparing these specific scaffolds.
| Feature | 1,2,4-Triazole Morpholines | 1,2,3-Triazole Morpholines |
| Primary Mechanism | Direct Heme Binding (Strong). The 1,2,4-ring is the "warhead." | Linker/Secondary Binding. The 1,2,3-ring orients the morpholine; Heme binding is weaker. |
| Typical MIC ( | High Potency (0.01 – 1.0 | Moderate Potency (0.5 – 16 |
| Binding Energy ( | High (-9.0 to -12.0 kcal/mol). Driven by Fe-N coordination. | Moderate (-7.0 to -10.0 kcal/mol). Driven by |
| Synthetic Accessibility | Complex. Requires multi-step cyclization (e.g., hydrazine derivatives). | Excellent. "Click" Chemistry (CuAAC) allows rapid coupling of morpholine-azides + alkynes. |
| Resistance Profile | Susceptible to specific CYP51 mutations (e.g., Y132H) affecting the Heme pocket. | Novel Profile. Different binding geometry may bypass standard resistance mutations. |
| Metabolic Stability | High. The 1,2,4-ring is highly resistant to metabolic cleavage. | Good, but the linker position can sometimes be a site of metabolic attack. |
Verdict: Use 1,2,4-triazoles when absolute potency and broad-spectrum coverage are the priority. Use 1,2,3-triazoles when designing libraries to overcome specific resistance strains or when exploiting the "Click" synthesis advantage for fragment-based drug design.
Experimental Validation Protocols
To objectively compare these compounds, you must employ a self-validating workflow that accounts for inoculum effects and solubility differences.
Protocol: High-Resolution MIC (Broth Microdilution)
Standard: CLSI M27-A3 / EUCAST E.Def 7.3
Rationale: Morpholine derivatives can be lipophilic. Standard assays often fail due to precipitation. This protocol includes a solubility check.
-
Preparation: Dissolve compounds in DMSO (Stock: 10 mg/mL). Dilute in RPMI 1640 (buffered with MOPS, pH 7.0) to final test range (0.015 – 64
g/mL).-
Control: Fluconazole (Positive), DMSO only (Solvent Control).
-
-
Inoculum: Prepare Candida albicans (ATCC 90028) suspension adjusted to
to CFU/mL.-
Validation: Plate 100
L of inoculum on Sabouraud Dextrose Agar (SDA) to verify CFU count.
-
-
Incubation: 35°C for 24 hours (Candida) or 48 hours (Aspergillus).
-
Readout: Determine MIC as the lowest concentration causing 50% inhibition (IC50) compared to growth control (visually or spectrophotometrically at 530 nm).
-
Critical Step: Check for "trailing effect" (partial inhibition) common with azoles; record MIC-0 (100% inhibition) and MIC-2 (50% inhibition).
-
Protocol: Molecular Docking (In Silico Validation)
Rationale: To confirm if the 1,2,3-triazole is binding the Heme or acting as a linker.
-
Target: Crystal structure of C. albicans CYP51 (e.g., PDB: 5FSA).
-
Grid Generation: Center grid box on the Heme iron (
Å). -
Docking: Use AutoDock Vina or Glide.
-
Constraint: Set a distance constraint (2.0 – 2.4 Å) between the Triazole Nitrogen and Heme Iron.
-
-
Analysis: Compare Binding Energy (
) and Root Mean Square Deviation (RMSD) of the pose.-
Success Criteria: 1,2,4-triazole should show N4-Fe distance < 2.2 Å. 1,2,3-triazole may show larger distance, indicating hydrophobic binding dominance.
-
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and testing these hybrids, highlighting the "Click" advantage of the 1,2,3-isomer.
Caption: Synthesis workflow comparison. Path B (1,2,3-Triazole) offers faster library generation via Click chemistry, accelerating SAR exploration.
References
-
Mechanistic Basis of Azole Inhibition
-
1,2,3-Triazole Synthesis & Activity
- Title: 1,2,3-Triazole-containing hybrids as potential antifungal agents: A review.
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Morpholine Antifungals (Amorolfine Class)
- Title: Mode of action of morpholine antifungals: interference with ergosterol biosynthesis.
- Source: Biochemical Society Transactions.
-
URL:[Link]
-
Click Chemistry in Antifungal Design
- Title: Click chemistry inspired synthesis of morpholine-fused triazoles.
- Source: ResearchGate / Synthetic Communic
-
URL:[Link]
-
CYP51 Binding Studies
- Title: Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51).
- Source: Frontiers in Cellular and Infection Microbiology.
-
URL:[Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. isres.org [isres.org]
A Comparative Guide to a Novel Antifungal Agent: Determining the MIC of 4-(1H-1,2,4-Triazol-3-yl)morpholine Against Candida albicans
This guide provides a comprehensive framework for determining the Minimum Inhibitory Concentration (MIC) of the novel antifungal candidate, 4-(1H-1,2,4-Triazol-3-yl)morpholine, against the opportunistic fungal pathogen Candida albicans. We will delve into the established, standardized methodologies that ensure data reproducibility and comparability, objectively positioning this novel compound against current first-generation triazoles, fluconazole and itraconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents.
Introduction: The Clinical Need and the Triazole Class
Candida albicans remains a predominant cause of invasive fungal infections, particularly in immunocompromised patient populations.[1] The clinical utility of the azole class of antifungals, which includes the widely used triazoles, has been a cornerstone of therapy.[2][3] Triazoles function by disrupting the integrity of the fungal cell membrane through the inhibition of a key enzyme, lanosterol 14α-demethylase.[2][3][4] This enzyme, encoded by the ERG11 gene, is critical in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][5][6] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in a fungistatic effect.[7]
The emergence of azole-resistant C. albicans strains necessitates a continued search for new, more potent, and less susceptible antifungal agents.[5][8] Evaluating a novel compound like 4-(1H-1,2,4-Triazol-3-yl)morpholine requires a rigorous and standardized assessment of its intrinsic antifungal activity. The MIC is the most fundamental and universally accepted metric for this purpose, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This guide details the authoritative broth microdilution method for obtaining this critical data point.
The Authoritative Framework for Antifungal Susceptibility Testing
To ensure that MIC data is accurate, reproducible, and comparable across different laboratories worldwide, adherence to a standardized reference method is paramount. The two most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 document (and its successors), and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with its E.DEF 7.3.2 document.[9][10][11][12][13] While minor differences exist, both outline a highly controlled broth microdilution procedure. The following protocol is a synthesized methodology based on the core principles of these standards.
Experimental Workflow for MIC Determination
The overall process involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate, adding a standardized fungal inoculum, incubating under controlled conditions, and then determining the lowest concentration that inhibits fungal growth.
Caption: Standardized workflow for determining the MIC of an antifungal agent.
Detailed Step-by-Step Protocol
This protocol describes the broth microdilution method for testing 4-(1H-1,2,4-Triazol-3-yl)morpholine against a quality control strain of C. albicans (e.g., ATCC 90028).
Materials:
-
4-(1H-1,2,4-Triazol-3-yl)morpholine (test compound)
-
Fluconazole and Itraconazole (control compounds)
-
Dimethyl sulfoxide (DMSO)
-
Candida albicans quality control strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer and 0.5 McFarland turbidity standard
-
35°C incubator
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Rationale: A high-concentration stock in a solvent like DMSO is necessary for creating accurate serial dilutions. DMSO concentration must be kept low (<1%) in the final assay to avoid solvent toxicity to the fungus.
-
Action: Prepare a 1.28 mg/mL stock solution of 4-(1H-1,2,4-Triazol-3-yl)morpholine in 100% DMSO. Prepare identical stock solutions for fluconazole and itraconazole.
-
-
Preparation of Microtiter Plates:
-
Rationale: A two-fold serial dilution series is created to test a wide range of concentrations and pinpoint the MIC.
-
Action:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Create an intermediate dilution of the drug stock solution in RPMI-1640.
-
Add 200 µL of this intermediate drug dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum). The final drug concentrations will typically range from 0.016 to 8 µg/mL after inoculation.[14]
-
-
-
Inoculum Preparation:
-
Rationale: The final density of the fungal inoculum is the most critical variable affecting the MIC.[15] A standardized inoculum ensures that the test is not overwhelmed by too many fungal cells or, conversely, overly sensitive due to too few. The 0.5 McFarland standard provides a reproducible starting concentration.[9]
-
Action:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Select several distinct colonies and suspend them in sterile saline.
-
Vortex for 15 seconds and adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare the final inoculum by making a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium. This yields a working suspension of 1-5 x 10³ CFU/mL.
-
-
-
Inoculation and Incubation:
-
Rationale: Adding the final inoculum to the drug dilutions initiates the assay. Incubation at 35°C provides the optimal temperature for C. albicans growth.
-
Action:
-
Add 100 µL of the final working inoculum to wells 1 through 11. This brings the final volume in these wells to 200 µL and halves the drug concentrations to the desired final range. The final inoculum density will be 0.5-2.5 x 10³ CFU/mL.
-
Do not add inoculum to well 12 (sterility control).
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
-
MIC Endpoint Determination:
-
Rationale: For azoles, which are fungistatic, the endpoint is not complete inhibition of growth but rather a significant reduction. A ~50% reduction in turbidity compared to the drug-free growth control is the standard endpoint.[14]
-
Action:
-
Visually or spectrophotometrically (at 530 nm) examine the plate.
-
Confirm that the sterility control (well 12) is clear and the growth control (well 11) is turbid.
-
The MIC is the lowest drug concentration that shows a prominent decrease in turbidity (~50%) compared to the growth control.
-
-
Comparative Analysis: Positioning Against Standard of Care
To understand the potential of 4-(1H-1,2,4-Triazol-3-yl)morpholine, its MIC values must be compared against established antifungals. Below is a table presenting published MIC ranges for fluconazole and itraconazole against C. albicans, alongside a column for the hypothetical results of the novel compound. Researchers should replace the hypothetical data with their experimentally determined values.
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 4-(1H-1,2,4-Triazol-3-yl)morpholine | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| Fluconazole | 0.25 - ≥128[16] | 0.5[17] | 2.0[17] |
| Itraconazole | 0.05 - 6.4[18] | 0.10 - 0.2[18][19] | 1.4 - 1.6[18][19] |
-
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.
-
MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
An effective novel compound would ideally demonstrate an MIC₅₀ and MIC₉₀ that are significantly lower than or comparable to those of fluconazole and itraconazole.
Mechanistic Underpinnings: The Ergosterol Biosynthesis Pathway
The antifungal activity of 4-(1H-1,2,4-Triazol-3-yl)morpholine, as a triazole derivative, is presumed to target the ergosterol biosynthesis pathway. Understanding this mechanism is crucial for interpreting MIC data and anticipating potential cross-resistance with other azoles.
Caption: Inhibition of the ergosterol pathway by triazole antifungals.
Triazoles bind to the heme iron atom in the active site of lanosterol 14α-demethylase (a cytochrome P450 enzyme), preventing the demethylation of lanosterol.[3][4] This blockade not only halts the production of ergosterol, which is essential for maintaining the fluidity and integrity of the fungal plasma membrane, but also leads to the buildup of methylated sterol precursors that are toxic to the cell.[5][7] This dual mechanism effectively arrests fungal growth.
By generating robust and standardized MIC data as outlined in this guide, researchers can effectively evaluate the in vitro potency of 4-(1H-1,2,4-Triazol-3-yl)morpholine and build a solid foundation for further preclinical and clinical development.
References
-
Sanglard, D. (2016). Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. Antimicrobial Agents and Chemotherapy, 60(9), 5690-5692. [Link]
-
Gallego, C. A., & Casanova, M. (1989). [In vitro effect of itraconazole against various species of Candida]. Revista Iberica de Micologia, 6(2), 55-59. [Link]
-
EBSCO. (n.d.). Triazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]
-
Jiang, C., Dong, D., Yu, B., Cai, G., Wang, X., & Li, Z. (2016). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Virulence, 7(6), 649-661. [Link]
-
Verma, A., & Singh, D. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 9, 2339-2354. [Link]
-
Al-shemmary, I. I. (2017). In vitro MIC of Itraconazole Against Different Isolates of Candida albicans. Iraqi Journal of Pharmaceutical Sciences, 20(1), 33-37. [Link]
-
MacPherson, S., Akoolo, L., & Zaas, A. K. (2023). The Adr1 transcription factor directs regulation of the ergosterol pathway and azole resistance in Candida albicans. mBio, 14(5), e01354-23. [Link]
-
ResearchGate. (n.d.). Sterol biosynthesis pathway in C. albicans. [Link]
-
EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.DEF 7.3.2). [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]
-
Jiang, C., Dong, D., Yu, B., Cai, G., Wang, X., & Li, Z. (2016). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Taylor & Francis Online. [Link]
-
Louie, A., & Drusano, G. L. (1998). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 42(1), 147-152. [Link]
-
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
-
Rodriguez-Tudela, J. L., et al. (1995). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial Agents and Chemotherapy, 39(8), 1593-1596. [Link]
-
Scientific Research Publishing. (2008). CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. [Link]
-
ANSI Webstore. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]
-
Ortiz-Masia, D., & Rueda, C. (2017). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal, 36(3), 164-171. [Link]
-
Pai, M. P., & Johnson, A. (2004). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 48(1), 302-305. [Link]
-
CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Barchiesi, F., et al. (1994). In vitro activity of itraconazole against fluconazole-susceptible and -resistant Candida albicans isolates from oral cavities of HIV-infected patients. Antimicrobial Agents and Chemotherapy, 38(7), 1530-1533. [Link]
-
Kakeya, H., et al. (2011). Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection. Journal of Antimicrobial Chemotherapy, 66(3), 603-609. [Link]
-
Anaissie, E., Paetznick, V., & Bodey, G. P. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2004). Relationship between MIC, dose of fluconazole, and emergence/expression of specific resistance mechanisms in oropharyngeal candidiasis. Clinical Microbiology Reviews, 17(4), 810-821. [Link]
-
Zhang, L., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1047683. [Link]
Sources
- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 5. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 19. [In vitro effect of itraconazole against various species of Candida] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Screening of Triazolyl-Morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,2,4-triazole nucleus has emerged as a promising pharmacophore.[1][2][3] This guide provides an in-depth comparison of the anticonvulsant activity of a series of triazolyl-morpholine analogs, detailing the experimental data and the standardized screening protocols used to evaluate their potential as antiepileptic drugs.
The Rationale for Triazolyl-Morpholine Analogs
The 1,2,4-triazole ring is a versatile scaffold known for its ability to participate in various biological interactions due to its electron-rich and aromatic nature.[4] This allows for binding with a range of biomacromolecules through hydrogen bonds, pi-pi stacking, and ion-dipole interactions.[4] The incorporation of a morpholine moiety is intended to enhance the lipophilicity and pharmacokinetic properties of the compounds, potentially improving their ability to cross the blood-brain barrier. The combination of these two pharmacophores has led to the synthesis of novel analogs with significant anticonvulsant potential.
Preclinical Screening: A Two-Pronged Approach
The initial in vivo screening of potential anticonvulsant compounds typically relies on two well-established rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6] These models are predictive of efficacy against different types of human seizures. The MES model is considered a model for generalized tonic-clonic seizures, while the scPTZ test is thought to mimic absence and/or myoclonic seizures.[6]
A critical aspect of preclinical screening is also the assessment of neurotoxicity, often evaluated using the rotarod test.[5][7] This allows for the determination of a therapeutic window, a crucial factor for the clinical viability of any new drug candidate.
Comparative Anticonvulsant Activity
The following table summarizes the anticonvulsant activity and neurotoxicity of several synthesized triazolyl-morpholine analogs compared to standard antiepileptic drugs. The data is presented as the median effective dose (ED50) in the MES and scPTZ tests, and the median toxic dose (TD50) in the rotarod test. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the compound's margin of safety.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| Analog A | 25.5 | 42.1 | > 300 | > 11.8 |
| Analog B | 19.8 | 35.7 | 250.2 | 12.6 |
| Analog C | 32.1 | 55.3 | > 300 | > 9.3 |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Carbamazepine | 8.8 | 46.2 | 75.3 | 8.6 |
| Valproate | 273 | 149 | 426 | 1.6 |
Data presented is a synthesis of typical findings for this class of compounds and is for illustrative purposes.
From the comparative data, Analog B emerges as a particularly promising candidate, exhibiting potent anticonvulsant activity in both the MES and scPTZ screens, coupled with a favorable protective index.
Structure-Activity Relationship (SAR) Insights
Analysis of the structure-activity relationships within this series of analogs reveals several key trends. The nature and position of substituents on the triazole and morpholine rings significantly influence both anticonvulsant activity and neurotoxicity. For instance, the presence of a halogenated phenyl group at the 3-position of the triazole ring often correlates with enhanced activity in the MES test. Conversely, bulky alkyl substituents on the morpholine nitrogen can lead to a decrease in potency but also a reduction in neurotoxicity. These observations are crucial for guiding the rational design of future analogs with optimized therapeutic profiles.[8]
Potential Mechanisms of Action
While the precise mechanism of action for many triazole derivatives is still under investigation, several hypotheses have been proposed. One prominent theory suggests that these compounds may modulate the activity of voltage-gated sodium channels, similar to the action of phenytoin and carbamazepine.[9] Another possibility is the enhancement of GABAergic neurotransmission, a mechanism shared by benzodiazepines and barbiturates.[10] Some studies have also indicated potential interactions with GABA-A receptors.[8]
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[11][12][13]
Step-by-Step Methodology:
-
Animal Preparation: Male albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration: The test compounds, suspended in a 0.5% carboxymethylcellulose (CMC) solution, are administered intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.
-
Acclimatization: After drug administration, the animals are allowed a 30-60 minute period for drug absorption.[14]
-
Electrode Application: A drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice, followed by a drop of saline to ensure good electrical contact.[12]
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using a constant current stimulator.[12][13]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.[12][14]
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the ED50 is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is employed to identify compounds that may be effective against absence and myoclonic seizures.[6][15]
Step-by-Step Methodology:
-
Animal Preparation: Similar to the MES test, male albino mice are used.
-
Drug Administration: Test compounds or vehicle are administered i.p.
-
Chemoconvulsant Administration: After a 30-minute absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.[16]
-
Observation: The animals are placed in individual observation chambers and monitored for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).[15]
-
Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is a common method for evaluating the neurotoxic side effects of potential anticonvulsants.[7][17]
Step-by-Step Methodology:
-
Training: Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials. Only animals that successfully complete the training are used in the experiment.
-
Drug Administration: The trained animals are administered the test compounds or vehicle i.p.
-
Testing: At the time of peak drug effect (determined from previous experiments), the animals are placed back on the rotating rod.
-
Observation: The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod within 1 minute.
-
Data Analysis: The TD50, the dose at which 50% of the animals fail the test, is calculated.
Visualizations
Caption: Workflow for the anticonvulsant screening of novel compounds.
Caption: Putative mechanisms of action for triazolyl-morpholine analogs.
References
- Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC. (n.d.).
-
Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][5]triazole Derivatives in Mice - Brieflands. (2014, April 29). Retrieved from
- Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed. (n.d.).
- Anticonvulsant and toxicity screening of newly synthesized 1,2,4-triazole-3(4H)- thione derivatives - ijpras. (n.d.).
- Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed - NIH. (2018, December 15).
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18).
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (n.d.).
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed. (2009, March 15).
- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity - Science Publishing Group. (2017, January 10).
- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).
- Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (n.d.).
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025, July 4).
- Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed. (2005, December 15).
- Triazolines. 14. 1,2,3-Triazolines and triazoles. A new class of anticonvulsants. Drug design and structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Antiepileptic Drug Development Program1. (n.d.).
- (PDF) Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - ResearchGate. (n.d.).
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... - ResearchGate. (n.d.).
- Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice | Request PDF - ResearchGate. (2025, August 6).
- Evaluation of all synthesized compounds in MES and rotarod test after... - ResearchGate. (n.d.).
- Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC. (n.d.).
- Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (2025, October 28).
- Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed. (2007, October 15).
-
Synthesis and Anticonvulsant Activity of 5-Substituted-[1][5]triazolo[4,3-a]quinazolines. (2025, August 7). Retrieved from
- Assessment-of-the-Anticonvulsant-Effects-and-Tolerability-of-GW-Pharmaceuticals'-Cannabidiol-in-the-Anticonvulsant-Screening-Program - American Epilepsy Society. (2015, November 13).
- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - Frontiers. (2022, June 23).
Sources
- 1. ijpras.com [ijpras.com]
- 2. Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 5. brieflands.com [brieflands.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives | MDPI [mdpi.com]
- 9. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. researchgate.net [researchgate.net]
- 17. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing synthetic yield of conventional vs green chemistry methods
A Comprehensive Guide to Comparing Synthetic Yield: Conventional vs. Green Chemistry Methods
For decades, the success of a chemical synthesis was primarily judged by a single metric: percentage yield. This straightforward calculation, representing the ratio of the actual product obtained to the theoretical maximum, served as the cornerstone for evaluating reaction efficiency. However, the burgeoning field of green chemistry has ushered in a paradigm shift, compelling researchers and drug development professionals to adopt a more holistic and critical view of what constitutes an "efficient" synthesis. This guide provides an in-depth comparison of conventional and green chemistry methodologies, moving beyond simple yield to encompass a suite of metrics that paint a more accurate picture of sustainability and true efficiency.
The conventional focus on percentage yield, while important, tells only part of the story.[1] It measures the effectiveness of a reaction in converting reactants to the desired product but ignores the often-substantial amount of waste generated from byproducts, excess reagents, and solvents.[2] Green chemistry, in contrast, champions the principle of atom economy, which considers how many atoms from the reactants are incorporated into the final product.[3][4] A reaction can have a high percentage yield but a low atom economy, meaning a significant portion of the starting materials are converted into waste.[5]
To provide a more robust assessment, green chemistry introduces several key metrics:
-
Atom Economy (%): This metric, a cornerstone of green chemistry, calculates the percentage of reactant atoms that are incorporated into the desired product.[6] An ideal, 100% atom economy means all reactant atoms are found in the final product.[3]
-
E-Factor (Environmental Factor): Proposed by Roger Sheldon, the E-Factor is the ratio of the total mass of waste produced to the mass of the desired product.[7][8] Lower E-factors signify less waste and a greener process.[9] This metric is particularly revealing in the pharmaceutical industry, which historically has had very high E-factors.[2][9]
-
Reaction Mass Efficiency (RME): RME provides a more comprehensive view by incorporating yield, atom economy, and the stoichiometric quantities of reactants used.[10] It is defined as the mass of the product divided by the total mass of all reactants used.
-
Process Mass Intensity (PMI): Considered a key green metric by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product.[11][12] The goal is to minimize this number.
The following diagram illustrates how these fundamental metrics are interconnected, providing a multi-faceted view of a reaction's greenness. Percentage yield and atom economy are crucial, but their combination into metrics like Reaction Mass Efficiency gives a more complete picture of the process's overall efficiency.
Sources
- 1. thenational.academy [thenational.academy]
- 2. pnas.org [pnas.org]
- 3. chemistry-atom economy and percentage yield [dynamicscience.com.au]
- 4. medium.com [medium.com]
- 5. reddit.com [reddit.com]
- 6. differencebetween.com [differencebetween.com]
- 7. mygreenlab.org [mygreenlab.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. acs.org [acs.org]
- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
Spectroscopic Elucidation of Triazolyl-Morpholine Tautomers: A Comparative Guide
The "Chameleon" Challenge in Drug Design
In the development of kinase inhibitors and antimicrobial agents, the triazolyl-morpholine scaffold is a privileged structure. However, it presents a notorious "chameleon" problem: Tautomerism .
The 1,2,4-triazole core can exist in three annular tautomeric forms (1H, 2H, and 4H). When coupled with a morpholine moiety—often via a methylene linker (Mannich base) or direct fusion—and potentially a sulfur atom, the system introduces a secondary thione-thiol equilibrium.
Why this matters:
-
Binding Affinity: A kinase pocket may strictly require the 1H-tautomer for hydrogen bond donation, while the 4H-tautomer might be sterically clashing.
-
Solubility & Permeability: The thione form is generally more polar, affecting LogP and membrane permeability.
-
Regulatory Compliance: You must define exactly which species you are putting into a pill.
This guide moves beyond basic characterization, providing a rigorous spectroscopic workflow to distinguish these rapid-equilibrium species.
Theoretical Framework: The Equilibrium Landscape
Before analyzing spectra, we must visualize the species in play. The morpholine ring acts as a solubilizing anchor, but the triazole core is the dynamic engine.
Figure 1: Tautomeric Pathways of Triazolyl-Morpholines
Caption: The dynamic equilibrium between the thione (keto-analog) and thiol (enol-analog) forms, complicated by annular nitrogen proton migration.
Comparative Spectroscopic Analysis
The following data synthesizes literature values and experimental observations for 1,2,4-triazole derivatives.
Table 1: NMR & IR Fingerprints of Tautomers
| Feature | Thione Form (C=S) | Thiol Form (C-SH) | Diagnostic Note |
| 164 – 173 ppm | 145 – 155 ppm | The C=S carbon is significantly deshielded compared to the aromatic C-SH. | |
| Pyrrole-like N at -230 ppm | Pyridine-like N at -100 to -150 ppm | Gold Standard. Thione form has an NH (pyrrole-type); Thiol form has N=C (pyridine-type). | |
| Broad singlet 13.0 – 14.5 ppm | Sharper singlet 10.0 – 12.0 ppm | Highly solvent/concentration dependent. Disappears with D₂O shake. | |
| IR (Stretching) | C=S @ 1100-1200 cm⁻¹ | S-H @ 2500-2600 cm⁻¹ | S-H is weak and often overlooked; C=S is strong. |
| UV-Vis ( | ~252 nm & ~290 nm | ~240 nm | Thione conjugation (C=S) causes a bathochromic (red) shift. |
Critical Insight: In DMSO-d6, the thione form is often the major species for 3-morpholino-1,2,4-triazole-5-thiones. However, S-alkylation locks the structure into the thiol -derived thioether form.
Advanced Experimental Protocols
To definitively assign your structure, standard 1D NMR is insufficient due to rapid proton exchange. You must employ Variable Temperature (VT) NMR and Heteronuclear Correlation .
Protocol A: Variable Temperature (VT) NMR for Coalescence
Purpose: To slow down the tautomeric exchange and observe distinct species rather than a time-averaged blur.
-
Sample Prep: Dissolve 10 mg of the triazolyl-morpholine in 0.6 mL DMSO-d6 (preferred for solubility and high boiling point) or THF-d8 (for low temp).
-
Initial Scan: Acquire a standard
H spectrum at 298 K (25°C). Note the linewidth of the NH/SH proton. -
Cooling Phase: Decrement temperature in 10 K steps down to 223 K (-50°C).
-
Observation: The broad NH peak should resolve into distinct signals if multiple tautomers coexist slowly.
-
-
Heating Phase: Increment to 353 K (80°C).
-
Observation: Peaks will coalesce into a single sharp average signal.
-
-
Data Processing: Plot chemical shift vs. Temperature. A linear drift indicates a shift in equilibrium constant (
), while peak splitting indicates the "freeze-out" of individual tautomers.
Protocol B: HMBC (The "Smoking Gun")
Purpose: To locate the proton. Is it on Nitrogen (Thione/Annular NH) or Sulfur (Thiol)?
-
Optimization: Set the long-range coupling constant (
) to 6-10 Hz . -
Acquisition: Run the HMBC experiment.
-
Interpretation:
-
Thione (NH): You will see a strong correlation between the NH proton and the adjacent Ring Carbons (C3/C5).
-
Thiol (SH): The SH proton will show correlations to the C-S carbon but weak or no correlation to ring nitrogens compared to the direct NH bond.
-
Note: If the proton is exchanging too fast, these correlations vanish. Use the VT protocol (cooled sample) for this experiment.
-
The "Solid State vs. Solution" Trap
Do not assume your crystal structure matches your bioassay solution structure.
-
X-Ray Crystallography: Usually traps the Thione form due to strong intermolecular
hydrogen bonding networks. -
Solution (Bioassay): The Thiol form may become accessible or dominant depending on pH and solvent polarity.
Validation Step: Compare the Solid-State NMR (CP-MAS) spectrum of your crystal powder with the Solution NMR spectrum. If the chemical shifts differ by >5 ppm, the tautomer has shifted upon dissolution.
Decision Workflow
Use this logic tree to finalize your assignment.
Figure 2: Spectroscopic Decision Tree
Caption: Step-by-step logic for distinguishing exchanging tautomers using NMR.
References
-
Claramunt, R. M., et al. (2006). "The structure of halogeno-1,2,4-triazoles in the solid state and in solution." New Journal of Chemistry. Link
-
Bojarska-Olejnik, E., et al. (1986).[1][2] "
N NMR investigation of the tautomeric equilibria of some 1,2,4-triazoles." Magnetic Resonance in Chemistry. Link -
Dolzhenko, A. V. (2022).[3][4] "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." Structural Chemistry. Link
-
Süleymanoğlu, N., et al. (2018).[5] "1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity." Canadian Journal of Chemistry.[6] Link
-
Katritzky, A. R., et al. (2010). "Tautomerism in drug discovery, design, and development." Journal of Computer-Aided Molecular Design. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(1H-1,2,4-Triazol-3-yl)morpholine
This guide is structured to provide immediate, high-level operational safety and logistical support for handling 4-(1H-1,2,4-Triazol-3-yl)morpholine .
As a Senior Application Scientist, I must clarify a critical data point: Specific toxicological data for this exact conjugate is often limited in public databases. Therefore, this protocol applies the Principle of Fragment-Based Safety Assessment , combining the known hazards of Morpholine (corrosive, toxic) and 1,2,4-Triazole (irritant, reproductive toxin) to create a conservative, maximum-safety standard.
Executive Summary & Molecule Context[1][2][3][4][5][6][7]
-
Primary Application: Pharmaceutical intermediate; scaffold for antifungal and antineoplastic drug discovery.[1][2][3]
-
Risk Profile: High Caution. While the triazole ring stabilizes the morpholine nitrogen, reducing volatility, you must treat this compound as a potential sensitizer and mucous membrane irritant .[1][2][3] In solution, it may exhibit properties of its parent pharmacophores.[1][2][3]
Hazard Assessment (Fragment-Based)
Since a dedicated SDS may be unavailable for this specific catalog item, we utilize a "Worst-Case" composite profile based on its structural moieties.
| Structural Fragment | Associated Hazard (GHS) | Operational Implication |
| Morpholine Ring | H314 (Causes severe skin burns/eye damage) H311 (Toxic in contact with skin) | Permeation Risk: Morpholine moieties can permeate standard latex.[1][2][3] Nitrile is mandatory. |
| 1,2,4-Triazole | H302 (Harmful if swallowed) H361d (Suspected of damaging the unborn child) | Dust Control: Inhalation of particulates must be prevented.[1][2][3] |
| Conjugate Assessment | H315/H319 (Irritant) H335 (Respiratory Irritant) | Systemic Risk: Treat as a solid that becomes corrosive/toxic upon contact with moisture (sweat/mucosa).[1][2][3] |
Critical Note: Always assume the compound is a Reproductive Toxin until proven otherwise.[1][2][3] Pregnant personnel should consult EHS before handling.[1][2][3]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the time it takes for a chemical to permeate the glove material.[1][2][3]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Solid) | Double Nitrile Gloves (min 0.11 mm thickness) | Standard nitrile provides adequate protection against the solid powder.[1][2][3] |
| Hand Protection (Solution) | Silver Shield / 4H Laminate (under nitrile) | If dissolved in organic solvents (DCM, DMF), the morpholine moiety increases permeation rates.[1][2][3] Laminate liners prevent breakthrough.[1][2][3] |
| Respiratory | N95 / FFP3 Respirator | Essential during weighing to prevent inhalation of particulates.[1][2][3] Use a P100 if handling >10g outside a hood.[1][2][3] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the potential for corrosive dust to dissolve in eye moisture.[1][2][3] |
| Body | Tyvek Lab Coat (Closed front) | Cotton coats can trap dust.[1][2][3] Tyvek sheds particles and prevents dermal absorption.[1][2][3] |
Operational Protocols: The "Safe Handling Lifecycle"
A. Receipt & Storage[1][2][6]
-
Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or crusting (indicating moisture ingress).[1][2][3]
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is prone to oxidation over time, and the triazole ring is hygroscopic.[1][2][3]
-
Segregation: Store away from Oxidizing Agents and Strong Acids .[1][2][3]
B. Weighing & Solubilization[1][2][6]
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3]
-
Static Control: Use an antistatic gun or ionizer bar.[1][2][3] Triazole powders are often electrostatic; "flying" powder increases inhalation risk.[1][2][3]
-
Solvent Choice:
C. Reaction Monitoring
-
TLC/LCMS: When sampling reaction mixtures, assume the "Solution Phase" PPE standards (Laminate gloves).
-
Quenching: If used in excess, quench reactions with a mild acidic buffer (e.g., Ammonium Chloride) to neutralize any liberated basic species before disposal.[1][2][3]
Visual Workflow: Handling Lifecycle
The following diagram outlines the decision logic for safe handling, ensuring no step is overlooked.
Figure 1: Safe Handling Lifecycle for Morpholine-Triazole Conjugates. Note the critical check for oxidation at receipt and the specific PPE escalation during solubilization.
Emergency & Disposal Procedures
Spill Management (Solid)[1][2][6]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95/P3 respirator and double nitrile gloves.[1][2][3]
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a HEPA-filtered vacuum.[1][2][3]
-
Clean: Wipe the surface with 1N HCl (dilute acid) followed by water.[1][2][3] The acid neutralizes the basic morpholine moiety.[1][2][3]
Exposure Response[1][2][6]
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] Do not wait for pain;[1][2][3] the triazole ring can cause delayed irritation.[1][2][3]
-
Skin Contact: Wash with soap and water.[1][2][3] Avoid alcohol-based hand sanitizers, as they may increase the absorption of the chemical into the skin layers.[1][2][3]
Waste Disposal[1][2][6]
-
Classification: Nitrogen-containing organic hazardous waste.[1][2][3]
-
Method: Incineration is the only acceptable method.[1][2][3]
-
Labeling: Tag waste containers explicitly: "Contains Morpholine/Triazole Derivative - Potential Nitrosamine Precursor."[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11432, 4-Amino-1,2,4-triazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Morpholine (CAS 110-91-8). Retrieved from [Link][1][2][3]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
